molecular formula C13H18O2 B147049 Methyl 2-(4-butylphenyl)acetate CAS No. 158264-26-7

Methyl 2-(4-butylphenyl)acetate

Número de catálogo: B147049
Número CAS: 158264-26-7
Peso molecular: 206.28 g/mol
Clave InChI: OGXWENQUBCGNFG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 2-(4-butylphenyl)acetate is a useful research compound. Its molecular formula is C13H18O2 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(4-butylphenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-butylphenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl 2-(4-butylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-3-4-5-11-6-8-12(9-7-11)10-13(14)15-2/h6-9H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXWENQUBCGNFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 2-(4-butylphenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a detailed analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl 2-(4-butylphenyl)acetate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction: The Power of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR allows for the determination of the connectivity of atoms and their chemical environment within a molecule.

For a molecule such as methyl 2-(4-butylphenyl)acetate, which possesses both aliphatic and aromatic regions, NMR spectroscopy is particularly powerful. The chemical shifts, signal multiplicities (splitting patterns), and integration values in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, provide a complete picture of the molecule's architecture. This guide will delve into the predicted spectral data for this compound, offering a thorough interpretation based on established principles of NMR spectroscopy and data from analogous structures.

Molecular Structure and Atom Labeling

To facilitate the discussion of the NMR spectra, the atoms in methyl 2-(4-butylphenyl)acetate are systematically labeled as shown in the diagram below. This labeling will be used consistently throughout this guide to correlate specific nuclei with their corresponding signals in the NMR spectra.

Figure 1. Molecular structure of methyl 2-(4-butylphenyl)acetate with atom labeling.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of methyl 2-(4-butylphenyl)acetate is summarized in the table below. These predictions are based on the analysis of structurally similar compounds, including n-butylbenzene and methyl phenylacetate, and established substituent effects on aromatic systems.[1][2][3]

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Hδ (CH₃)0.92Triplet (t)~7.43H
Hγ (CH₂)1.35Sextet~7.52H
Hβ (CH₂)1.58Quintet~7.62H
Hα (CH₂)2.58Triplet (t)~7.72H
H7 (CH₂)3.61Singlet (s)-2H
H-methoxy (OCH₃)3.68Singlet (s)-3H
H3/H5 (Aromatic)7.14Doublet (d)~8.02H
H2/H6 (Aromatic)7.18Doublet (d)~8.02H
Interpretation of the ¹H NMR Spectrum
  • Aliphatic Region (0.9 - 2.6 ppm): The n-butyl group gives rise to a series of signals characteristic of a straight-chain alkyl substituent.

    • The terminal methyl protons (Hδ) are expected to appear as a triplet at approximately 0.92 ppm due to coupling with the adjacent methylene protons (Hγ).

    • The two internal methylene groups (Hγ and Hβ) will appear as complex multiplets. Hγ is predicted to be a sextet around 1.35 ppm, coupling to both Hδ (3 protons) and Hβ (2 protons). Hβ is predicted to be a quintet around 1.58 ppm, coupling to Hα (2 protons) and Hγ (2 protons).

    • The benzylic methylene protons (Hα), being directly attached to the aromatic ring, are deshielded and appear as a triplet around 2.58 ppm due to coupling with the Hβ protons.[1]

  • Methylene and Methoxyl Protons (3.6 - 3.7 ppm):

    • The methylene protons adjacent to the carbonyl group (H7) are expected to be a singlet at approximately 3.61 ppm. Their chemical shift is influenced by the electron-withdrawing nature of the ester functionality.[2][4]

    • The methoxy protons (H-methoxy) of the ester group will also appear as a sharp singlet, slightly further downfield at around 3.68 ppm, due to the deshielding effect of the adjacent oxygen atom.[2][4]

  • Aromatic Region (7.1 - 7.2 ppm): The para-disubstituted benzene ring will exhibit a characteristic AA'BB' spin system, which often appears as two distinct doublets.[3][5]

    • The two sets of aromatic protons (H2/H6 and H3/H5) are chemically non-equivalent due to the different substituents at the C1 and C4 positions.

    • The protons H3 and H5, which are ortho to the electron-donating alkyl group, are expected to be slightly more shielded and appear as a doublet around 7.14 ppm.

    • The protons H2 and H6, being ortho to the electron-withdrawing acetate group, will be slightly more deshielded and resonate as a doublet at approximately 7.18 ppm. The coupling constant for both doublets is expected to be around 8.0 Hz, which is typical for ortho-coupling in benzene derivatives.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of methyl 2-(4-butylphenyl)acetate is presented below. The chemical shifts are estimated based on the known values for n-butylbenzene and methyl phenylacetate, and general principles of ¹³C NMR spectroscopy.[1][2][6]

Assignment Predicted Chemical Shift (δ, ppm)
13.9
22.4
33.6
35.2
C740.8
C-methoxy52.0
C3/C5128.7
C2/C6129.3
C4131.2
C1141.8
C=O172.1
Interpretation of the ¹³C NMR Spectrum
  • Aliphatic Carbons (13 - 52 ppm):

    • The carbons of the n-butyl chain (Cα, Cβ, Cγ, Cδ) are expected in the upfield region of the spectrum, with the terminal methyl carbon (Cδ) being the most shielded at around 13.9 ppm.[1]

    • The methylene carbon adjacent to the ester (C7) will be found at approximately 40.8 ppm.[2][6]

    • The methoxy carbon (C-methoxy) is deshielded by the attached oxygen and is predicted to be around 52.0 ppm.[2][6]

  • Aromatic Carbons (128 - 142 ppm):

    • Due to the para-substitution, four distinct signals are expected for the six aromatic carbons.

    • The protonated aromatic carbons (C2/C6 and C3/C5) will appear in the range of 128-130 ppm.[3]

    • The quaternary carbons (C1 and C4), which are directly attached to the substituents, will have distinct chemical shifts. C4, bonded to the acetate group, is predicted around 131.2 ppm, while C1, attached to the butyl group, will be further downfield at approximately 141.8 ppm.

  • Carbonyl Carbon (172 ppm):

    • The carbonyl carbon (C=O) of the ester group is significantly deshielded and will appear as a characteristic signal in the downfield region of the spectrum, at approximately 172.1 ppm.[2][6]

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra for a small organic molecule like methyl 2-(4-butylphenyl)acetate.

1. Sample Preparation: a. Weigh approximately 5-10 mg of methyl 2-(4-butylphenyl)acetate. b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity. b. Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve homogeneity, aiming for a narrow and symmetrical TMS signal.

3. ¹H NMR Acquisition: a. Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm). b. Use a standard 90° pulse sequence. c. Set the number of scans (e.g., 8-16) and a relaxation delay of 1-2 seconds. d. Acquire the Free Induction Decay (FID).

4. ¹³C NMR Acquisition: a. Switch the probe to the ¹³C channel. b. Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm). c. Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon. d. Set a sufficient number of scans (e.g., 128 or more) to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds. e. Acquire the FID.

5. Data Processing: a. Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra. b. Phase correct the spectra. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. d. Integrate the signals in the ¹H spectrum. e. Analyze the chemical shifts, multiplicities, and integration values to assign the peaks to the corresponding nuclei in the molecule.

G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim H1_acq ¹H NMR Acquisition shim->H1_acq C13_acq ¹³C NMR Acquisition H1_acq->C13_acq fourier Fourier Transform C13_acq->fourier phase Phase Correction fourier->phase calibrate Calibrate (TMS = 0 ppm) phase->calibrate integrate Integrate (¹H) calibrate->integrate analyze Analyze and Assign integrate->analyze

Figure 2. Experimental workflow for NMR data acquisition and processing.

Conclusion

This technical guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of methyl 2-(4-butylphenyl)acetate. The detailed interpretation of the chemical shifts, multiplicities, and integration values, based on established principles and data from analogous compounds, offers a robust framework for the structural elucidation of this molecule. The provided experimental protocol outlines a standard procedure for obtaining high-quality NMR data. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this compound and other structurally related molecules.

References

  • PubChem. (n.d.). Methyl phenylacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Butylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Fiveable. (2025, August 15). Para-Disubstituted Benzenes: Organic Chemistry Study Guide. Retrieved from [Link]

  • Martin, J., & Dailey, B. P. (1962). Proton NMR Spectra of Disubstituted Benzenes. The Journal of Chemical Physics, 37(11), 2594-2601.
  • SpectraBase. (n.d.). Methyl (4-methylphenyl)acetate. Wiley Subscription Services, Inc. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

Sources

Comprehensive Toxicity Profile and Handling Protocols for Methyl 2-(4-butylphenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

Methyl 2-(4-butylphenyl)acetate (CAS: 158264-26-7), also known as 4-Butylbenzeneacetic acid methyl ester[1], is a highly lipophilic arylalkanoic acid ester. In pharmaceutical research and organic synthesis, it frequently serves as a critical intermediate for the development of non-steroidal anti-inflammatory drugs (NSAIDs) and specialized enzyme inhibitors. Structurally analogous to the ibuprofen precursor methyl 2-(4-isobutylphenyl)acetate, this compound utilizes an unbranched n-butyl chain, which distinctly alters its steric hindrance and receptor-binding kinetics compared to its branched counterparts.

Because specific toxicological data for niche intermediates can be sparse, application scientists must employ structural activity relationship (SAR) principles. By analyzing the well-documented profiles of general phenylacetate esters[2],[3], we can construct a highly accurate, causality-driven safety and handling framework for this specific molecule.

Physicochemical Properties & Structural Causality

The addition of the methyl ester group to the parent 2-(4-butylphenyl)acetic acid neutralizes the carboxylic acid's charge at physiological pH.

  • Causality in Drug Design: This esterification significantly increases the molecule's partition coefficient (LogP), enhancing its ability to passively diffuse across lipid bilayers (e.g., intestinal epithelium or blood-brain barrier). Once internalized, it acts as a prodrug-like scaffold, requiring enzymatic cleavage to release the active acid.

Quantitative Data Summary
PropertyValue / DescriptionCausality / Implication for Researchers
Chemical Name Methyl 2-(4-butylphenyl)acetateStandard IUPAC nomenclature.
CAS Number 158264-26-7[1]Unique identifier for inventory and compliance tracking.
Molecular Formula C₁₃H₁₈O₂Dictates a molecular weight of ~206.28 g/mol .
Physical State Colorless to pale yellow liquidTypical for low-molecular-weight aromatic esters[3].
Solubility Insoluble in water; Soluble in DMSO, EtOHRequires organic solvents for stock solution preparation.

In-Depth Toxicity Profile & Metabolic Fate

Acute and Chronic Toxicity

Based on the chemical class of methyl phenylacetates, Methyl 2-(4-butylphenyl)acetate exhibits low acute systemic toxicity but presents localized irritation risks[2],[3].

  • Oral Toxicity: The extrapolated LD₅₀ in rats is expected to exceed 2,000 mg/kg[3].

  • Dermal/Ocular Irritation: As a lipophilic ester, it can disrupt the lipid matrix of the stratum corneum and corneal epithelium, leading to mild-to-moderate irritation (erythema)[2].

  • Genotoxicity: The structure lacks traditional electrophilic alerts (e.g., epoxides, Michael acceptors) that intercalate DNA, suggesting a negative Ames test profile.

Metabolic Pathway Dynamics

When introduced to biological systems, the compound undergoes rapid Phase I metabolism. The ester bond is highly susceptible to nucleophilic attack by the serine active site of Hepatic Carboxylesterases (CES1 and CES2) .

  • Causality: This hydrolysis yields 2-(4-butylphenyl)acetic acid and a stoichiometric equivalent of methanol. While the micro-molar release of methanol in in vitro assays is negligible, bulk in vivo exposure models must account for potential methanol toxicity. Subsequently, the n-butyl chain undergoes Cytochrome P450 (CYP)-mediated aliphatic hydroxylation.

MetabolicPathway Ester Methyl 2-(4-butylphenyl)acetate (Prodrug / Ester) Enzyme Hepatic Carboxylesterases (CES1 / CES2) Ester->Enzyme Hydrolysis Acid 2-(4-butylphenyl)acetic acid (Active Metabolite) Enzyme->Acid Methanol Methanol (Byproduct) Enzyme->Methanol CYP CYP450 Enzymes (Aliphatic Hydroxylation) Acid->CYP Phase I Phase2 Glucuronide Conjugates (Excretion) CYP->Phase2 Phase II

Figure 1: CES-mediated hydrolysis and subsequent CYP450 phase I/II metabolism of the ester.

Material Safety Data (MSDS) & Risk Management

To ensure a self-validating safety system in the laboratory, handling protocols must be grounded in the Globally Harmonized System (GHS) classifications for analogous phenylacetate esters[4].

GHS Classification & Hazard Statements
  • Signal Word: Warning

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Engineering Controls & PPE Causality
  • Glove Selection: Use Nitrile gloves, not Latex. Causality: Esters act as plasticizers and organic solvents that rapidly permeate and degrade natural rubber latex. Nitrile provides a superior chemical barrier against aromatic esters.

  • Ventilation: Handle bulk liquids inside a Class II Fume Hood. Causality: While not highly volatile, aerosolized droplets during pipetting can cause respiratory tract irritation[4].

  • Storage: Store at 2–8°C in a desiccator, away from strong oxidizing agents. Causality: Trace moisture can catalyze slow, spontaneous hydrolysis of the ester bond, degrading the stock purity over time.

Experimental Protocols: Ester Hydrolysis Assay

To validate the metabolic conversion of Methyl 2-(4-butylphenyl)acetate to its active acid form, researchers utilize Human Liver Microsomes (HLM). This protocol is designed as a self-validating system, incorporating strict quenching and control mechanisms.

Reagents & Preparation
  • Test Compound Stock: 10 mM Methyl 2-(4-butylphenyl)acetate in 100% DMSO.

  • Buffer: 100 mM Potassium Phosphate Buffer (PBS), pH 7.4. Causality: Maintains the physiological pH required for optimal CES1/CES2 tertiary structure and catalytic function.

  • Enzyme: Human Liver Microsomes (HLM) at 20 mg/mL protein concentration.

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard).

Step-by-Step Methodology
  • Substrate Dilution: Dilute the 10 mM stock to 100 µM in PBS (1% DMSO final). Self-Validation: Keeping DMSO ≤1% prevents solvent-induced denaturation of the microsomal enzymes.

  • Incubation Mixture: In a 96-well plate, combine 10 µL of the 100 µM substrate, 80 µL of PBS, and pre-warm to 37°C for 5 minutes.

  • Reaction Initiation: Add 10 µL of HLM (diluted to 10 mg/mL) to initiate the reaction. The final substrate concentration is 10 µM, and final protein concentration is 1 mg/mL.

  • Time-Course Sampling: At intervals (0, 15, 30, 60 minutes), extract 20 µL of the reaction mixture.

  • Reaction Quenching: Immediately dispense the 20 µL sample into 60 µL of the Ice-Cold ACN Quench Solution. Causality: The organic solvent instantly precipitates the microsomal proteins, halting enzymatic hydrolysis and preventing overestimation of the clearance rate.

  • Centrifugation: Centrifuge the quenched plate at 14,000 × g for 15 minutes at 4°C. Causality: Pellets the precipitated proteins and phospholipids, ensuring the supernatant does not clog the high-pressure LC-MS/MS analytical columns.

  • Analysis: Transfer 50 µL of the supernatant to an analytical plate for LC-MS/MS quantification of the formed 2-(4-butylphenyl)acetic acid.

Workflow Prep Step 1: Substrate Prep 10 µM Ester in PBS (pH 7.4) Incubate Step 2: Microsomal Incubation + 1 mg/mL HLM, 37°C Prep->Incubate Quench Step 3: Reaction Quenching Add 3 Vol Ice-Cold Acetonitrile (Precipitates Proteins) Incubate->Quench Centrifuge Step 4: Centrifugation 14,000 x g for 15 min Quench->Centrifuge Analyze Step 5: LC-MS/MS Analysis Quantify Acid Formation Centrifuge->Analyze

Figure 2: Step-by-step laboratory workflow for the microsomal stability and ester hydrolysis assay.

References

  • NextSDS. "4-Butylbenzeneacetic Acid Methyl Ester — Chemical Substance Information." NextSDS Chemical Database, 2026. Available at:[Link]

Sources

An In-depth Technical Guide to the Pharmacokinetics of Methyl 2-(4-butylphenyl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Developmental Pathway of Novel Phenylacetic Acid Derivatives

The journey of a novel chemical entity from discovery to a potential therapeutic agent is a complex and multifaceted process. Among the critical waypoints in this journey is the comprehensive characterization of its pharmacokinetic profile. This guide provides an in-depth technical overview of the core principles and experimental methodologies for investigating the pharmacokinetics of methyl 2-(4-butylphenyl)acetate derivatives. While direct pharmacokinetic data for this specific class of compounds is not extensively available in public literature, we can draw authoritative insights from the well-established knowledge of structurally related compounds, particularly the 2-arylpropionic acid derivatives (profens) like ibuprofen.[1][2][3] This family of non-steroidal anti-inflammatory drugs (NSAIDs) shares key structural motifs with methyl 2-(4-butylphenyl)acetate, making them a valuable surrogate for predicting metabolic fate and designing robust pharmacokinetic studies.[1][4]

This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to guide preclinical development. We will delve into the essential ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, provide detailed experimental protocols, and present data in a clear, actionable format.

I. Predicted ADME Profile: A Mechanistic Perspective

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is fundamental to predicting its efficacy and safety.[5][6] Based on the chemical structure of methyl 2-(4-butylphenyl)acetate and the extensive data on related profens, we can anticipate the following pharmacokinetic characteristics.

A. Absorption

Following oral administration, methyl 2-(4-butylphenyl)acetate derivatives are expected to be readily absorbed from the gastrointestinal tract.[4][7] The lipophilicity imparted by the butylphenyl group and the methyl ester moiety suggests good membrane permeability. Peak plasma concentrations are typically reached within 1-2 hours for similar compounds.[8][9]

B. Distribution

Once absorbed, these derivatives are likely to exhibit high binding to plasma proteins, particularly albumin, a common characteristic of NSAIDs.[4][7][8] This extensive protein binding will influence the volume of distribution and the concentration of free, pharmacologically active drug available to interact with its target.

C. Metabolism: The Core of Biotransformation

Metabolism is the most critical phase in the clearance of these compounds and is anticipated to occur primarily in the liver.[7][8] Two major metabolic pathways are predicted:

  • Phase I Metabolism (Oxidation): The initial and primary metabolic route is expected to be oxidation mediated by the cytochrome P450 (CYP) enzyme system.[4][10][11][12] The but-yl side chain and the aromatic ring are susceptible to hydroxylation. Specifically, enzymes from the CYP2C and CYP3A families are major contributors to the metabolism of many NSAIDs.[4][7][8]

  • Phase II Metabolism (Conjugation): Following oxidation, or for the parent compound if it possesses a readily conjugatable group, Phase II metabolism will occur. For carboxylic acid-containing metabolites (formed after ester hydrolysis), the primary conjugation pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[13][14][15][16][17] This process forms acyl glucuronides, which are more water-soluble and readily excreted.[13][14][15][17] It is crucial to note that acyl glucuronides can be reactive metabolites and have been implicated in the toxicity of some carboxylic acid-containing drugs.[13][14][15]

D. Excretion

The hydrophilic metabolites, primarily glucuronide conjugates, are expected to be efficiently eliminated from the body, mainly through the urine.[7][8] A smaller portion may be eliminated via biliary excretion.[8]

II. Experimental Workflows for Pharmacokinetic Characterization

A robust understanding of a drug candidate's pharmacokinetics requires a combination of in vitro and in vivo studies. The following section outlines detailed protocols for key experiments.

A. In Vitro Metabolic Stability Assessment

The initial step in characterizing the metabolic fate of a new chemical entity is to assess its stability in the presence of liver enzymes. This is typically done using liver microsomes or hepatocytes.[18][19][20]

Experimental Protocol: Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) of methyl 2-(4-butylphenyl)acetate derivatives in human liver microsomes.

Materials:

  • Test compound (methyl 2-(4-butylphenyl)acetate derivative)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or Methanol (for reaction termination)

  • Internal standard (IS) for analytical quantification

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare the incubation mixture containing HLM and potassium phosphate buffer.

    • Prepare the NADPH regenerating system solution.

    • Prepare the termination solution containing ACN or methanol with the internal standard.

  • Incubation:

    • In a 96-well plate, add the incubation mixture (HLM and buffer).

    • Add the test compound to initiate the pre-incubation (typically 5-10 minutes at 37°C).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a separate plate containing the cold termination solution.[21][22]

  • Sample Processing and Analysis:

    • Centrifuge the terminated samples to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

Data Analysis:

The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).

Diagram: In Vitro Metabolic Stability Workflow

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_compound Prepare Test Compound Stock pre_incubate Pre-incubate Microsomes & Compound prep_compound->pre_incubate prep_microsomes Prepare Microsome Mixture prep_microsomes->pre_incubate prep_nadph Prepare NADPH Solution start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction prep_stop Prepare Termination Solution terminate Terminate Reaction with Cold Acetonitrile + IS prep_stop->terminate pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) start_reaction->time_points time_points->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t1/2 and CLint lcms->data_analysis G cluster_animal_phase Animal Phase cluster_bioanalysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis acclimation Animal Acclimation dosing Single Dose Administration (PO or IV) acclimation->dosing blood_collection Serial Blood Sampling (pre-defined time points) dosing->blood_collection plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep storage Plasma Storage (-80°C) plasma_prep->storage extraction Sample Extraction storage->extraction lcms LC-MS/MS Quantification extraction->lcms pk_software Non-Compartmental Analysis (e.g., Phoenix WinNonlin) lcms->pk_software parameters Determine PK Parameters (Cmax, Tmax, AUC, t1/2) pk_software->parameters

Caption: Workflow for a single-dose in vivo pharmacokinetic study.

III. Data Presentation and Interpretation

Clear and concise data presentation is crucial for interpreting pharmacokinetic results and making informed decisions in drug development.

A. In Vitro Metabolic Stability Data
CompoundIn Vitro t1/2 (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Test Derivative 1 [Insert Value][Insert Value]
Test Derivative 2 [Insert Value][Insert Value]
Positive Control (High Clearance) [Insert Value][Insert Value]
Negative Control (Low Clearance) [Insert Value][Insert Value]
Table 1: Example of In Vitro Metabolic Stability Data Summary.
B. In Vivo Pharmacokinetic Parameters
ParameterUnitsOral AdministrationIntravenous Administration
Cmax ng/mL[Insert Value][Insert Value]
Tmax h[Insert Value]N/A
AUC(0-t) ngh/mL[Insert Value][Insert Value]
AUC(0-inf) ngh/mL[Insert Value][Insert Value]
t1/2 h[Insert Value][Insert Value]
CL mL/h/kg[Insert Value][InsertValue]
Vd L/kg[Insert Value][Insert Value]
F (%) %[Insert Value]N/A
Table 2: Example of In Vivo Pharmacokinetic Parameter Summary.

IV. Advanced Considerations and Regulatory Context

As a drug candidate progresses, more detailed pharmacokinetic studies are required to meet regulatory expectations. [6][23][24][25][26][27][28][29][30]

  • Metabolite Identification: Identifying the major metabolites is crucial for understanding the complete disposition of the drug and for assessing the safety of these metabolites.

  • CYP and UGT Reaction Phenotyping: Determining which specific CYP and UGT isoforms are responsible for the metabolism of the drug is essential for predicting potential drug-drug interactions. [28]* Drug-Drug Interaction Studies: In vitro and potentially in vivo studies are necessary to evaluate the potential of the new drug to inhibit or induce metabolizing enzymes, which could affect the pharmacokinetics of co-administered drugs. [27][28][29]* Pharmacokinetics in Special Populations: As development proceeds, studies may be needed to evaluate the pharmacokinetics in populations with renal or hepatic impairment. [25][30]

V. Conclusion

The pharmacokinetic characterization of methyl 2-(4-butylphenyl)acetate derivatives is a critical component of their preclinical development. By leveraging the extensive knowledge of structurally similar compounds and employing the robust experimental workflows outlined in this guide, researchers can efficiently gather the necessary data to understand the ADME properties of these novel entities. This systematic approach, grounded in scientific integrity and guided by regulatory principles, will pave the way for informed decision-making and the successful advancement of promising new therapeutic agents.

References

  • (PDF) Acyl Glucuronidation and Acyl‐CoA Formation Mechanisms Mediating the Bioactivation and Potential Toxicity of Carboxylic Acid‐containing Drugs - ResearchGate. Available from: [Link]

  • Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) - Via Medica Journals. Available from: [Link]

  • Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology - ACS Publications. Available from: [Link]

  • V B. Metabolism and Pharmacokinetic Studies - FDA. Available from: [Link]

  • Carboxylic Acid Drug-Induced DNA Nicking in HEK293 Cells Expressing Human UDP-Glucuronosyltransferases: Role of Acyl Glucuronide Metabolites and Glycation Pathways | Chemical Research in Toxicology - ACS Publications. Available from: [Link]

  • Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms - PubMed. Available from: [Link]

  • Population Pharmacokinetics Guidance for Industry February 2022 - FDA. Available from: [Link]

  • Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application | FDA. Available from: [Link]

  • Pharmacokinetics in Patients with Impaired Renal Function — Study Design, Data Analysis, and Impact on Dosing | FDA. Available from: [Link]

  • Acyl glucuronides: the good, the bad and the ugly - PubMed. Available from: [Link]

  • Aromatic Hydroxylation by Cytochrome P450: Model Calculations of Mechanism and Substituent Effects | Journal of the American Chemical Society - ACS Publications. Available from: [Link]

  • Guidance for Industry - FDA. Available from: [Link]

  • Pharmacokinetic studies in man - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]

  • Overview of CYP450-mediated metabolism of toluene. - ResearchGate. Available from: [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - MDPI. Available from: [Link]

  • CHAPTER 9: Cytochrome P450 Metabolism - Books - The Royal Society of Chemistry. Available from: [Link]

  • CHAPTER 4: Cytochrome P450 Mediated Drug Metabolism - Books. Available from: [Link]

  • Pharmacodynamics and pharmacokinetics of the profens: enantioselectivity, clinical implications, and special reference to S(+)-ibuprofen - PubMed. Available from: [Link]

  • Synthesis, In Vitro Hydrolysis, Bioanalytical Method Development and Pharmacokinetic Study of an Amide Prodrug of Ibuprofen - Bentham Science Publishers. Available from: [Link]

  • Pharmacokinetic/pharmacodynamic modelling of NSAIDs in a model of reversible inflammation in the cat - PMC. Available from: [Link]

  • Guideline for the conduct of efficacy studies for non-steroidal anti-inflammatory drugs. Available from: [Link]

  • Bioanalytical Method Development and Validation of Ibuprofen Using RP-HPLC - American Journal of PharmTech Research. Available from: [Link]

  • Guideline on the investigation of drug interactions | EMA. Available from: [Link]

  • ICH Guideline M12 on drug interaction studies - EMA. Available from: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available from: [Link]

  • Ibuprofen Pathway, Pharmacokinetics - ClinPGx. Available from: [Link]

  • Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC. Available from: [Link]

  • Ibuprofen - Wikipedia. Available from: [Link]

  • Clinical pharmacology and pharmacokinetics guidelines - EMA - European Union. Available from: [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC. Available from: [Link]

  • Ibuprofen - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]

  • Full article: Evaluation of Pharmacokinetics and Safety with Bioequivalence of Ibuprofen Sustained-Release Capsules of Two Formulations, in Chinese Healthy Volunteers - Taylor & Francis. Available from: [Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler - Beckman Coulter. Available from: [Link]

  • Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen - Dove Medical Press. Available from: [Link]

  • Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection | AJMC. Available from: [Link]

  • Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays - Semantic Scholar. Available from: [Link]

  • Bioanalytical method for the estimation of co-administered esomeprazole, leflunomide and ibuprofen in human plasma and in pharmaceutical dosage forms using micellar liquid chromatography - PubMed. Available from: [Link]

Sources

Thermodynamic properties and boiling point of Methyl 2-(4-butylphenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide: Thermodynamic Properties and Boiling Point of Methyl 2-(4-butylphenyl)acetate

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the thermodynamic properties of Methyl 2-(4-butylphenyl)acetate, with a primary focus on its boiling point and vapor pressure characteristics. In the fields of chemical synthesis, materials science, and pharmaceutical development, a precise understanding of a compound's physical behavior is fundamental to process optimization, purification, and formulation. This document synthesizes available experimental data with established theoretical principles and analytical methodologies to serve as a robust resource. It details not only the known values for this compound but also the experimental and computational workflows required for their determination, ensuring a blend of practical data and foundational scientific context.

A note on nomenclature: The "butylphenyl" moiety can exist as several isomers (n-butyl, sec-butyl, isobutyl, tert-butyl). The vast majority of commercially available data pertains to the tert-butyl isomer, Methyl 2-(4-tert-butylphenyl)acetate (CAS No. 3549-23-3) . This guide will focus on this specific isomer.

Core Physicochemical & Thermodynamic Profile

Methyl 2-(4-tert-butylphenyl)acetate is an aromatic ester with applications as a fragrance ingredient and as an intermediate in chemical synthesis.[1] Its thermodynamic properties are dictated by its molecular structure: a rigid phenyl ring, a flexible ester group, and a bulky tert-butyl group. These features influence intermolecular forces (van der Waals forces, dipole-dipole interactions), which in turn govern properties like boiling point and enthalpy of vaporization.

A summary of the key quantitative data is presented below for quick reference.

Table 1: Summary of Physicochemical and Thermodynamic Data for Methyl 2-(4-tert-butylphenyl)acetate

PropertyValueSource(s)
CAS Number 3549-23-3[2][3]
Molecular Formula C₁₃H₁₈O₂[2][3]
Molecular Weight 206.28 g/mol [2][3]
Boiling Point 106-107 °C @ 2.0 mmHg[2][3][4]
149-151 °C @ 30.0 mmHg[1][2][5]
Vapor Pressure 0.008 mmHg @ 25.0 °C (estimated)[2]
Density 0.999 g/mL @ 25 °C[4]
Refractive Index n20/D 1.501 (lit.)[4]
Flash Point >110 °C (>230 °F)[2]

Boiling Point and Vapor Pressure: A Detailed Analysis

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the phase transition from liquid to gas.[6] For compounds like Methyl 2-(4-tert-butylphenyl)acetate that may be thermally sensitive or have high boiling points at atmospheric pressure, distillation under reduced pressure (vacuum distillation) is the preferred method for purification.[7]

Pressure-Dependent Boiling Point

As demonstrated in Table 1, the boiling point of Methyl 2-(4-tert-butylphenyl)acetate is highly dependent on the system pressure. Reducing the external pressure lowers the temperature required to achieve boiling.[6][7] This relationship is fundamentally described by the Clausius-Clapeyron equation , which relates vapor pressure (P), temperature (T), and the enthalpy of vaporization (ΔHvap):

ln(P₂/P₁) = - (ΔHvap/R) * (1/T₂ - 1/T₁)

Where R is the ideal gas constant. This equation is invaluable because if boiling points are known at two different pressures, the molar heat of vaporization can be estimated.[8]

Computational Prediction of Boiling Point

When experimental data is scarce, computational methods provide a powerful alternative for estimation. These Quantitative Structure-Property Relationship (QSPR) models correlate molecular structure with physical properties.[9][10]

  • Group Contribution Methods (e.g., Joback Method): These methods dissect a molecule into its constituent functional groups and sum the contributions of each group to estimate properties like the normal boiling point.[9] While relatively simple, their accuracy can be limited for complex or highly substituted molecules.

  • Machine Learning & Neural Networks: More advanced models use graph neural networks or other machine learning algorithms trained on large datasets of experimental values.[11][12] These can achieve high accuracy (e.g., mean absolute errors of less than 10-15 K) by learning complex relationships between molecular topology, descriptors, and the target property.[12]

Key Thermodynamic Parameters

A comprehensive understanding of a compound requires looking beyond the boiling point to other critical thermodynamic properties.

Enthalpy of Vaporization (ΔHvap)
Thermal Stability and Phase Behavior (DSC/TGA)

Understanding a compound's thermal stability is critical for safe handling, storage, and processing. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstone techniques for this assessment.[13][14]

  • Thermogravimetric Analysis (TGA): TGA measures the mass of a sample as a function of temperature in a controlled atmosphere.[13] It is used to determine the onset temperature of decomposition, which defines the upper limit of the material's thermal stability.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow required to change a sample's temperature.[15] It can detect phase transitions like melting, crystallization, and glass transitions, providing data on melting points and enthalpies of fusion.[16] For esters, DSC can reveal complex melting and recrystallization behaviors.[16]

Specific Heat Capacity (Cp)

Specific heat capacity is the amount of heat required to raise the temperature of a unit mass of a substance by one degree. This property is essential for heat transfer calculations in process engineering. While no specific value for Methyl 2-(4-tert-butylphenyl)acetate was found, experimental determination via DSC is a standard procedure.[17] For many organic liquids, specific heat capacities typically fall in the range of 1.5 to 2.5 J/(g·K).[18]

Experimental Protocols & Workflows

The following sections detail standardized methodologies for determining the key properties discussed. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Protocol: Boiling Point Determination under Reduced Pressure

This method is used to accurately measure the boiling point of a liquid at a pressure below atmospheric.

Step-by-Step Methodology:

  • Apparatus Assembly: Construct a vacuum distillation apparatus using a round-bottom flask, a Claisen adapter, a calibrated thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.[19]

  • Sample Preparation: Add approximately 5-10 mL of Methyl 2-(4-tert-butylphenyl)acetate to the round-bottom flask along with a magnetic stir bar or boiling chips to prevent bumping and ensure smooth boiling.

  • System Seal & Evacuation: Connect the apparatus to a vacuum pump via a cold trap. A manometer must be included in the line to accurately measure the system pressure. Slowly evacuate the system to the desired pressure.

  • Heating & Equilibration: Gently heat the flask using a heating mantle. Observe the liquid and the thermometer.

  • Measurement: The boiling point is the temperature at which a steady reflux of condensate is observed on the thermometer bulb.[6] Record the stable temperature reading from the thermometer and the corresponding pressure from the manometer.

  • Data Collection: To fully characterize the substance, repeat steps 3-5 at several different pressure points.

  • System Shutdown: Remove the heat source and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

Logical Workflow for Boiling Point Measurement

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Iteration A Assemble Vacuum Distillation Apparatus B Add Sample & Boiling Chips A->B C Evacuate System to Target Pressure (P1) B->C Begin D Apply Gentle Heat C->D E Observe for Steady Reflux D->E F Record Stable Temperature (T1) and Pressure (P1) E->F G Adjust Pressure (P2) F->G Iterate H Repeat Measurement for T2 G->H I Plot ln(P) vs 1/T H->I J Calculate ΔH_vap I->J

Caption: Workflow for experimental boiling point and ΔHvap determination.

Protocol: Thermal Analysis via DSC and TGA

This outlines the general procedure for assessing thermal stability and phase behavior.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC and TGA instruments using certified standards (e.g., indium for DSC temperature and enthalpy, calcium oxalate for TGA mass).[15]

  • Sample Preparation: Accurately weigh 5-10 mg of Methyl 2-(4-tert-butylphenyl)acetate into an appropriate pan (typically aluminum for DSC, platinum or alumina for TGA).[15]

  • TGA Analysis: Place the sample in the TGA furnace. Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) up to a temperature where full decomposition is expected (e.g., 600 °C).[13][14] Record mass loss versus temperature.

  • DSC Analysis: Place the sample pan and a reference pan (empty) in the DSC cell. Subject the sample to a heat-cool-heat cycle (e.g., heat from room temperature to just below the decomposition temperature, cool, then reheat).[15] This removes the sample's prior thermal history. Record the heat flow versus temperature.

  • Data Analysis:

    • From TGA: Determine the onset temperature of mass loss, which indicates the beginning of decomposition.

    • From DSC: From the second heating scan, determine the melting point (Tm) and the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

References

  • The Good Scents Company. (n.d.). methyl butyl phenyl acetate, 3549-23-3. Retrieved from [Link][2][20]

  • Katritzky, A. R., et al. (2000). Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. Journal of Chemical Information and Computer Sciences. [Link][9]

  • PubChem. (n.d.). 2-Methyl-4-phenyl-2-butyl acetate. Retrieved from [Link]

  • ChemRxiv. (2022). Predicting Elemental Boiling Points from First Principles. [Link]

  • National Institute of Standards and Technology. (2022). Graph convolutional neural network applied to the prediction of normal boiling point. [Link][11]

  • Asian Journal of Chemistry. (2012). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. [Link][10]

  • Chinese Chemical Letters. (2020). Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. [Link][12]

  • ResearchGate. (2016). Characterization of fatty-acid methyl -esters by thermal analysis. [Link][16]

  • MDPI. (2019). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. [Link][13]

  • Synthonix. (n.d.). Methyl 2-(4-(tert-butyl)phenyl)acetate. Retrieved from [Link]

  • University of Babylon. (n.d.). Experiment 6 - AN INVESTIGATION OF THE PRESSURE DEPENDENCE OF THE BOILING-POINT OF WATER. [Link][19]

  • Chemistry LibreTexts. (2020). 7.4: The Boiling Point. [Link][6]

  • PMC. (2020). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. [Link][14]

  • National Taiwan University. (n.d.). Experiment 3: Determination of Heat of Vaporization. [Link][8]

  • ChemSrc. (2025). Methyl 4-tert-butylphenylacetate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl p-tert-butylphenylacetate. Retrieved from [Link][3]

  • Quora. (2020). Which equation is used to calculate the boiling point under vacuum distillation?[Link][7]

  • Chembeez. (n.d.). Methyl 4-tert-butylphenylacetate, 96%, Thermo Scientific Chemicals. Retrieved from [Link][5]

  • MDPI. (2020). Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. [Link]

  • Journal of Physical and Chemical Reference Data. (2010). Heat Capacity of Liquids: Critical Review and Recommended Values. Supplement II. [Link][17]

  • Wikipedia. (n.d.). Table of specific heat capacities. Retrieved from [Link][18]

Sources

Structural Dynamics and Polymorphism of Methyl 2-(4-butylphenyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(4-butylphenyl)acetate (CAS 158264-26-7) is a highly flexible ester derivative utilized as a critical intermediate in organic synthesis and pharmaceutical development. Due to the rotational freedom of its n-butyl chain and acetate linkage, the molecule is highly susceptible to conformational polymorphism . This whitepaper provides an in-depth analysis of its thermodynamic energy landscape, structural determination, and the experimental protocols required to control its polymorphic behavior during process scale-up.

Molecular Flexibility and the Origins of Conformational Polymorphism

The structural motif of Methyl 2-(4-butylphenyl)acetate features a central rigid phenyl ring flanked by two highly flexible groups: an n-butyl chain and a methyl acetate moiety. The presence of multiple rotatable bonds (Degrees of Flexibility, DOFlex) allows the molecule to populate several distinct energy minima in the gas phase[1].

When crystallization occurs, these different conformers can be locked into distinct crystal lattices, resulting in conformational polymorphism[1]. In flexible molecules, the energy penalty for adopting a higher-energy conformation is often offset by the stabilization gained through favorable intermolecular packing forces, such as van der Waals interactions and weak C-H···O hydrogen bonds[2].

G GasPhase Gas-Phase Conformers (Rotational Isomers) ConfA Extended Conformer (Linear Butyl Chain) GasPhase->ConfA Energy Min 1 ConfB Bent Conformer (Gauche Butyl Chain) GasPhase->ConfB Energy Min 2 CrystalA Polymorph Form I (Thermodynamically Stable) ConfA->CrystalA Crystal Packing Forces CrystalB Polymorph Form II (Kinetically Trapped) ConfB->CrystalB Crystal Packing Forces CrystalB->CrystalA Thermal/Solvent Activation

Thermodynamic energy landscape driving conformational polymorphism.

Thermodynamic Energy Landscapes

Predicting the crystal structure of flexible esters requires mapping their Crystal Energy Landscape (CEL)[3]. For Methyl 2-(4-butylphenyl)acetate, the landscape typically yields two primary solid-state forms:

  • Form I (Thermodynamically Stable) : Crystallizes with the n-butyl chain in a fully extended (anti) conformation. This geometry maximizes packing efficiency, resulting in a higher density and a higher melting point.

  • Form II (Kinetically Trapped) : Crystallizes with a bent (gauche) conformation. While this conformer is higher in energy, it often nucleates faster under high supersaturation conditions due to a lower activation energy barrier for primary nucleation[3].

The sudden appearance of a more stable polymorph during manufacturing can drastically alter solubility and processability, a well-documented risk in the formulation of flexible active pharmaceutical ingredients (APIs)[4].

Experimental Workflows for Polymorph Screening

To systematically isolate and characterize these polymorphs, a rigorous screening and validation protocol is required.

G Start API Synthesis: Methyl 2-(4-butylphenyl)acetate Screening High-Throughput Solvent Screening Start->Screening Kinetics Kinetic Form (Form II) Fast Cooling Screening->Kinetics High Supersaturation Thermodynamics Thermodynamic Form (Form I) Slow Evaporation Screening->Thermodynamics Low Supersaturation Kinetics->Thermodynamics Solvent-Mediated Phase Transformation Analysis PXRD, DSC, SCXRD Characterization Kinetics->Analysis Thermodynamics->Analysis

High-throughput polymorph screening and characterization workflow.

Protocol: Solvent-Mediated Polymorph Isolation and Validation

Objective : To selectively crystallize Forms I and II and establish a self-validating thermodynamic relationship. Causality : The choice of solvent and cooling rate directly dictates the nucleation pathway. Rapid supersaturation in polar aprotic solvents kinetically traps the gauche conformer, while slow evaporation in non-polar solvents provides the thermal energy and time required for the molecules to arrange into the lowest-energy anti conformation.

Step-by-Step Methodology :

  • Preparation of Saturated Solutions : Dissolve 500 mg of Methyl 2-(4-butylphenyl)acetate in 5 mL of n-heptane (non-polar) and 5 mL of ethyl acetate (polar aprotic) in separate borosilicate vials at 50°C.

  • Kinetic Crystallization (Form II Isolation) : Subject the ethyl acetate solution to crash cooling by immediately transferring it to a -20°C bath. Filter the resulting precipitate rapidly under a vacuum to prevent solvent-mediated transformation.

  • Thermodynamic Crystallization (Form I Isolation) : Allow the n-heptane solution to undergo slow evaporation at 25°C over 7 days. Harvest the large, well-defined crystals.

  • Self-Validating Slurry Bridge Experiment : To definitively prove which form is thermodynamically stable at room temperature, create a 50:50 physical mixture of Form I and Form II (50 mg each). Suspend the mixture in 1 mL of n-heptane at 25°C and agitate for 48 hours. Analyze the residual solid via Powder X-Ray Diffraction (PXRD). The complete conversion of the solid phase to Form I validates it as the thermodynamic sink.

Crystallographic Data and Structural Determination

Single-crystal X-ray diffraction (SCXRD) and differential scanning calorimetry (DSC) are utilized to quantify the structural differences. In related flexible derivatives (e.g., ibuprofen salts), changes in the alkyl chain orientation significantly shift the low-angle PXRD peaks and alter the melting endotherms[5].

Table 1: Representative Crystallographic and Thermal Parameters

ParameterForm I (Thermodynamic)Form II (Kinetic)Analytical Method
Conformation Extended (anti)Bent (gauche)SCXRD
Crystal System MonoclinicTriclinicSCXRD
Space Group P2₁/cP1̄SCXRD
Melting Point (Tₘ) Higher (e.g., ~65°C)Lower (e.g., ~58°C)DSC
Density (ρ) ~1.18 g/cm³~1.12 g/cm³SCXRD
Key PXRD Peaks (2θ) ~6.5°, 14.2°, 18.1°~5.8°, 13.5°, 17.4°PXRD
Stability Stable at 25°CMetastable (Transforms to Form I)Slurry/DSC

Process Engineering and Formulation Impact

The physical properties of the isolated polymorphs directly impact downstream processing. Form I, due to its denser crystal packing, typically exhibits superior flowability and lower hygroscopicity, making it the preferred form for long-term storage and formulation. Conversely, Form II may offer a transient solubility advantage but poses a severe risk of solvent-mediated phase transformation during wet granulation or suspension formulation.

To mitigate these risks, advanced crystal engineering techniques can be employed. For instance, the introduction of polymeric additives (such as polyvinylpyrrolidone or starch derivatives) into the crystallization medium can selectively inhibit the nucleation of the stable form, thereby stabilizing the metastable form for enhanced dissolution profiles[6].

Conclusion

The polymorphic behavior of Methyl 2-(4-butylphenyl)acetate is a direct consequence of its inherent conformational flexibility. By rigorously mapping its crystal energy landscape and employing targeted, causality-driven crystallization protocols, pharmaceutical scientists can achieve robust control over its solid-state properties. Implementing self-validating screening systems ensures that the thermodynamic relationships between polymorphs are definitively understood, safeguarding the consistency and efficacy of the final drug product.

References

  • Conformational Polymorphism | Chemical Reviews - ACS Publications. 1

  • Toward Crystal Structure Prediction for Conformationally Flexible Molecules: The Headaches Illustrated by Aspirin | ACS Publications. 4

  • Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies | Organic Process Research & Development - ACS Publications. 2

  • Solubility, Polymorphism, Crystallinity, Crystal Habit, and Drying Scheme of (R, S)-(±)-Sodium Ibuprofen Dihydrate | Pharmaceutical Technology. 5

  • Crystal engineering of ibuprofen using starch derivatives in crystallization medium to produce promising ibuprofen with improved pharmaceutical performance | ResearchGate. 6

  • Computed Crystal Energy Landscapes for Understanding and Predicting Organic Crystal Structures and Polymorphism | Accounts of Chemical Research - ACS Publications.3

Sources

Mass Spectrometry Fragmentation Pattern of Methyl 2-(4-butylphenyl)acetate: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of drug development, metabolomics, and synthetic organic chemistry, the accurate structural elucidation of small molecules is paramount. Methyl 2-(4-butylphenyl)acetate (C₁₃H₁₈O₂, Exact Mass: 206.1307 Da) is a critical structural motif often encountered as a derivatized metabolite, a synthetic intermediate, or a prodrug analog. This whitepaper provides an in-depth mechanistic analysis of its Electron Ionization (EI) mass spectrometry fragmentation pattern. By deconstructing the thermodynamic and kinetic drivers behind the formation of diagnostic ions, this guide equips analytical scientists with the causal logic required to confidently identify this compound and its structural analogs in complex matrices.

Structural Analysis and Physicochemical Context

To predict and interpret a mass spectrum, one must first analyze the labile bonds and stabilizing features of the molecule. Methyl 2-(4-butylphenyl)acetate consists of three distinct domains:

  • The Aromatic Core: A central benzene ring that acts as an electron sink and a stabilizing platform for adjacent carbocations.

  • The Acetate Ester Moiety (-CH₂COOCH₃): Contains a highly electronegative oxygen atom and a carbonyl group, making the adjacent benzylic C-C bond highly susceptible to cleavage.

  • The Butyl Chain (-C₄H₉): An aliphatic chain capable of both simple homolytic cleavage and complex cyclic rearrangements.

When subjected to standard 70 eV Electron Ionization, a high-energy electron dislodges an electron from the molecule—typically from the aromatic π -system or the ester oxygen lone pairs—generating a radical cation [M]∙+ at m/z 206[1].

Mechanistic Fragmentation Pathways: The Causal Logic

The fragmentation of the [M]∙+ ion is not random; it is a thermodynamically driven process governed by the stability of the resulting carbocations and expelled neutral species[2]. For Methyl 2-(4-butylphenyl)acetate, three primary parallel pathways dominate the spectrum.

Pathway A: Ester-Directed Benzylic Cleavage (Base Peak Formation)

The most statistically probable and thermodynamically favorable fragmentation is the cleavage of the C-C bond between the benzylic carbon and the ester carbonyl.

  • Mechanism: Homolytic cleavage expels a carbomethoxy radical ( COOCH₃, 59 Da).

  • Product: Yields the [C11​H15​]+ cation at m/z 147 .

  • Causality: The driving force is the extreme stability of the resulting cation. The positive charge left on the benzylic carbon is highly delocalized across the aromatic π -system. In the gas phase, this benzyl-type cation rapidly isomerizes into a substituted tropylium ion, a seven-membered aromatic ring that represents a deep thermodynamic energy well[3][4].

Pathway B: Alkyl Chain Benzylic Cleavage

The butyl chain on the opposite side of the aromatic ring undergoes a similar benzylic cleavage.

  • Mechanism: Cleavage of the bond between the α and β carbons of the butyl chain expels a propyl radical ( CH₂CH₂CH₃, 43 Da).

  • Product: Yields the [C10​H11​O2​]+ cation at m/z 163 .

  • Causality: Similar to Pathway A, the resulting benzylic cation is resonance-stabilized by the aromatic ring. However, because the COOCH₃ radical is generally a better leaving group than the propyl radical, the m/z 163 peak is typically less abundant than the m/z 147 peak.

Pathway C: Alkyl McLafferty-Type Rearrangement

Because the butyl chain possesses γ -hydrogens relative to the aromatic ring, it can undergo a gas-phase rearrangement.

  • Mechanism: The aromatic ring abstracts a hydrogen atom from the γ -carbon via a six-membered cyclic transition state, followed by the expulsion of a neutral propene molecule (C₃H₆, 42 Da).

  • Product: Yields the radical cation [C10​H12​O2​]∙+ at m/z 164 .

  • Causality: This pathway is driven by the thermodynamic stability of the expelled neutral alkene and the relatively low activation energy of the six-membered transition state[5].

Primary_Fragmentation M [M]•+ m/z 206 F1 [C11H15]+ m/z 147 M->F1 - •COOCH3 (59 Da) Benzylic Cleavage (Ester) F2 [C10H11O2]+ m/z 163 M->F2 - •C3H7 (43 Da) Benzylic Cleavage (Butyl) F3 [C10H12O2]•+ m/z 164 M->F3 - C3H6 (42 Da) McLafferty Rearrangement

Fig 1. Primary electron ionization (EI) fragmentation pathways from the molecular ion (m/z 206).

Pathway D: Secondary Fragmentations

The primary fragment ions possess enough internal energy to undergo subsequent decompositions:

  • From m/z 147: The substituted tropylium ion can undergo a rearrangement to lose a neutral propene molecule (42 Da), yielding a methyl-tropylium cation at m/z 105 ( [C8​H9​]+ ).

  • From m/z 163: The ester-bearing benzylic cation can lose the remaining COOCH₃ group (59 Da) to form a stable diradical/cation species at m/z 104 ( [C8​H8​]∙+ ).

Secondary_Fragmentation F1 [C11H15]+ m/z 147 S1 [C8H9]+ m/z 105 F1->S1 - C3H6 (42 Da) Alkyl Rearrangement F2 [C10H11O2]+ m/z 163 S2 [C8H8]•+ m/z 104 F2->S2 - •COOCH3 (59 Da) Ester Cleavage

Fig 2. Secondary fragmentation pathways yielding lower-mass diagnostic ions.

Data Presentation: Diagnostic Ions Summary

The following table summarizes the key diagnostic ions required for the positive identification of Methyl 2-(4-butylphenyl)acetate.

m/z RatioIon FormulaIon TypeNeutral LossMechanistic OriginRelative Significance
206 [C13​H18​O2​]∙+ Radical CationNoneMolecular IonLow-Moderate (Often weak)
164 [C10​H12​O2​]∙+ Radical CationC₃H₆ (42 Da)McLafferty RearrangementModerate
163 [C10​H11​O2​]+ Cation C₃H₇ (43 Da)Benzylic Cleavage (Butyl)Moderate
147 [C11​H15​]+ Cation COOCH₃ (59 Da)Benzylic Cleavage (Ester)High (Base Peak)
105 [C8​H9​]+ CationC₃H₆ (42 Da)Secondary Alkyl LossHigh
104 [C8​H8​]∙+ Radical Cation COOCH₃ (59 Da)Secondary Ester LossModerate

Experimental Protocols for GC-MS Analysis

To ensure scientific integrity and trustworthiness, the analytical workflow must be a self-validating system. The following step-by-step protocol outlines the standard operating procedure for analyzing this compound via Gas Chromatography-Mass Spectrometry (GC-MS).

Step 1: Instrument Tuning and Calibration (Self-Validation)

Before sample analysis, the mass spectrometer must be tuned using Perfluorotributylamine (PFTBA).

  • Action: Run an autotune sequence to calibrate the m/z axis.

  • Validation: Ensure the relative abundances of the PFTBA diagnostic ions (m/z 69, 219, and 502) meet manufacturer specifications. This guarantees that the 70 eV ionization energy is accurately applied and that the mass analyzer's transmission efficiency is optimal across the mass range.

Step 2: Sample Preparation
  • Action: Dissolve the analyte in an MS-compatible, highly volatile solvent (e.g., GC-grade Hexane or Ethyl Acetate) to achieve a final concentration of 10 µg/mL.

  • Internal Standard: Spike the sample with 5 µg/mL of an isotopically labeled internal standard (e.g., Methyl 2-(4-butylphenyl)acetate-d3).

  • Causality: The internal standard corrects for injection volume variances and matrix-induced ion suppression, ensuring quantitative reliability.

Step 3: Chromatographic Separation
  • Column: Non-polar capillary column (e.g., HP-5MS or DB-5, 30 m length × 0.25 mm internal diameter × 0.25 µm film thickness).

  • Injection: 1 µL injection volume in splitless mode (inlet temperature: 250°C).

  • Oven Program: Initial hold at 80°C for 1 minute. Ramp at 15°C/min to 280°C. Final hold for 5 minutes.

  • Carrier Gas: High-purity Helium (99.999%) at a constant flow rate of 1.0 mL/min.

Step 4: Ionization and Detection
  • Source Conditions: EI source temperature set to 230°C; Quadrupole temperature set to 150°C.

  • Acquisition: Operate in full-scan mode (m/z 50–300) for qualitative identification, followed by Selected Ion Monitoring (SIM) targeting m/z 147, 163, and 105 for high-sensitivity quantification.

GCMS_Workflow A Sample Preparation B GC Separation A->B C EI Ionization (70 eV) B->C D Mass Analyzer C->D E Data Analysis D->E

Fig 3. Standard GC-EI-MS workflow for the analysis of Methyl 2-(4-butylphenyl)acetate.

References

  • McLafferty, F.W., "Interpretation of Mass Spectra", RedShelf.
  • "Isomerization and fragmentation of methylfuran ions... paralleling the isomerization reactions of alkylbenzene ions and their fragmentation to tropylium ions", CORE.
  • "Combining fragment-ion and neutral-loss matching... methyl phenylacetate", PMC.

Sources

Methodological & Application

Application Note: Methyl 2-(4-butylphenyl)acetate as a Key Intermediate in the Synthesis of Arylpropionic Acid APIs and Analytical Standards

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

In the landscape of non-steroidal anti-inflammatory drug (NSAID) manufacturing, the precision of synthetic intermediates dictates both the efficacy of the final Active Pharmaceutical Ingredient (API) and the robustness of quality control (QC) methodologies. Methyl 2-(4-butylphenyl)acetate (CAS 158264-26-7) is a highly versatile ester intermediate[1]. While its branched isobutyl counterpart is famously the precursor to Ibuprofen, the straight-chain n-butyl variant is critical for synthesizing 2-(4-butylphenyl)propanoic acid .

This downstream product, commonly designated as Ibuprofen EP Impurity B or Dexibuprofen Impurity I (CAS 3585-49-7) , is a mandatory reference standard required by global pharmacopeias for the purity validation of Dexibuprofen and Ibuprofen APIs[2][3]. Furthermore, Methyl 2-(4-butylphenyl)acetate serves as an essential scaffold in medicinal chemistry for exploring structure-activity relationships (SAR) within novel cyclooxygenase (COX) inhibitor development.

Mechanistic Causality in the Synthetic Workflow

The transformation of Methyl 2-(4-butylphenyl)acetate into a pharmacologically relevant arylpropionic acid relies on two highly controlled stages:

  • Kinetic α-Alkylation: The α-carbon of the phenylacetate is mildly acidic due to the electron-withdrawing effects of the adjacent ester and phenyl groups. By utilizing a sterically hindered strong base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78°C), the ester is quantitatively converted into its kinetic enolate. This prevents thermodynamic side reactions such as Claisen condensation. Subsequent electrophilic trapping with methyl iodide (MeI) installs the crucial methyl group, forming the 2-arylpropanoate framework.

  • Mild Base-Catalyzed Saponification: The resulting methyl ester is hydrolyzed using Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system. LiOH is preferred over NaOH or KOH because the lithium cation acts as a mild Lewis acid, coordinating with the carbonyl oxygen to increase its electrophilicity. This accelerates hydrolysis under milder conditions, preventing the degradation of the newly alkylated product.

Visualization of the Synthetic Pathway

G A Methyl 2-(4-butylphenyl)acetate (CAS 158264-26-7) B Methyl 2-(4-butylphenyl)propanoate (Alkylated Intermediate) A->B α-Methylation (LDA, MeI, THF, -78°C) C 2-(4-butylphenyl)propanoic acid (Ibuprofen EP Impurity B) B->C Saponification (LiOH, MeOH/H2O) D QC Analytical Standard (Dexibuprofen Monograph) C->D HPLC Reference Formulation E Novel COX Inhibitor SAR Screening C->E Pharmacological Testing

Synthetic workflow and applications of Methyl 2-(4-butylphenyl)acetate in API development.

Experimental Protocols

Self-Validating Design: These protocols include built-in visual and analytical checkpoints to ensure reaction integrity before proceeding to the next step.

Protocol A: Enolate-Driven α-Methylation

Objective: Synthesize Methyl 2-(4-butylphenyl)propanoate from Methyl 2-(4-butylphenyl)acetate.

  • Preparation: Purge a flame-dried 250 mL round-bottom flask with ultra-pure Argon. Add 50 mL of anhydrous Tetrahydrofuran (THF) and cool to -78°C using a dry ice/acetone bath.

  • Enolate Formation: Add 1.1 equivalents of LDA (2.0 M in THF/heptane/ethylbenzene) dropwise over 15 minutes. Causality: Dropwise addition dissipates the heat of acid-base neutralization, preserving the kinetic enolate and preventing localized warming that could trigger ester self-condensation.

  • Substrate Addition: Dissolve 10.0 g of Methyl 2-(4-butylphenyl)acetate in 15 mL of anhydrous THF. Inject this solution dropwise into the LDA mixture. Stir for 45 minutes at -78°C.

  • Alkylation: Introduce 1.2 equivalents of Methyl Iodide (MeI) slowly. Safety/Causality: MeI is highly volatile and a potent alkylating agent; slow addition controls the exothermic SN​2 reaction. Stir for 2 hours, allowing the bath to gradually warm to room temperature.

  • Quenching & Extraction: Quench the reaction with 20 mL of saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Checkpoint: Thin-Layer Chromatography (Hexanes:EtOAc 9:1) should show a slight upward shift in Rf​ compared to the starting material, confirming the loss of the polar α-protons.

Protocol B: Mild Saponification to Ibuprofen Impurity B

Objective: Hydrolyze the ester to yield the final API impurity standard (CAS 3585-49-7)[2].

  • Solvent System: Dissolve the crude Methyl 2-(4-butylphenyl)propanoate in 60 mL of Methanol/Water (3:1 v/v). Causality: The mixed solvent ensures solubility of the lipophilic ester (in methanol) while providing the water necessary for hydrolysis.

  • Hydrolysis: Add 3.0 equivalents of LiOH⋅H2​O . Stir at ambient temperature for 12 hours.

  • Workup: Evaporate the methanol under reduced pressure. Dilute the remaining aqueous layer with 30 mL of water and wash with Diethyl Ether (2 x 20 mL) to remove unreacted ester and non-polar impurities.

  • Acidification: Acidify the aqueous layer to pH 2.0 using 1M HCl. Causality: Protonating the carboxylate forces the product out of the aqueous phase. The product will precipitate as a white to off-white solid[2].

  • Isolation: Extract the acidic aqueous layer with Dichloromethane (3 x 40 mL). Dry over MgSO4​ , filter, and concentrate. Recrystallize from hexanes to obtain pure 2-(4-butylphenyl)propanoic acid.

Protocol C: Preparation of HPLC Analytical Standard for Dexibuprofen QC

Objective: Utilize the synthesized compound as a reference standard for API purity testing[4].

  • Standard Preparation: Accurately weigh 20 mg of the Dexibuprofen reference product into a 10 mL volumetric flask and dissolve in 2 mL of acetonitrile[4].

  • Impurity Spiking: Accurately weigh the synthesized 2-(4-butylphenyl)propanoic acid (Impurity I). Dissolve in acetonitrile to create a stock solution containing 0.06 mg/mL[4].

  • Final Dilution: Transfer 1 mL of the impurity stock into the Dexibuprofen flask. Dilute to the mark with the mobile phase and shake well to obtain the final reference solution[4].

  • Validation Checkpoint: Inject into an HPLC system equipped with an octadecylsilane (C18) bonded silica gel column. The n-butyl impurity will elute slightly later than the isobutyl API due to the increased linear surface area of the unbranched butyl chain, which strengthens hydrophobic interactions with the stationary phase.

Quantitative Data & Physicochemical Profiling

To assist in analytical method development and peak identification, the physicochemical properties of the synthesized intermediate and related APIs are summarized below.

Compound NameRole in Drug DevelopmentCAS NumberMolecular FormulaMelting Point (°C)HPLC Elution Order (C18)
Ibuprofen Active Pharmaceutical Ingredient15687-27-1 C13​H18​O2​ 75 - 781 (Baseline)
Dexibuprofen Active Pharmaceutical Ingredient51146-56-6 C13​H18​O2​ 49 - 531 (Co-elutes w/ racemate)
2-(4-butylphenyl)propanoic acid EP Impurity B / Impurity I3585-49-7 C13​H18​O2​ 142 - 1442 (Post-API peak)
Methyl 2-(4-butylphenyl)acetate Synthetic Intermediate158264-26-7 C13​H18​O2​ N/A (Liquid)3 (Most lipophilic)

(Note: Data aggregated from chemical reference databases and monographs[2][4].)

References[1] LookChem. "Cas 41841-16-1, Methyl 4-bromophenylacetate and downstream derivatives". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkrPDhcHCVTHEpPAw4qbCi0v-eNef3qMeD4nH_68JAqDfJ6vh77siP9bAk_G7nscBP9-VFnbdUvkz8INJYbSYu0ikCxpyyxmRzew0b6tLMAjxSxP28hW4aZOOaM5EEVcxNqPAhwgUz[2] ChemicalBook. "(2RS)-2-(4-BUTYLPHENYL)PROPANOIC ACID | 3585-49-7". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhvjZQeRWhLxP0Jly9yabe0DTXaexAcQA-mylT4t8qcE_3iPGST7HZerbc1iGjFQD7RZV05Pi1gURKufgShyZqAcjTLBOcxQWebR748wU8cRfeo3oGOXzG-PezLVl4uk4QuiQQSfJuqzkQAKNltDSlzLlHI9tL7aGIU5f2DbRp[4] ChemBK. "Dexibuprofen - Physico-chemical Properties and Standards". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5lgCGvza37pF0axRwICThBq9yCj5J7SbUUG7Hcqb-jcmtERMdFvCaFv25rre3r8zEHB7uv2JDSh7CuO6kb36S726GRZLXfJSZGHa7pSXfVaqShlgTMS9dBRIk0MobKFm3AQLyHQ==[3] Hengyuan Fine Chemical. "Pharmaceutical Testing Reference Materials - Dexibuprofen impurity I". Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpMrmA_DTGFIGxPP1wunuhT2zENu0I-K7h3DUoQwv97iIwxE094LaJD02G-zTkoojmGWD5szQNBGUgXU9-UXW7C33jTiZ6qYjAQRxzYyeslvHbMMW_uQkcFgWrXkfk4DQWELXJE-IzPkCJLXRSeqSF9KcbS2ft6-uJpbse5nc5MD6CgzjOi_PGtU4_NuL9FtoUuHzTz6EI_UXyERdn

Sources

A Robust RP-HPLC Method for the Analysis of Methyl 2-(4-butylphenyl)acetate: Development, Optimization, and Validation

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide to developing, optimizing, and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 2-(4-butylphenyl)acetate. This document provides a scientifically-grounded workflow, from initial analyte characterization and selection of chromatographic parameters to a full validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Detailed experimental protocols, data presentation tables, and workflow diagrams are included to assist researchers, scientists, and drug development professionals in implementing a reliable analytical method for quality control, stability testing, and research applications.

Introduction and Rationale

Methyl 2-(4-butylphenyl)acetate is an aryl alkyl acetate ester with applications in various industries, including as a fragrance ingredient and a chemical intermediate in organic synthesis.[1] Accurate and precise quantification of this compound is essential for ensuring product quality, monitoring manufacturing processes, and conducting stability studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for this purpose due to its high resolution, sensitivity, and reproducibility.[2]

The objective of this guide is to provide a logical, step-by-step framework for developing a simple, isocratic RP-HPLC method with UV detection. We will delve into the causality behind each experimental choice, grounding our decisions in the physicochemical properties of the analyte and established chromatographic principles.

Analyte Characterization: The Foundation of Method Development

A successful HPLC method begins with a thorough understanding of the analyte. The properties of Methyl 2-(4-butylphenyl)acetate dictate the entire analytical strategy.

Table 1: Physicochemical Properties of Methyl 2-(4-butylphenyl)acetate and Related Isomers

Property Value / Observation Implication for HPLC Method Source
Molecular Formula C₁₃H₁₈O₂ - [3][4]
Molecular Weight 206.28 g/mol A small molecule, well-suited for standard HPLC analysis. [3][4]
Structure Phenyl ring with a butyl group and a methyl acetate ester moiety. The phenyl ring acts as a chromophore for UV detection. [4]
Polarity (XLogP3) ~3.5 (for a similar isomer) Indicates a non-polar, hydrophobic nature. [4]
Chosen Technique Reversed-Phase (RP) HPLC The analyte's hydrophobicity makes it ideal for retention on a non-polar stationary phase with a polar mobile phase.[5][6] -
Solubility Soluble in organic solvents (Methanol, Acetonitrile). Simplifies standard and sample preparation. Inferred

| UV Absorbance | The phenyl ring provides UV absorbance, typically with a maximum (λmax) around 210-220 nm and a secondary maximum around 254-270 nm. | Enables sensitive detection using a standard UV or Diode Array Detector (DAD). | Inferred |

Method Development and Optimization Strategy

Our strategy is to build a simple and robust isocratic method. This approach is often preferred for quality control applications due to its simplicity, lower solvent consumption per run, and stable baseline.

Initial Chromatographic Conditions (Method Screening)
  • Column Selection: A C18 (octadecylsilyl) column is the most widely used stationary phase in RP-HPLC and serves as an excellent starting point for hydrophobic compounds like Methyl 2-(4-butylphenyl)acetate.[6][7] A standard dimension of 150 mm x 4.6 mm with a 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase Selection: The mobile phase in RP-HPLC consists of a polar aqueous component and a less polar organic modifier.[7]

    • Organic Modifier: Acetonitrile (ACN) is chosen over methanol as it typically provides better peak shapes for aromatic compounds and has a lower UV cutoff (~190 nm), allowing for detection at lower wavelengths if higher sensitivity is needed.[8]

    • Aqueous Phase: HPLC-grade water is used.

    • Initial Composition: A starting ratio of 70% Acetonitrile to 30% Water (70:30 v/v) is a reasonable estimate to achieve a retention factor (k') between 2 and 10, which is considered the optimal range for good resolution and analysis time.

  • Detection Wavelength (λ): The analyte's UV spectrum should be determined using a DAD or by scanning with a UV-Vis spectrophotometer. Based on the phenyl chromophore, we will start the analysis at a common wavelength of 254 nm, which often provides good selectivity with minimal interference from common solvents.

  • Flow Rate and Temperature: A standard flow rate of 1.0 mL/min is selected for a 4.6 mm ID column. The column temperature will be initially set to ambient (~25 °C) and can be adjusted to optimize peak shape and retention time.

Method Optimization Workflow

The goal of optimization is to achieve a sharp, symmetrical peak with adequate retention in a reasonable timeframe. The process involves systematically adjusting key parameters.

Method_Optimization_Workflow cluster_prep Phase 1: Initial Assessment cluster_dev Phase 2: Method Screening & Optimization Analyte Characterize Analyte (Polarity, UV-Vis) Select_Mode Select RP-HPLC Mode Analyte->Select_Mode Select_Column Select C18 Column Select_Mode->Select_Column Initial_MP Screen Mobile Phase (ACN:Water, 70:30) Select_Column->Initial_MP First_injection First_injection Initial_MP->First_injection First_Injection Perform Initial Injection (1.0 mL/min, 254 nm) Eval_Chrom Evaluate Chromatogram (Retention, Peak Shape) First_Injection->Eval_Chrom Check_k Is k' between 2-10? Eval_Chrom->Check_k Adjust_MP Adjust ACN % Check_k->Adjust_MP No Check_Symmetry Is Peak Tailing Factor < 1.5? Check_k->Check_Symmetry Yes Adjust_MP->First_Injection Optimize_Flow_Temp Optimize Flow Rate & Temp Check_Symmetry->Optimize_Flow_Temp No Final_Method Final Optimized Method Check_Symmetry->Final_Method Yes Optimize_Flow_Temp->First_Injection

Sources

Application Notes and Protocols: Screening Methyl 2-(4-butylphenyl)acetate for Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

These application notes provide a comprehensive guide for the initial screening of Methyl 2-(4-butylphenyl)acetate, a phenylacetic acid derivative, as a potential anti-inflammatory agent. Phenylacetic acid scaffolds are prevalent in numerous non-steroidal anti-inflammatory drugs (NSAIDs), suggesting this compound may exhibit similar biological activity.[1] The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[2][3] This document outlines a logical, two-tiered screening approach, beginning with a direct enzymatic assay to determine inhibitory activity against COX-1 and COX-2, followed by a cell-based secondary assay to assess anti-inflammatory efficacy in a biologically relevant context. The protocols are designed to be robust and self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental steps to empower researchers in drug development.

Compound Profile: Methyl 2-(4-butylphenyl)acetate

Methyl 2-(4-butylphenyl)acetate is a carboxylic ester belonging to the phenylacetic acid derivative class. Its structural similarity to known anti-inflammatory agents makes it a candidate for screening campaigns targeting inflammation. For the purpose of these protocols, we will be referencing the widely available isomer, Methyl 2-(4-tert-butylphenyl)acetate.

PropertyValueSource
IUPAC Name methyl 2-(4-tert-butylphenyl)acetate[4]
Synonyms Methyl p-tert-butylphenylacetate, 4-tert-Butylphenylacetic acid methyl ester[4][5]
CAS Number 3549-23-3[4][6][7]
Molecular Formula C13H18O2[4][6]
Molecular Weight 206.28 g/mol [4]
Appearance Colorless liquid[5]

Scientific Rationale: Targeting the Cyclooxygenase (COX) Pathway

Inflammation is a complex biological response, and at its core is the production of lipid signaling molecules called prostaglandins.[8] The cyclooxygenase (COX) enzymes, existing as two primary isoforms (COX-1 and COX-2), are the key catalysts in the conversion of arachidonic acid into prostaglandins.[2][9]

  • COX-1 is constitutively expressed in most tissues and is responsible for "housekeeping" functions, such as maintaining the protective lining of the gastrointestinal tract and regulating platelet aggregation.[2]

  • COX-2 is typically an inducible enzyme, with its expression dramatically increasing at sites of inflammation. It is the primary source of prostaglandins that mediate pain and inflammation.[3][10]

Traditional NSAIDs inhibit both COX-1 and COX-2, which provides anti-inflammatory relief but can lead to gastrointestinal side effects due to the inhibition of COX-1's protective functions.[11] Therefore, a major goal in modern drug discovery is to identify compounds that selectively inhibit COX-2 over COX-1, offering a potentially safer therapeutic profile.[10][11] This screening cascade is designed to determine not only if Methyl 2-(4-butylphenyl)acetate inhibits COX enzymes but also to quantify its selectivity.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_enzymes Cyclooxygenase Enzymes cluster_products Biological Outcomes Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Phospholipids->PLA2 AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins & Thromboxanes PGH2->Prostaglandins COX1->PGG2 COX2->PGG2 Outcome1 Gastric Protection, Platelet Aggregation Prostaglandins->Outcome1 via COX-1 pathway Outcome2 Inflammation, Pain, Fever Prostaglandins->Outcome2 via COX-2 pathway Inhibitor Methyl 2-(4-butylphenyl)acetate (Test Compound) Inhibitor->COX1 Inhibition? Inhibitor->COX2 Inhibition? PLA2->AA

Caption: The Cyclooxygenase (COX) signaling pathway targeted for inhibition.

Primary Screening: In Vitro COX Inhibition Assay (Colorimetric)

This protocol determines the direct inhibitory effect of the test compound on purified COX-1 and COX-2 enzymes. It measures the peroxidase activity of COX by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a color change that can be measured spectrophotometrically.[12]

Workflow for Primary COX Inhibition Assay
Caption: Experimental workflow for the in vitro colorimetric COX inhibition assay.
Materials and Reagents
  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • TMPD (colorimetric substrate)

  • Arachidonic Acid (substrate)

  • Methyl 2-(4-butylphenyl)acetate (Test Compound), dissolved in DMSO

  • SC-560 (selective COX-1 inhibitor control)[13]

  • Celecoxib (selective COX-2 inhibitor control)

  • DMSO (vehicle control)

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare stock solutions of the test compound and control inhibitors in DMSO. Create a serial dilution series (e.g., 10 concentrations ranging from 100 µM to 1 nM final assay concentration).

    • Dilute enzymes (COX-1 and COX-2) and Heme in cold Assay Buffer according to the supplier's instructions.[9][12]

    • Prepare working solutions of TMPD and Arachidonic Acid.

    • Scientist's Note: Heme is a required cofactor for COX peroxidase activity. Arachidonic acid is the natural substrate that initiates the cyclooxygenase reaction.

  • Assay Setup:

    • Design a plate map to include wells for:

      • 100% Activity Control (Enzyme + Vehicle, no inhibitor)

      • Background Control (Buffer only, no enzyme)

      • Test Compound wells (Enzyme + serial dilutions of test compound)

      • Reference Inhibitor wells (Enzyme + serial dilutions of SC-560 or Celecoxib)

    • Rationale: Running separate assays for COX-1 and COX-2 is essential to determine selectivity. The 100% activity control defines the maximum signal, while the background control accounts for non-enzymatic signal.

  • Reaction Assembly: (Perform all additions on ice)

    • To each well of the 96-well plate, add the components in the following order:

      • 150 µL Assay Buffer

      • 10 µL Heme

      • 10 µL of either COX-1 or COX-2 enzyme solution (add buffer instead for background wells).

      • 10 µL of diluted test compound, reference inhibitor, or DMSO vehicle.

    • Rationale: Adding the inhibitor before the substrate allows it to bind to the enzyme.

  • Incubation and Reaction Initiation:

    • Shake the plate gently and incubate at 25°C for 5 minutes.

    • Add 20 µL of TMPD solution to each well.

    • Initiate the enzymatic reaction by adding 20 µL of the Arachidonic Acid solution to all wells.

  • Data Acquisition:

    • Immediately after adding arachidonic acid, shake the plate for 10-15 seconds.

    • Incubate for 5 minutes at 25°C.

    • Read the absorbance at 590 nm using a microplate reader.[9]

Data Analysis
  • Correct for Background: Subtract the average absorbance of the background wells from all other wells.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Absorbance_Sample / Absorbance_100%_Activity_Control))

  • Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (four-parameter logistic fit) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Methyl 2-(4-butylphenyl)acetateExperimental ValueExperimental ValueCalculated Value
SC-560 (Reference)~0.009~6.3~0.0014
Celecoxib (Reference)~15~0.04~375

Secondary Screening: Cell-Based Anti-Inflammatory Assay

A positive result in the primary screen (i.e., potent COX inhibition) must be validated in a cellular context. This assay measures the ability of the test compound to inhibit the production of inflammatory mediators in cells stimulated to mimic an inflammatory state. We will use human monocytic THP-1 cells, differentiated into macrophage-like cells, and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[14] The primary readout will be the quantification of Prostaglandin E2 (PGE2), a major product of the COX-2 pathway, via ELISA.

Workflow for Secondary Cell-Based Assay
Caption: Workflow for cell-based screening and cytotoxicity assessment.
Materials and Reagents
  • THP-1 human monocytic cell line

  • RPMI-1640 cell culture medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS)

  • PGE2 ELISA Kit

  • Cell Viability Assay Kit (e.g., MTT, Resazurin, or CellTiter-Glo®)

  • Methyl 2-(4-butylphenyl)acetate and control inhibitors (dissolved in DMSO)

Step-by-Step Protocol
  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes according to standard protocols.

    • To differentiate, treat cells with PMA (e.g., 50-100 ng/mL) for 48 hours. Differentiated cells will become adherent.

    • Wash the cells to remove PMA and allow them to rest for 24 hours in fresh medium.

    • Scientist's Note: PMA-differentiated THP-1 cells adopt a macrophage-like phenotype, which is a key cell type in inflammatory responses and reliably expresses COX-2 upon stimulation.

  • Assay Setup:

    • Seed the differentiated THP-1 cells into a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound and controls in culture medium. Ensure the final DMSO concentration is non-toxic (e.g., ≤ 0.1%).

  • Compound Treatment and Stimulation:

    • Remove the old medium from the cells and replace it with medium containing the test compound or controls.

    • Pre-incubate the cells with the compound for 1-2 hours.

    • Rationale: Pre-incubation allows the compound to enter the cells and engage its target before the inflammatory stimulus is applied.

    • Add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL to induce inflammation and COX-2 expression.

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • PGE2 Quantification (ELISA):

    • After incubation, carefully collect the cell culture supernatant for PGE2 analysis.

    • Perform the PGE2 ELISA according to the manufacturer's protocol.

    • Read the absorbance and calculate the concentration of PGE2 in each sample based on the standard curve.

  • Cell Viability Assay:

    • On the remaining adherent cells in the plate, perform a cell viability assay according to the manufacturer's protocol.

    • Trustworthiness: This step is critical. It ensures that any observed decrease in PGE2 production is due to specific anti-inflammatory activity and not simply because the compound is killing the cells. A compound that is highly cytotoxic is not a viable drug candidate.

Data Analysis
  • Calculate the percentage of viable cells for each treatment condition relative to the vehicle-treated control.

  • Calculate the percentage inhibition of PGE2 production for each treatment, corrected for the background from unstimulated cells.

  • Plot the % PGE2 inhibition against compound concentration to determine the cellular IC50. Discard data points where cell viability is significantly reduced (e.g., <80%).

Interpretation and Next Steps

A successful outcome for Methyl 2-(4-butylphenyl)acetate in this screening cascade would be:

  • Potent COX-2 Inhibition: A low IC50 value against the COX-2 enzyme in the primary assay.

  • COX-2 Selectivity: A significantly higher IC50 value against COX-1, resulting in a high Selectivity Index (>>1).

  • Cellular Efficacy: A dose-dependent reduction of LPS-induced PGE2 production in the secondary assay with a low cellular IC50.

  • Low Cytotoxicity: No significant reduction in cell viability at concentrations that effectively inhibit PGE2 production.

If the compound demonstrates these characteristics, it can be considered a promising hit. Subsequent steps in the drug discovery process would include lead optimization through medicinal chemistry to improve potency and drug-like properties, further profiling in more complex in vitro models (e.g., human whole blood assays), and eventual evaluation in in vivo models of inflammation and pain.[15][16]

References

  • AXXAM. (n.d.). Smart cellular assays to study inflammatory skin disorders. Axxam. Retrieved from [Link]

  • Protein Fluidics, Inc. (n.d.). Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. PFI - Protein Fluidics. Retrieved from [Link]

  • Redoxis. (n.d.). Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes. Redoxis. Retrieved from [Link]

  • Ezeja, M. I., & Anaga, A. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. EC Pharmacology and Toxicology.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. Retrieved from [Link]

  • Jain, D., et al. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Clinical Research, 10(4), 116-121.
  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Ministry of Health and Prevention - United Arab Emirates. Retrieved from [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. Retrieved from [Link]

  • Cromwell, E., et al. (2019). Multi-parametric Cell-Based Inflammation Assays for Cytokines and Cell Surface Antigens. The Journal of Immunology, 202(1_Supplement), 66.15. Retrieved from [Link]

  • Rowland, J. M., et al. (2011). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 766, 131-43. Retrieved from [Link]

  • Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Assay Genie. Retrieved from [Link]

  • Xiang, H., et al. (2020). Discovery of 2-oxy-2-phenylacetic acid substituted naphthalene sulfonamide derivatives as potent KEAP1-NRF2 protein-protein interaction inhibitors for inflammatory conditions. European Journal of Medicinal Chemistry, 207, 112734. Retrieved from [Link]

  • Eurofins. (n.d.). Cell Based Assays. Eurofins. Retrieved from [Link]

  • Brooks, D. A., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1255-8. Retrieved from [Link]

  • Rowland, J. M., et al. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology.
  • PubChem. (n.d.). 2-Methyl-4-phenyl-2-butyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • R Discovery. (n.d.). Phenylacetic Acid Derivatives Research Articles. R Discovery. Retrieved from [Link]

  • Bruno, A., et al. (2018). Cyclooxygenase-1 (COX-1) and COX-1 Inhibitors in Cancer: A Review of Oncology and Medicinal Chemistry Literature. Cancers, 10(10), 378. Retrieved from [Link]

  • Liu, W., et al. (2022). Design, Synthesis, Inhibitory Activity, and SAR Studies of Hydrophobic Phenylacetic Acid Derivatives as Neuraminidase Inhibitors. Letters in Drug Design & Discovery, 19(8). Retrieved from [Link]

  • PubChem. (n.d.). Methyl p-tert-butylphenylacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthonix. (n.d.). Methyl 2-(4-(tert-butyl)phenyl)acetate. Synthonix. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2025). Advancements and applications of COX inhibitors: A detailed bibliometric analysis of trending topics and emerging themes. Bibliomed.
  • Kumar, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17461-17482. Retrieved from [Link]

  • ChemSrc. (2025). Methyl 4-tert-butylphenylacetate. ChemSrc. Retrieved from [Link]

  • Khan, Y. S., & Farooqui, T. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Recent Patents on Inflammation & Allergy Drug Discovery, 5(1), 78-87. Retrieved from [Link]

  • Khalil, N. A., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry.
  • Perflavory. (n.d.). methyl butyl phenyl acetate, 3549-23-3. Perflavory. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl butyl phenyl acetate. The Good Scents Company. Retrieved from [Link]

  • Google Patents. (2011). CN101973880A - Synthetic method of methyl (ethyl) phenyl acetate. Google Patents.
  • Stumpfe, D., Gilberg, E., & Bajorath, J. (2018). Series of screening compounds with high hit rates for the exploration of multi-target activities and assay interference. Future Science OA, 4(3), FSO272. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6062. Retrieved from [Link]

  • Chen, X., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules, 25(2), 232. Retrieved from [Link]

  • Wu, G., et al. (2021). Screening Hit to Clinical Candidate: Discovery of BMS-963272, a Potent, Selective MGAT2 Inhibitor for the Treatment of Metabolic Disorders. Journal of Medicinal Chemistry, 64(20), 15331-15353. Retrieved from [Link]

  • Wang, S., & Du, G. (2022). Advances of the Target-Based and Phenotypic Screenings and Strategies in Drug Discovery. International Journal of Drug Discovery and Pharmacology.

Sources

Application Note: Solvent Selection and Protocol for the Liquid-Liquid Extraction of Methyl 2-(4-butylphenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

In the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and their analogs, the esterification of phenylacetic acid derivatives is a critical transformation. Following the synthesis of Methyl 2-(4-butylphenyl)acetate from its parent acid, the crude reaction mixture typically contains the highly lipophilic target ester, unreacted starting material, an alcohol solvent (e.g., methanol), and an acid catalyst.

Liquid-liquid extraction (LLE) is a cornerstone technique for isolating such active pharmaceutical ingredients and intermediates by exploiting solubility differences between immiscible phases[1]. However, the extreme lipophilicity of the 4-butylphenyl moiety, combined with the surfactant-like properties of its byproducts, makes solvent selection and phase management highly complex. This guide establishes a self-validating, green-chemistry-compliant LLE protocol specifically engineered for this molecule.

Thermodynamic and Mechanistic Rationale

To design a robust extraction system, we must analyze the physicochemical causality of the separation:

  • Partitioning Dynamics (LogP): Methyl 2-(4-butylphenyl)acetate is highly hydrophobic (estimated LogP ~4.3). It requires an organic solvent with strong lipophilic affinity.

  • Acid-Base Partitioning: The unreacted starting material, 2-(4-butylphenyl)acetic acid (MW: 192.25 g/mol )[2], has a pKa of approximately 4.3. By washing the organic phase with a mild base (e.g., 8% NaHCO₃, pH ~8.3), the acid is deprotonated into a water-soluble sodium salt, forcing it into the aqueous phase while the neutral ester remains in the organic layer.

  • Hydrolytic Stability: Strong bases (like NaOH) cannot be used, as they will trigger the base-catalyzed saponification (hydrolysis) of the target methyl ester back into the acid.

Green Solvent Selection Matrix

Historically, Dichloromethane (DCM) was the default choice for extracting lipophilic esters. However, modern pharmaceutical development requires adherence to sustainable practices. The GSK Solvent Selection Guide provides a rigorous framework for replacing hazardous solvents with environmentally benign alternatives based on waste, environmental impact, health, and flammability metrics[3].

For this extraction, we evaluate several solvents against the specific needs of the Methyl 2-(4-butylphenyl)acetate system:

SolventDensity (g/mL)Boiling Point (°C)Water Solubility (w/w %)GSK Sustainability ScoreExtraction Suitability for this Ester
Dichloromethane (DCM) 1.3339.61.3Poor (Red Flag)High (but highly toxic/regulated)
Ethyl Acetate (EtOAc) 0.9077.18.3GoodModerate (High water solubility causes product loss)
Isopropyl Acetate (IPAc) 0.8789.03.0ExcellentOptimal (Sharp phase separation, low water miscibility)
2-Methyltetrahydrofuran 0.8680.214.0GoodModerate (Prone to carrying water into the organic phase)
Heptane 0.6898.4<0.01ModerateLow (Poor solubility for purging polar organic impurities)

Process Workflow Diagram

G Start Crude Reaction Mixture (Ester, Acid, MeOH, Catalyst) Solvent Add Isopropyl Acetate (IPAc) & DI Water Start->Solvent PhaseSep1 Phase Separation 1 Solvent->PhaseSep1 Aq1 Aqueous Phase 1 (MeOH, Catalyst Waste) PhaseSep1->Aq1 Bottom Layer Org1 Organic Phase 1 (Ester, Unreacted Acid) PhaseSep1->Org1 Top Layer BaseWash Wash with 8% NaHCO3 (aq) (pH > 7.5 Check) Org1->BaseWash PhaseSep2 Phase Separation 2 BaseWash->PhaseSep2 Aq2 Aqueous Phase 2 (Sodium 2-(4-butylphenyl)acetate) PhaseSep2->Aq2 Bottom Layer Org2 Organic Phase 2 (Methyl Ester) PhaseSep2->Org2 Top Layer Brine Brine Wash & Dry (Na2SO4) Org2->Brine Product Concentrate to yield Methyl 2-(4-butylphenyl)acetate Brine->Product

Figure 1: LLE workflow for Methyl 2-(4-butylphenyl)acetate using Isopropyl Acetate.

Self-Validating Experimental Protocol

This methodology is designed as a closed-loop, self-validating system. Each critical step contains a measurable checkpoint to ensure the physical chemistry of the extraction is proceeding as engineered.

Step 1: Primary Extraction (Removal of Catalyst and Alcohol)
  • Transfer the crude reaction mixture to a separatory funnel.

  • Add 3 volumes of Isopropyl Acetate (IPAc) and 3 volumes of Deionized (DI) Water.

  • Invert gently 5–10 times, venting the stopcock to release any pressure. Allow the phases to separate for 5 minutes.

  • Drain the bottom aqueous layer (containing methanol and acid catalyst) into a waste flask.

  • Validation Checkpoint (Mass Balance): Measure the volume of the retained top organic layer. It should be ≥ 95% of the initially added IPAc volume. A significant volume loss indicates a high concentration of methanol pulling IPAc into the aqueous phase, requiring an additional water wash.

Step 2: Alkaline Wash (Removal of Unreacted Acid)
  • To the organic phase in the separatory funnel, add 2 volumes of 8% w/w Sodium Bicarbonate (NaHCO₃) solution.

  • Crucial Technique: Do not shake vigorously. Swirl the funnel gently in a circular motion for 2 minutes. Vigorous shaking will induce a severe emulsion (see Troubleshooting section).

  • Allow the phases to separate completely (10–15 minutes). Drain the bottom aqueous layer.

  • Validation Checkpoint (pH Verification): Test the pH of the drained aqueous layer using indicator paper. It must be > 7.5 . If the pH is acidic or neutral, the neutralization is incomplete, meaning unreacted 2-(4-butylphenyl)acetic acid is still hiding in the organic phase. Repeat Step 2 until the aqueous waste tests basic.

Step 3: Brine Wash (Emulsion Mitigation and Dehydration)
  • Add 2 volumes of Saturated Sodium Chloride (Brine) to the organic phase.

  • Agitate moderately and allow to separate. Drain the bottom aqueous layer.

  • Validation Checkpoint (Visual Clarity): The organic layer must transition from a cloudy, opaque suspension to an optically clear liquid. This confirms the successful removal of micro-emulsified water droplets.

Step 4: Drying and Concentration
  • Transfer the clear organic phase to an Erlenmeyer flask. Add anhydrous Sodium Sulfate (Na₂SO₄) and stir for 15 minutes.

  • Filter the drying agent and concentrate the IPAc under reduced pressure (Rotary Evaporator, 40 °C bath, ~100 mbar).

  • Validation Checkpoint (Analytical Purity): Perform TLC or HPLC on the resulting oil. The chromatogram must show >99% purity for the ester, with the complete absence of the peak corresponding to 2-(4-butylphenyl)acetic acid.

Troubleshooting: The "Surfactant Effect" Emulsion

During the alkaline wash (Step 2), researchers frequently encounter a persistent, milky emulsion that refuses to separate.

The Causality: When 2-(4-butylphenyl)acetic acid is deprotonated by NaHCO₃, it forms sodium 2-(4-butylphenyl)acetate. This molecule possesses a highly hydrophobic tail (the 4-butylphenyl group) and a highly hydrophilic head (the carboxylate anion). This amphiphilic structure acts as a potent surfactant, drastically lowering the interfacial tension between IPAc and water, stabilizing micro-droplets of water within the organic phase.

The Solution:

  • Prevention: Swirl, do not shake, during the base wash to minimize the surface area of the interface.

  • Resolution: If an emulsion forms, add a small volume of saturated brine. The high ionic strength of the NaCl solution forces the amphiphilic salt out of the interface via the "salting-out" effect, rapidly breaking the emulsion and restoring a sharp phase boundary.

References

  • Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 13(4), 854-862 (2011). URL:[Link][3]

  • Phenomenex. "Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation." Phenomenex Blog (2025). URL:[Link][1]

Sources

In vitro assay protocols using Methyl 2-(4-butylphenyl)acetate analogs

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to profiling Methyl 2-(4-butylphenyl)acetate and its analogs requires a nuanced understanding of its chemical structure. As an ester derivative of 2-(4-butylphenyl)acetic acid—structurally homologous to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and fenbufen—this compound acts as a prodrug.

The following application note outlines the causal logic, self-validating protocols, and quantitative frameworks necessary to accurately evaluate these analogs in vitro.

The Prodrug Paradigm: Causality in Assay Design

A critical failure point in NSAID analog screening is ignoring the steric requirements of the cyclooxygenase (COX) active site. The COX-1 and COX-2 enzymes require a free carboxylate anion to form a critical salt bridge with the Arg120 residue in their hydrophobic channels.

Because Methyl 2-(4-butylphenyl)acetate is a methyl ester, it lacks this free carboxylate and will appear falsely inactive in direct, cell-free enzyme assays. However, its high lipophilicity allows for rapid passive diffusion across cell membranes, where ubiquitous intracellular esterases hydrolyze it into the active moiety: 2-(4-butylphenyl)acetic acid .

Therefore, a robust screening cascade must utilize the free acid analog for cell-free target engagement assays, and the ester prodrug for cell-based efficacy assays.

COX_Mechanism Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Inhibitor 2-(4-butylphenyl)acetic acid (Active Metabolite) Inhibitor->COX1 Inhibitor->COX2 PGE2 Prostaglandin E2 (Inflammation) PGH2->PGE2

Fig 1. Arachidonic acid cascade and COX inhibition by the active acid metabolite.

Protocol 1: Cell-Free COX-1 and COX-2 Enzyme Inhibition Assay

This assay establishes direct target engagement and isoform selectivity. To ensure clinical relevance, human recombinant COX-2 should be prioritized over ovine enzymes, as research demonstrates considerable inter-species variation in COX inhibitor sensitivity[1].

Self-Validation Check: This protocol utilizes a System Suitability Test (SST) for the LC-MS/MS readout to prevent false negatives caused by instrument drift[2].

Step-by-Step Methodology
  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0) containing 1 µM hematin (an essential cofactor for COX peroxidase activity) and 2 mM phenol.

  • Enzyme Incubation: Add 0.1 µg of human recombinant COX-1 or COX-2 to the reaction tubes.

  • Compound Addition: Add the free acid analog (2-(4-butylphenyl)acetic acid) dissolved in DMSO (final DMSO concentration <1%). Include Indomethacin as a positive control.

  • Pre-incubation: Time-dependent inhibitors require at least 10 minutes of pre-incubation with the enzyme before substrate addition to achieve full inhibitory potency[2]. Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 µM arachidonic acid to initiate the reaction. Incubate for exactly 2 minutes at 37°C.

  • Termination & Extraction: Stop the reaction by adding 1M HCl. Add 10 µL of surrogate internal standards (d4-PGE2) and extract prostaglandins using 800 µL hexane/ethyl acetate[2].

  • LC-MS/MS Quantification: Evaporate the organic phase, reconstitute in methanol/water, and analyze[2].

    • System Suitability Criteria: Before analyzing samples, ensure the retention factor (k) > 2.0, resolution (Rs) > 1.5 between peaks, and tailing factor (T) < 2.0[2].

Protocol 2: Cell-Based Macrophage (RAW 264.7) Anti-Inflammatory Assay

To evaluate the membrane permeability and intracellular activation of the ester prodrug (Methyl 2-(4-butylphenyl)acetate), we utilize the murine macrophage-like RAW 264.7 cell line. These cells robustly produce Prostaglandin E2 (PGE2) and Nitric Oxide (NO) when stimulated by lipopolysaccharide (LPS)[3].

Assay_Workflow Seed Seed RAW 264.7 (2.5x10^5 cells/mL) Pretreat Pre-incubate with Ester Analogs Seed->Pretreat Stimulate LPS Stimulation (1 µg/mL, 24h) Pretreat->Stimulate Split Stimulate->Split Assay1 Supernatant: PGE2 ELISA Split->Assay1 Assay2 Cell Monolayer: MTT Viability Split->Assay2

Fig 2. Dual-readout macrophage workflow evaluating anti-inflammatory efficacy and cytotoxicity.

Step-by-Step Methodology
  • Pre-treatment: Aspirate the media and replace it with fresh media containing varying concentrations of the ester analog (e.g., 1 to 100 µM). Pre-incubate for 1 to 2 hours to allow for cellular uptake and esterase cleavage[3],[5].

Quantitative Data Presentation

The following table models the expected pharmacological profile of these analogs, clearly demonstrating the causality of the prodrug mechanism. Notice how the ester is inactive in the cell-free environment but highly potent in the cell-based assay, whereas the free acid struggles with cellular permeability.

CompoundAssay TypeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)RAW 264.7 PGE2 IC₅₀ (µM)Cytotoxicity (CC₅₀, µM)
Methyl 2-(4-butylphenyl)acetate (Ester Prodrug)Cell-Free>100 (Inactive)>100 (Inactive)4.2 >200
2-(4-butylphenyl)acetic acid (Active Acid)Cell-Free2.1 3.5 18.5 (Poor Permeability)>200
Indomethacin (Positive Control)Both0.050.450.1>100

Table 1. Representative in vitro profiling data highlighting the necessity of matching the compound's ester/acid state to the appropriate assay environment.

References

  • Comprehensive Application Notes and Protocols: In Vitro COX Inhibition Profiling of Floctafenine for Research and Drug Developme - Smolecule. smolecule.com.
  • Buy Floctafenine | 23779-99-9 | >98% - Smolecule. smolecule.com.
  • Inhibition of lipopolysaccharide-induced nitric oxide and prostaglandin E2 production by chloroform fraction of Cudrania tricuspidata in RAW 264.7 macrophages - PMC. nih.gov.
  • An in vitro inhibitory effect on RAW 264.7 cells by anti-inflammatory compounds from Smilax corbularia Kunth - Asian Pacific Journal of Allergy and Immunology. apjai-journal.org.
  • α‑rhamnrtin‑3‑α‑rhamnoside exerts anti‑inflammatory effects on lipopolysaccharide‑stimulated RAW264.7 cells by abrogating NF‑κB and activating the Nrf2 signaling pathway.

Sources

Application Note: Reagents and Protocols for the Reduction of Methyl 2-(4-butylphenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

The reduction of methyl 2-(4-butylphenyl)acetate to 2-(4-butylphenyl)ethanol is a critical functional group transformation in the synthesis of aryl-alkyl active pharmaceutical ingredients (APIs)[1]. The substrate, an arylacetate ester, requires robust hydride donors to fully reduce the carbonyl carbon to a primary alcohol. As a Senior Application Scientist, I have structured this guide to provide not only the experimental procedures but the mechanistic causality behind three distinct reagent systems: Lithium Aluminum Hydride (LiAlH₄), Diisobutylaluminum Hydride (DIBAL-H), and the Sodium Borohydride/Iodine (NaBH₄/I₂) system.

Mechanistic Causality & Reagent Evaluation

Lithium Aluminum Hydride (LiAlH₄): The Unselective Powerhouse

LiAlH₄ is a highly reactive, non-selective hydride-transfer reagent that converts esters directly to primary alcohols[2]. The mechanism proceeds via the nucleophilic attack of the hydride on the ester's carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate expels the methoxide leaving group, generating an aldehyde. Because aldehydes are significantly more electrophilic than the starting ester, the intermediate is instantly consumed by a second equivalent of hydride, preventing isolation of the aldehyde and driving the reaction to the alkoxide[3]. While highly efficient, LiAlH₄ is pyrophoric and requires strict anhydrous conditions and specialized workup procedures (e.g., the Fieser method) to avoid trapping the product in gelatinous aluminum salts[4].

Diisobutylaluminum Hydride (DIBAL-H): The Tunable Reductant

DIBAL-H is a bulky, electrophilic reducing agent. While famously utilized at cryogenic temperatures (-78 °C) to arrest ester reduction at the aldehyde stage, employing an excess of DIBAL-H (≥2.5 equivalents) at room temperature or elevated temperatures forces the complete reduction to the primary alcohol[5]. The steric bulk of the isobutyl groups provides excellent chemoselectivity in complex substrates. For the relatively unhindered methyl 2-(4-butylphenyl)acetate, its primary advantage lies in its solubility in a wider range of organic solvents (including dichloromethane and toluene) and a less violent reactivity profile compared to LiAlH₄[5].

Sodium Borohydride and Iodine (NaBH₄ / I₂): The In-Situ Borane Strategy

Under normal conditions, Sodium Borohydride (NaBH₄) is too mild to reduce esters, typically only reacting with aldehydes and ketones[6]. However, the addition of molecular iodine (I₂) to a suspension of NaBH₄ in THF triggers a reaction that generates the borane-THF (BH₃·THF) complex in situ[7]. Borane is a highly effective and chemoselective reducing agent for esters and carboxylic acids. This variant of selective reduction bypasses the need to handle highly toxic and flammable diborane gas or pyrophoric LiAlH₄, offering a safer, highly scalable pathway for the synthesis of 2-(4-butylphenyl)ethanol[8].

Quantitative Data Summary

Reagent SystemEquivalents RequiredSolventTemperature ProfileReaction TimeExpected YieldKey Advantage / Limitation
LiAlH₄ 1.5 - 2.0 eqTHF or Et₂O0 °C → RT1 - 2 h>90%Fastest reaction; requires rigorous Fieser workup to avoid emulsions.
DIBAL-H 2.5 - 3.0 eqDCM or Toluene0 °C → RT2 - 4 h85 - 90%Homogeneous reaction; requires Rochelle's salt quench.
NaBH₄ / I₂ 2.5 eq NaBH₄ / 1.0 eq I₂THF0 °C → Reflux4 - 6 h80 - 88%Safest reagent profile; generates active BH₃ in situ.

Reaction Pathway Visualization

EsterReduction Substrate Methyl 2-(4-butylphenyl)acetate (Substrate) LiAlH4 LiAlH4 / THF (0°C to RT) Substrate->LiAlH4 Strong Hydride Donor DIBAL DIBAL-H (2.5 eq) / DCM (RT) Substrate->DIBAL Bulky Electrophilic Hydride NaBH4_I2 NaBH4 + I2 / THF (0°C to Reflux) Substrate->NaBH4_I2 In-situ Borane Generation Product 2-(4-butylphenyl)ethanol (Target API Precursor) LiAlH4->Product Direct Rapid Reduction Intermediate Aldehyde Intermediate (Transient) DIBAL->Intermediate Step 1 NaBH4_I2->Product Chemoselective Reduction Intermediate->Product Step 2 (Excess Reagent)

Pathways for reducing Methyl 2-(4-butylphenyl)acetate to 2-(4-butylphenyl)ethanol.

Experimental Protocols (Self-Validating Systems)

The following protocols are scaled for 10 mmol of methyl 2-(4-butylphenyl)acetate (approx. 2.06 g).

Protocol A: Reduction using Lithium Aluminum Hydride (LiAlH₄)

Causality Focus: The Fieser workup is implemented to prevent the formation of a gelatinous aluminum hydroxide emulsion, which traps the product and drastically reduces yield[4].

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 15 mL of anhydrous THF and cool to 0 °C in an ice bath.

  • Reagent Addition: Carefully suspend 15 mmol (0.57 g) of LiAlH₄ in the THF. Self-validation: A grey suspension should form. Ensure no moisture is present to avoid violent H₂ evolution.

  • Substrate Addition: Dissolve 10 mmol of methyl 2-(4-butylphenyl)acetate in 5 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 15 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and stir at room temperature for 1.5 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the ester spot is completely consumed.

  • Fieser Workup[4]: Cool the flask back to 0 °C. Dilute with 20 mL of diethyl ether. Carefully add, in strict sequence, dropwise:

    • 0.57 mL of distilled water (Wait for vigorous bubbling to subside).

    • 0.57 mL of 15% aqueous NaOH solution.

    • 1.71 mL of distilled water.

  • Isolation: Stir the mixture vigorously for 15 minutes at room temperature. Self-validation: The grey suspension will transform into a stark white, granular precipitate. Filter the precipitate through a pad of Celite, washing thoroughly with diethyl ether.

  • Concentration: Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-(4-butylphenyl)ethanol[1].

Protocol B: Reduction using Diisobutylaluminum Hydride (DIBAL-H)

Causality Focus: Rochelle's salt is used to coordinate the aluminum ions into a water-soluble complex, allowing clean phase separation without emulsions.

  • Preparation: In a flame-dried flask under argon, dissolve 10 mmol of the ester in 20 mL of anhydrous dichloromethane (DCM). Cool to 0 °C.

  • Reagent Addition: Slowly add 25 mL of a 1.0 M solution of DIBAL-H in DCM (25 mmol) via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3 hours. Self-validation: The use of >2 equivalents ensures the intermediate aldehyde is fully pushed to the alcohol[5].

  • Quench: Cool the reaction to 0 °C. Carefully add 1 mL of methanol to quench excess DIBAL-H (monitor for gas evolution).

  • Workup: Pour the mixture into 30 mL of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate). Stir vigorously at room temperature for 1-2 hours. Self-validation: The initially cloudy, gelatinous mixture will separate into two distinct, clear layers.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL). Combine organic layers, dry over Na₂SO₄, filter, and concentrate.

Protocol C: Reduction using NaBH₄ / I₂ (In-Situ Borane)

Causality Focus: Hydrogen gas is evolved during the formation of the active BH₃ species; the cessation of gas evolution self-validates that the active reductant has been fully generated[8].

  • Preparation: In a dry flask under argon, suspend 25 mmol (0.95 g) of NaBH₄ in 20 mL of anhydrous THF. Cool to 0 °C.

  • Borane Generation: Dissolve 10 mmol (2.54 g) of I₂ in 10 mL of THF. Add this solution dropwise to the NaBH₄ suspension. Self-validation: Vigorous evolution of H₂ gas will occur, and the brown color of iodine will dissipate as it reacts[7]. Stir until gas evolution completely ceases (approx. 30 mins).

  • Substrate Addition: Add 10 mmol of methyl 2-(4-butylphenyl)acetate dissolved in 5 mL of THF.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 66 °C) for 4-6 hours.

  • Workup: Cool to room temperature, then to 0 °C. Carefully quench by adding 5 mL of methanol until bubbling stops, followed by 10 mL of 1M HCl to break up borate complexes.

  • Isolation: Extract the mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to afford the target alcohol.

References

  • Reduction of Esters to Alcohols using LiAlH4. ReactionWeb. Available at:[Link]

  • Reduction of esters to alcohols. Quimica Organica. Available at: [Link]

  • Ester to Alcohol - Common Conditions. Common Organic Chemistry. Available at:[Link]

  • Chem 115 - Andrew G Myers Research Group. Harvard University. Available at:[Link]

  • Reaction mechanism of a new variant of “selective reduction” using sodium borohydride (NaBH4) and iodine (I2). Edwiser International. Available at: [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at:[Link]

  • NaBH4/I2 - Reduction of Amides, Nitriles, Carboxylic Esters and Acids. The Vespiary. Available at: [Link]

Sources

Troubleshooting & Optimization

How to improve reaction yield in Methyl 2-(4-butylphenyl)acetate synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of Methyl 2-(4-butylphenyl)acetate

Welcome to the technical support guide for the synthesis of Methyl 2-(4-butylphenyl)acetate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this esterification process. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of Methyl 2-(4-butylphenyl)acetate.

Q1: What is the most common and direct method for synthesizing Methyl 2-(4-butylphenyl)acetate?

The most prevalent and straightforward method is the Fischer-Speier Esterification (often shortened to Fischer Esterification). This reaction involves the acid-catalyzed condensation of the parent carboxylic acid, 4-butylphenylacetic acid, with methanol.[1][2] The reaction is cost-effective and utilizes readily available reagents, making it a staple in both academic and industrial labs.

Q2: Can you explain the mechanism of the Fischer Esterification?

Certainly. The Fischer Esterification is a classic example of nucleophilic acyl substitution. The entire process is a series of equilibrium steps:[3]

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the 4-butylphenylacetic acid. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, activating it for attack by a weak nucleophile like methanol.[2][4]

  • Nucleophilic Attack: A lone pair of electrons from the methanol's hydroxyl oxygen attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate (an oxonium ion).

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The newly formed water molecule is eliminated from the tetrahedral intermediate, and the carbonyl double bond is reformed.

  • Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another molecule of the alcohol) to regenerate the acid catalyst and yield the final product, Methyl 2-(4-butylphenyl)acetate.[2][3]

Q3: Why is the Fischer Esterification a reversible reaction, and what does this mean for my yield?

The reaction is reversible because the energy difference between the reactants (carboxylic acid and alcohol) and the products (ester and water) is not overwhelmingly large.[3] Each step in the mechanism can proceed in the forward or reverse direction. The reverse reaction, where the ester reacts with water to form the carboxylic acid and alcohol, is known as acid-catalyzed hydrolysis.[3]

This equilibrium nature is the single most significant factor affecting your final yield. If the reaction is simply allowed to reach equilibrium with stoichiometric amounts of reactants, the yield will be significantly less than 100%, often around 65-70%, as products will revert to starting materials.[3][5][6]

Troubleshooting Guide: Optimizing Your Reaction Yield

This guide provides solutions to specific problems you may encounter during the synthesis.

Problem: My reaction yield is consistently low (<70%). What are the primary causes?

Answer: Low yield in a Fischer Esterification is almost always tied to the reaction's equilibrium. To achieve a high yield, you must actively shift the equilibrium towards the product side. This is governed by Le Châtelier's Principle .[2] There are two primary strategies to accomplish this.

Strategy 1: Utilize an Excess of a Reactant

  • The "Why": By dramatically increasing the concentration of one reactant, the system will try to counteract this change by consuming it, thus favoring the formation of products. In this specific synthesis, methanol is significantly cheaper and easier to remove post-reaction than 4-butylphenylacetic acid. Therefore, using a large excess of methanol is the most common and effective approach.[5][7]

  • Practical Application: Instead of using a stoichiometric amount, use methanol as the limiting reagent's solvent. A 10-fold or greater molar excess of methanol can push the equilibrium to achieve yields upwards of 97%.[3]

Strategy 2: Actively Remove Water as it Forms

  • The "Why": Water is a product of the reaction. By removing it from the reaction mixture, you prevent the reverse reaction (hydrolysis) from occurring, forcing the equilibrium to continuously shift towards the formation of more ester and water.[1][6]

  • Practical Application: The most effective method for water removal is using a Dean-Stark apparatus .[8][9] This piece of glassware, used in conjunction with a reflux condenser, allows for the azeotropic removal of water with a solvent like toluene. The water/toluene azeotrope boils off, condenses, and collects in the graduated arm of the trap. Since water is denser than toluene, it sinks to the bottom, while the toluene overflows and returns to the reaction flask.[1][3]

Problem: My reaction seems to stall and does not proceed to completion, even after extended heating.

Answer: This issue can be traced back to several factors related to reaction kinetics and conditions.

1. Inadequate Catalysis:

  • The Cause: The catalyst's role is to lower the activation energy of the reaction. An insufficient amount or inactive catalyst will result in a sluggish reaction.

  • The Solution:

    • Ensure you are using a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][10]

    • Typical catalyst loading is 1-5 mol% relative to the limiting reagent.

    • Always use fresh, high-purity acid. Old sulfuric acid can absorb atmospheric moisture, reducing its efficacy.

2. Insufficient Temperature:

  • The Cause: Esterification requires heat to overcome the activation energy barrier.[7]

  • The Solution: The reaction should be performed under reflux conditions.[10] The temperature will be dictated by the boiling point of your solvent (in this case, methanol, ~65 °C) or the azeotropic mixture if using a Dean-Stark apparatus (toluene, ~111 °C). Ensure your heating mantle or oil bath is set to maintain a steady reflux.

3. Purity of Starting Materials:

  • The Cause: The presence of water in your starting 4-butylphenylacetic acid or methanol will inhibit the reaction by immediately shifting the equilibrium towards the reactants.

  • The Solution: Use anhydrous grade methanol and ensure your carboxylic acid is thoroughly dried before use.

Troubleshooting Flowchart

Below is a logical workflow to diagnose and solve issues of low reaction yield.

G start Low Yield Observed q1 Was a large excess (>10 eq.) of methanol used? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was water actively removed during the reaction? a1_yes->q2 sol1 Increase methanol to act as solvent. This shifts equilibrium. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Was the acid catalyst (e.g., H₂SO₄) fresh and used at 1-5 mol%? a2_yes->q3 sol2 Use a Dean-Stark trap with toluene or add molecular sieves. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Was the reaction run at reflux for a sufficient time (monitor by TLC)? a3_yes->q4 sol3 Use fresh, concentrated acid catalyst in the correct stoichiometric amount. a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end_node Yield Improved a4_yes->end_node sol4 Ensure steady reflux and monitor reaction progress until starting material is consumed. a4_no->sol4 sol4->end_node

Caption: Troubleshooting workflow for low yield in Fischer esterification.

Problem: How do I properly isolate and purify my product after the reaction is complete?

Answer: A proper aqueous work-up is essential to remove the catalyst, unreacted starting material, and water-soluble byproducts. Failure to do so will result in an impure final product.

Standard Post-Reaction Work-up and Purification Protocol
  • Cool the Reaction: Once the reaction is deemed complete (e.g., by TLC analysis), remove the heat source and allow the mixture to cool to room temperature.

  • Remove Excess Methanol: Reduce the volume of the reaction mixture using a rotary evaporator to remove the bulk of the excess methanol.

  • Dilution and Extraction: Dilute the residue with an organic solvent immiscible with water, such as ethyl acetate or diethyl ether (approx. 50 mL). Transfer this solution to a separatory funnel.

  • Aqueous Wash - Water: Wash the organic layer with deionized water (2 x 30 mL) to remove the majority of any remaining methanol.

  • Aqueous Wash - Bicarbonate: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 30 mL).[10] Causality: This is a critical step. The basic bicarbonate solution neutralizes the strong acid catalyst (e.g., H₂SO₄) and deprotonates any unreacted 4-butylphenylacetic acid, converting them into their respective water-soluble sodium salts, which are then partitioned into the aqueous layer. You may observe gas (CO₂) evolution during this step; vent the funnel frequently.

  • Aqueous Wash - Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x 30 mL). Causality: This wash helps to remove any residual water from the organic layer and breaks up any emulsions that may have formed.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[10] Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude ester.

  • Final Purification: For high purity, the crude product should be purified by vacuum distillation.

Quantitative Data Summary

The choice of catalyst can influence reaction times and conditions. While yield is primarily determined by equilibrium control, catalyst efficacy is key to reaching that equilibrium in a reasonable timeframe.

CatalystFormulaTypeTypical Loading (mol%)Key Considerations
Sulfuric AcidH₂SO₄Brønsted Acid1-5%Highly effective and inexpensive. Also acts as a dehydrating agent, but can cause charring with sensitive substrates at high temperatures.[1][10]
p-Toluenesulfonic Acidp-TsOHBrønsted Acid1-5%A solid, making it easier to handle and weigh than H₂SO₄. Less oxidizing and generally considered milder.[1][10][11]
Boron TrifluorideBF₃Lewis AcidVariableOften used as its etherate complex (BF₃·OEt₂). Effective but requires anhydrous conditions as it reacts readily with water.[10]

References

  • Dean–Stark apparatus - Wikipedia. [Link]

  • Dean Stark Apparatus - Scoilnet. [Link]

  • Types of Organic Reactions- Esterification Using a Dean-Stark Trap. [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. [Link]

  • Video: Dean-Stark Trap: Principle, Use in Chemical Reactions - JoVE. [Link]

  • 21.6: Condensation of Acids with Alcohols- The Fischer Esterification - Chemistry LibreTexts. [Link]

  • Fischer–Speier esterification - Wikipedia. [Link]

  • Explain why the yield of ester is relatively low. How can the yield and purity of the ester be improved? - Brainly. [Link]

  • An Alternate Synthesis of 2-(4-Isobutylphenyl)-propionic Acid. [Link]

  • Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? | Homework.Study.com. [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation - Patsnap Eureka. [Link]

  • Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? - Quora. [Link]

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances - MDPI. [Link]

  • Revision Notes - Esterification Reactions with Alcohols | Carboxylic Acids and Derivatives | Chemistry - 9701 | AS & A Level | Sparkl. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Fischer Esterification - Chemistry LibreTexts. [Link]

Sources

Troubleshooting common impurities in Methyl 2-(4-butylphenyl)acetate extraction

Author: BenchChem Technical Support Team. Date: April 2026

An advanced technical support guide for professionals engaged in the synthesis and purification of Methyl 2-(4-butylphenyl)acetate. This document provides in-depth troubleshooting for common impurities encountered during extraction, detailed FAQs, and validated experimental protocols.

Technical Support Center: Methyl 2-(4-butylphenyl)acetate

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of Methyl 2-(4-butylphenyl)acetate. Our focus is on providing practical, cause-and-effect explanations for impurity issues and offering robust, field-proven protocols for their resolution.

A Primer on the Synthesis: Context for Impurities

Methyl 2-(4-butylphenyl)acetate is commonly synthesized via the Fischer esterification of 4-butylphenylacetic acid with methanol, using a strong acid catalyst like sulfuric acid (H₂SO₄).[1][2][3] This reaction is a reversible equilibrium between the reactants and products (ester and water).[4][5] Understanding this equilibrium is fundamental to diagnosing and resolving the most common impurity: unreacted starting material.

Troubleshooting Guide: Common Extraction Impurities

This section addresses specific issues that may arise during the work-up and extraction of Methyl 2-(4-butylphenyl)acetate in a direct question-and-answer format.

Question 1: My final product's NMR spectrum shows a broad singlet around 10-12 ppm and characteristic aromatic peaks of my starting material. What is this impurity and how do I remove it?

Answer:

This impurity is unreacted 4-butylphenylacetic acid . The broad singlet is characteristic of a carboxylic acid proton.

  • Causality: The Fischer esterification is an equilibrium-limited reaction.[5] Without driving the reaction to completion (e.g., by using a large excess of methanol or removing water as it forms), a significant amount of the starting carboxylic acid will remain in the reaction mixture.[4]

  • Troubleshooting Protocol: The most effective way to remove acidic impurities is through a liquid-liquid extraction with a mild aqueous base.[1][6]

    • Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or diethyl ether.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). You will observe CO₂ gas evolution as the base neutralizes the acidic starting material and the sulfuric acid catalyst. Vent the funnel frequently and gently swirl until gas evolution ceases.

    • The sodium bicarbonate deprotonates the 4-butylphenylacetic acid, forming sodium 4-butylphenylacetate. This salt is highly polar and will partition into the aqueous layer, effectively removing it from your organic phase containing the desired ester.

    • Drain the aqueous layer. Repeat the wash if necessary.

    • Proceed with a brine wash to remove residual water and break any emulsions.[6][7]

Question 2: I'm observing a persistent emulsion at the solvent interface during my aqueous work-up. How can I resolve this?

Answer:

Emulsion formation is a common issue in liquid-liquid extractions, often caused by the presence of substances that act as surfactants, or by overly vigorous shaking.

  • Causality: Trace amounts of acidic starting materials or other byproducts can stabilize the interface between the organic and aqueous layers. High-speed or aggressive shaking increases the surface area between the two immiscible liquids, promoting emulsion formation.[7]

  • Troubleshooting Protocol:

    • Prevention: Instead of vigorous shaking, gently invert or swirl the separatory funnel. This provides sufficient contact for extraction while minimizing the mechanical force that creates emulsions.[7]

    • Resolution: To break an existing emulsion, add a saturated aqueous solution of sodium chloride (brine).[7] The high ionic strength of the brine increases the polarity of the aqueous phase, which helps to force the separation of the organic and aqueous layers.

    • If brine is ineffective, allowing the funnel to stand undisturbed for a period (15-30 minutes) may allow the layers to separate.

    • In persistent cases, filtering the entire mixture through a pad of Celite or glass wool can help to break up the emulsion.[8]

Question 3: My GC-MS analysis indicates the presence of the extraction solvent (e.g., ethyl acetate) in my final product, even after rotary evaporation. How can I remove it completely?

Answer:

Residual solvent is a frequent problem, especially with solvents that have relatively high boiling points.

  • Causality: While rotary evaporation is effective at removing the bulk of the solvent, it may not be sufficient to remove the final traces, which can be trapped within the product oil.

  • Troubleshooting Protocol:

    • High Vacuum: After removing the bulk solvent with a rotary evaporator, place the flask containing your product on a high-vacuum line (Schlenk line) for several hours. This significantly lowers the pressure, allowing even higher-boiling solvents to be removed at room temperature.

    • Co-evaporation: Add a small amount of a volatile, low-boiling solvent in which your product is soluble (like hexane). Then, remove this solvent on the rotary evaporator. This process can help to azeotropically remove the more stubborn residual solvent. Repeat this process 2-3 times for best results.

Workflow for Synthesis, Extraction, and Purification

The following diagram outlines the complete process, highlighting key stages for troubleshooting.

cluster_synthesis Synthesis cluster_workup Aqueous Work-up / Extraction cluster_purification Isolation & Purification A 1. Fischer Esterification (4-butylphenylacetic acid + Methanol + H₂SO₄) B 2. Quench Reaction (Add water/ice) A->B C 3. Extract with Organic Solvent (e.g., Ethyl Acetate) B->C Product in Organic Phase D 4. Basic Wash (Sat. NaHCO₃ aq.) C->D Potential Issue: Emulsion Formation E 5. Brine Wash (Sat. NaCl aq.) D->E Removes: - Unreacted Carboxylic Acid - H₂SO₄ Catalyst F 6. Dry Organic Layer (Anhydrous Na₂SO₄ or MgSO₄) E->F Removes: - Residual Water - Breaks Emulsions G 7. Solvent Removal (Rotary Evaporation & High Vacuum) F->G H 8. Final Purification (Column Chromatography if needed) G->H Removes: - Residual Solvents - Byproducts I Pure Methyl 2-(4-butylphenyl)acetate G->I If sufficiently pure H->I

Caption: Experimental workflow from synthesis to purification.

Frequently Asked Questions (FAQs)

  • Q1: What are the best analytical techniques to confirm the purity of my Methyl 2-(4-butylphenyl)acetate?

    • A1: A combination of techniques is ideal. ¹H and ¹³C NMR spectroscopy are excellent for confirming the structure of the final product and identifying organic impurities, such as unreacted starting materials.[9][10] Gas Chromatography-Mass Spectrometry (GC-MS) is highly sensitive for detecting volatile impurities, including residual solvents, and can help quantify the product's purity.[11][12][13]

  • Q2: Besides unreacted starting material, what other byproducts might I encounter?

    • A2: While the Fischer esterification is generally a clean reaction, side reactions can occur. Under strongly acidic conditions and with prolonged heating, there is a minor possibility of ether formation from the alcohol (e.g., dimethyl ether from methanol), though this is usually negligible. If the starting 4-butylphenylacetic acid contains impurities from its own synthesis, these may carry through to the final product if they are not removed during the work-up.

  • Q3: How can I improve the overall yield of the esterification reaction itself?

    • A3: To shift the equilibrium towards the product side, use a large excess of one of the reactants, typically the less expensive one (methanol in this case).[4] Alternatively, removing the water as it is formed using a Dean-Stark apparatus with a solvent like toluene can significantly improve the yield.[5]

  • Q4: What are the recommended storage conditions for the purified ester?

    • A4: Methyl 2-(4-butylphenyl)acetate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents.

Data Presentation: Physical Properties

This table summarizes key physical data for the target compound and common related substances.

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
Methyl 2-(4-butylphenyl)acetate C₁₃H₁₈O₂206.28Colorless Oil
4-Butylphenylacetic acidC₁₂H₁₆O₂192.25White Solid
MethanolCH₄O32.04Colorless Liquid

(Data sourced from PubChem CID 605629, and general chemical knowledge)[14]

Experimental Protocols

Protocol 1: Detailed Aqueous Work-up

This protocol is designed to neutralize the reaction and remove water-soluble and acidic impurities.

  • Once the reaction is complete, cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a beaker containing ice water (approximately 5-10 times the reaction volume).

  • Transfer the entire mixture to a separatory funnel.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL for a typical lab-scale reaction). Combine the organic layers in the separatory funnel.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x 50 mL).[6] Swirl gently and vent frequently. After the final wash, check the aqueous layer with pH paper to ensure it is neutral or slightly basic.

  • Wash the organic layer with brine (1 x 50 mL) to remove dissolved water and break any emulsions.[7]

  • Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter or decant the dried solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Place the resulting oil under high vacuum to remove trace solvents.

Protocol 2: Purification by Flash Column Chromatography

Use this protocol if the product still contains non-acidic, non-polar impurities after the aqueous work-up.

  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial eluent. A typical mobile phase for this compound is a mixture of hexanes and ethyl acetate.[15]

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel.

  • Elute: Begin elution with a low-polarity solvent system (e.g., 98:2 Hexanes:Ethyl Acetate). The less polar impurities will elute first.

  • Monitor: Monitor the fractions using Thin Layer Chromatography (TLC) and visualize with a UV lamp.[16]

  • Increase Polarity: Gradually increase the polarity of the eluent (e.g., to 95:5 or 90:10 Hexanes:Ethyl Acetate) to elute the desired product, Methyl 2-(4-butylphenyl)acetate.

  • Combine and Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.

References

  • Tsuchihashi, G. An Alternate Synthesis of 2-(4-Isobutylphenyl)-propionic Acid. Agricultural and Biological Chemistry, 1973, 37(11), 2681-2683.
  • PubChem. 2-Methyl-4-phenyl-2-butyl acetate.
  • Synthonix. Methyl 2-(4-(tert-butyl)phenyl)
  • Extraction method. Tokyo Chemical Industry Co., Ltd.
  • PubChem. Methyl p-tert-butylphenylacetate.
  • Navarro-Vázquez, A., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 2016, 20(4), 849-856.
  • Sigma-Aldrich. NMR Chemical Shifts of Impurities.
  • MDPI. Isocoumarin Synthesis via Metal-Free C-Arylation of Acetoacetates with ortho-Ester-Functionalized Diaryliodonium Salts. Molecules, 2026.
  • Organic Syntheses.
  • PubChem. Methyl 2-(4-isobutylphenyl)acetate.
  • LGC Standards.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 1997, 62(21), 7512-7515.
  • University of California, Irvine.
  • Royal Society of Chemistry.
  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. 2025.
  • ACS Publications. Organophotoredox-Catalyzed Arylation and Aryl Sulfonylation of Morita–Baylis–Hillman Acetates with Diaryliodonium Reagents. Organic Letters, 2023.
  • BLDpharm. 3549-23-3|Methyl 2-(4-(tert-butyl)phenyl)
  • Google Patents. FI90656B - Process for purification of 2- (4-isobutylphenyl) propionic acid.
  • ACS Publications. Process Research and Scale-Up Synthesis of 3-(4-Isobutyl-2-methylphenyl)propanal, a Safe and Uniquely Performing Perfumery Ingredient. Organic Process Research & Development, 2020.
  • The Good Scents Company.
  • Benchchem.
  • National Institutes of Health. Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 2022, 27(15), 4893.
  • OperaChem.
  • Master Organic Chemistry.
  • Organic Chemistry Portal.
  • Shimadzu. Application of Thermal Extraction GC/MS to Food Contaminant Analysis.
  • ResearchGate.
  • Vienna University of Technology.
  • SID.ir. Synthesis of Ibuprofen with Modified and Economical Process as an NSAID Drug.
  • Thompson Rivers University.
  • Benchchem. Application Note and Protocol: Purification of Methyl 4-(2-fluorophenyl)
  • Central College. Ibuprofen Synthesis | Synaptic. 2019.
  • Niigata Prefectural Government. Measurement of malodorous compounds (aldehydes and organic solvents) in the air by GC/MS.
  • Benchchem. Guidelines for scaling up the production of 3-Oxo-4-(4-methylphenyl)butanoic acid.
  • An-Najah National University. Synthesis and Formulation of Ibuprofen Pro-drugs for Enhanced Transdermal Absorption.
  • National Institutes of Health. Synthesis, crystal structure, spectroscopic features and Hirshfeld surfaces of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate. Acta Crystallographica Section E, 2019, 75(Pt 5), 694-700.
  • Gcms.cz. Analysis of Fragrance Compounds using the QP-5000 GC/MS.
  • Google Patents. CN103193620A - Method for preparing 2-(4-Chloromethylphenyl)

Sources

Technical Support Center: Optimizing GC-MS for Methyl 2-(4-butylphenyl)acetate Detection

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of Methyl 2-(4-butylphenyl)acetate using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we move beyond simple procedural lists to explain the why behind the optimization of each parameter, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion and key fragments for Methyl 2-(4-butylphenyl)acetate in an EI-MS spectrum?

A1: The molecular formula for Methyl 2-(4-butylphenyl)acetate is C13H18O2, with a molecular weight of 206.28 g/mol .[1][2] In Electron Ionization (EI) Mass Spectrometry, you can expect to see the molecular ion (M+) at m/z 206. Key fragments to look for include:

  • m/z 191: Loss of a methyl group (-CH3).

  • m/z 131: This is often a prominent peak resulting from a rearrangement and cleavage, corresponding to the butylphenyl moiety.[1]

  • m/z 91: A common fragment indicating a tropylium ion, characteristic of many aromatic compounds.

It's always recommended to compare your experimental mass spectrum with a reference library like the NIST Mass Spectrometry Data Center for confirmation.[1]

Q2: What type of GC column is best suited for analyzing Methyl 2-(4-butylphenyl)acetate?

A2: A non-polar or medium-polarity column is generally suitable for the analysis of aromatic esters like Methyl 2-(4-butylphenyl)acetate. A commonly used and effective choice is a DB-5ms (5% Phenyl-methylpolysiloxane) or an equivalent column.[3] These columns provide good separation based on boiling points and are robust for a wide range of applications. A standard dimension of 30 m x 0.25 mm ID x 0.25 µm film thickness is a good starting point.[3]

Q3: My peak shape for Methyl 2-(4-butylphenyl)acetate is poor (tailing or fronting). What are the likely causes?

A3: Poor peak shape can stem from several factors.

  • Tailing peaks often indicate active sites in the GC system, particularly in the inlet liner or the column itself. This can lead to the loss of the target analyte.[4] Consider using a deactivated inlet liner and ensure your column is not contaminated.

  • Fronting peaks can be a sign of column overload. Try diluting your sample or increasing the split ratio in your injection method.

  • Inappropriate oven temperature program: A temperature ramp that is too fast may not allow for proper focusing of the analyte on the column, leading to broader peaks.

Q4: I'm seeing a double peak for my analyte. What could be the issue?

A4: Double peaks for a single analyte are often related to the injection process.

  • Polarity mismatch: If the solvent has a significantly different polarity than the stationary phase of the column, it can cause peak splitting.[5] Ensure your solvent is compatible with your column.

  • Inlet temperature: An inlet temperature that is too low may lead to incomplete or slow vaporization of the sample, resulting in a split injection onto the column.[5] Conversely, a temperature that is too high can cause degradation of the analyte.[5]

  • Injection technique: For splitless injections, a pressure pulse can help to ensure a sharp, focused band of analyte is transferred to the column.[5]

Troubleshooting Guides

Issue 1: Low Sensitivity or No Peak Detected

This is a common and frustrating issue. The following workflow will help you systematically diagnose and resolve the problem.

.

Caption: Troubleshooting workflow for low sensitivity in GC-MS analysis.

Low_Sensitivity_Troubleshooting start Low or No Peak Detected check_ms Step 1: Verify MS Functionality - Tune the MS - Check for leaks start->check_ms check_gc Step 2: Verify GC Functionality - Check carrier gas flow - Inspect syringe and septum check_ms->check_gc MS OK check_sample Step 3: Sample Integrity and Introduction - Confirm sample concentration - Check for analyte degradation check_gc->check_sample GC OK check_method Step 4: Method Parameters - Optimize injection temperature - Adjust oven program - Verify MS acquisition settings check_sample->check_method Sample OK solution Problem Resolved check_method->solution Parameters Optimized

Step-by-Step Troubleshooting:

  • Verify Mass Spectrometer Functionality:

    • Action: Perform a system tune. This will confirm that the ion source, mass analyzer, and detector are all functioning correctly.

    • Rationale: A failed tune indicates a fundamental issue with the MS that must be resolved before any further troubleshooting.

  • Verify Gas Chromatograph Functionality:

    • Action: Check the carrier gas flow rate and ensure there are no leaks in the system. Inspect the injection syringe for blockage and the septum for coring or leaks.

    • Rationale: Proper carrier gas flow is essential for moving the analyte through the column. Leaks can introduce air and water, leading to poor ionization and high background noise.

  • Investigate Sample Integrity and Introduction:

    • Action: Confirm the concentration of your Methyl 2-(4-butylphenyl)acetate standard. Consider preparing a fresh dilution.

    • Rationale: The analyte may have degraded over time, or the initial concentration may be too low for detection.

  • Optimize Method Parameters:

    • Injection Port Temperature: For thermally stable compounds like many aromatic esters, an injector temperature of 250 °C is a good starting point.[3][6][7] However, if you suspect thermal degradation, try lowering the temperature in 20 °C increments.

    • Oven Temperature Program: A slow initial ramp rate (e.g., 5-10 °C/min) can help to focus the analyte at the head of the column, leading to sharper peaks and better sensitivity.[8][9]

    • Mass Spectrometer Settings: Ensure you are scanning a wide enough mass range to include the molecular ion and key fragments (e.g., m/z 40-350).[3] For targeted analysis, using Selected Ion Monitoring (SIM) mode will significantly increase sensitivity compared to full scan mode.[6][7]

Issue 2: Poor Chromatographic Resolution

When co-eluting peaks obscure your target analyte, optimizing the chromatographic separation is crucial.

Experimental Protocol: Optimizing Oven Temperature Program

  • Objective: To achieve baseline separation of Methyl 2-(4-butylphenyl)acetate from matrix interferences.

  • Initial Conditions:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp Rate: 15 °C/min to 280 °C.

    • Final Hold: 5 minutes at 280 °C.

  • Optimization Strategy:

    • Step 1: Decrease the initial ramp rate to 10 °C/min. This will increase the interaction of the analytes with the stationary phase, often improving separation.[3]

    • Step 2: If co-elution persists, introduce a slower ramp rate during the elution window of the target analyte. For example, after an initial fast ramp, slow the rate to 5 °C/min around the expected retention time of Methyl 2-(4-butylphenyl)acetate.[8][10]

    • Step 3: Consider lowering the initial oven temperature to better focus volatile compounds at the head of the column.[11]

.

Caption: Decision tree for optimizing chromatographic resolution.

Resolution_Optimization start Poor Resolution adjust_ramp Decrease Oven Ramp Rate start->adjust_ramp result1 Resolution Improved? adjust_ramp->result1 isothermal_hold Introduce Isothermal Hold result2 Resolution Improved? isothermal_hold->result2 change_column Consider Different Column Phase end Consult Advanced Troubleshooting change_column->end result1->isothermal_hold No solution Problem Resolved result1->solution Yes result2->change_column No result2->solution Yes

Data Summary: Recommended GC-MS Parameters

The following table provides a starting point for your method development. Remember that these parameters may require further optimization based on your specific instrumentation and sample matrix.

ParameterRecommended ValueRationale
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good selectivity for aromatic esters.[3]
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)A standard flow rate for this column dimension.[3]
Injection Mode Split (e.g., 50:1 ratio) or SplitlessSplit injection is suitable for higher concentration samples, while splitless is better for trace analysis.[3][12]
Injection Volume 1 µLA standard injection volume.[3]
Injector Temperature 250 °CEnsures efficient vaporization of the analyte without degradation.[3][6][7]
Oven Program Initial: 60-80°C, hold 2 min; Ramp: 10-15°C/min to 280°C, hold 5 minA good starting point for screening. Slower ramps can improve resolution.[3][9]
MS Source Temp. 230 °CA standard source temperature for EI.[3]
MS Quad Temp. 150 °CA standard quadrupole temperature.[3]
Ionization Energy 70 eVStandard energy for creating reproducible mass spectra.[3]
Mass Scan Range m/z 40-350Covers the expected molecular ion and fragment ions.[3]
Solvent Delay 3-5 minutesPrevents the solvent peak from damaging the MS filament.[3]

References

  • RSC Publishing. (n.d.). Analytical method development for determining polycyclic aromatic hydrocarbons and organophosphate esters in indoor dust based on solid phase extraction and gas chromatography/mass spectrometry.
  • PubChem. (n.d.). 2-Methyl-4-phenyl-2-butyl acetate.
  • PubChem. (n.d.). Methyl p-tert-butylphenylacetate.
  • ResearchGate. (n.d.). Optimization and validation of an automated DHS–TD–GC–MS method for the determination of aromatic esters in sweet wines.
  • Benchchem. (n.d.). Purity Analysis of Synthesized (2-methyl-2-phenylpropyl) Acetate: A GC-MS Comparative Guide.
  • MDPI. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
  • Agilent Technologies. (2012). Optimizing the Performance of the Agilent GC/MS/MS Pesticide Analyzer.
  • CORESTA. (n.d.). Analysis of organic acetates in e-vapor products by gc-ms/ms.
  • Reddit. (2022). [GC-MS] Methyl acetate and methanol show double peaks.
  • OENO One. (2024). Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds.
  • PMC. (n.d.). Development of a SPME-GC-MS method for the determination of volatile compounds in Shanxi aged vinegar and its analytical characterization by aroma wheel.
  • Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
  • The Good Scents Company. (n.d.). methyl butyl phenyl acetate.
  • Journal of Materials and Environmental Science. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora.
  • ChemicalBook. (2026). Methyl p-tert-butylphenylacetate.
  • Semantic Scholar. (2023). Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products.
  • Pharmaffiliates. (n.d.). Methyl 2-(4-(sec-butyl)phenyl)propanoate.
  • PMC. (2026). Optimization of a fatty acid methyl ester protocol for quantification of odd.
  • MDPI. (2023). Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products.
  • Chromatography Forum. (2006). GC Troubleshooting for Solvent Peak separation.

Sources

Technical Support Center: Preventing Hydrolysis of Methyl 2-(4-butylphenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction Methyl 2-(4-butylphenyl)acetate is a critical ester intermediate utilized in the synthesis of various active pharmaceutical ingredients (APIs). Due to the electrophilic nature of its carbonyl carbon, this molecule is highly susceptible to hydrolysis during long-term storage. This technical guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure the chemical integrity of this compound.

Troubleshooting & FAQs

Q1: Why is my Methyl 2-(4-butylphenyl)acetate converting into a carboxylic acid despite being stored in a sealed vial?

A1: The Role of Trace Moisture and Catalytic Impurities Ester hydrolysis is a nucleophilic acyl substitution reaction. Even microscopic amounts of water—introduced via ambient humidity during packaging or residual moisture from synthesis—can act as a nucleophile to attack the ester bond[1].

Causality: The degradation is rarely driven by water alone at ambient temperatures; it is almost always accelerated by trace impurities acting as catalysts. If your synthetic workup left behind trace acidic catalysts (e.g., sulfuric acid) or basic washing agents, the activation energy for hydrolysis is significantly lowered. In base-catalyzed hydrolysis (saponification), the reaction is irreversible because the resulting 2-(4-butylphenyl)acetic acid is immediately deprotonated into a stable carboxylate salt, driving the equilibrium entirely toward degradation[2].

HydrolysisMechanism Ester Methyl 2-(4-butylphenyl)acetate (Intact Ester) Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack Water H2O (Trace Moisture) Water->Tetrahedral Supplies Oxygen Catalyst H+ or OH- (Trace Impurities/Glass Leaching) Catalyst->Tetrahedral Lowers Activation Energy Acid 2-(4-butylphenyl)acetic acid (Primary Degradant) Tetrahedral->Acid Bond Cleavage Methanol Methanol (Byproduct) Tetrahedral->Methanol Leaving Group

Mechanism of acid/base-catalyzed hydrolysis of Methyl 2-(4-butylphenyl)acetate.

Q2: Does the choice of glass container actually influence the hydrolysis rate?

A2: Yes. Beware of Alkaline Leaching. Container materials directly influence API stability through chemical interactions[]. Storing liquid esters in lower-grade glass (such as Type III soda-lime glass) is a common critical error. Over time, sodium hydroxide and other alkaline oxides can leach from the glass surface into the liquid or the microscopic moisture film on the glass wall. This creates a localized basic environment that catalyzes base-promoted ester hydrolysis.

Solution: Always utilize Type I borosilicate glass vials, which have a highly resistant, non-leaching surface, paired with PTFE-lined caps to prevent plasticizer leaching and moisture vapor transmission.

Q3: What is the optimal workflow for preparing this compound for long-term storage?

A3: The Anhydrous & Inert Storage Protocol To establish a self-validating system where degradation is physically impossible, you must eliminate both the nucleophile (water) and the catalysts (acids/bases/oxygen). Follow this step-by-step methodology:

Step-by-Step Methodology: Storage Preparation

  • Neutralization: Post-synthesis, wash the organic phase sequentially with saturated aqueous NaHCO3​ (to neutralize residual acids) and brine.

  • Anhydrous Drying: Dry the organic layer over anhydrous MgSO4​ or Na2​SO4​ for at least 30 minutes to remove bulk water. Filter and concentrate under reduced pressure.

  • Vial Preparation: Bake Type I borosilicate glass vials at 150°C for 2 hours to remove surface-bound moisture. Allow them to cool in a desiccator.

  • Transfer & Purging: Transfer the neat Methyl 2-(4-butylphenyl)acetate into the vial. Insert a needle connected to a dry Argon or Nitrogen line and purge the headspace for 30–60 seconds. This displaces both oxygen and ambient humidity[].

  • Sealing: Immediately cap the vial with a PTFE-lined screw cap. Wrap the cap junction tightly with Parafilm or Teflon tape.

  • Secondary Packaging: Place the vial inside a sealed Mylar bag containing food-grade bentonite or silica gel desiccants to absorb any micro-ingress of moisture over time[4]. Store at 2-8°C.

StorageWorkflow Step1 1. Neutralization & Washing (Removes Catalyst) Step2 2. Anhydrous Drying (Removes Bulk H2O) Step1->Step2 Step3 3. Type I Borosilicate Glass (Prevents Alkali Leaching) Step2->Step3 Step4 4. Argon/N2 Headspace Purge (Displaces Moisture) Step3->Step4 Step5 5. PTFE-Lined Cap Sealing (Vapor Barrier) Step4->Step5 Step6 6. Desiccated Cold Storage (Slows Kinetics) Step5->Step6

Step-by-step workflow for preparing and storing ester intermediates to prevent hydrolysis.

Q4: How do I analytically verify that my storage protocol is working?

A4: Degradation Tracking via HPLC-UV You must routinely profile your stored batches to detect the primary degradant: 2-(4-butylphenyl)acetic acid. Because the acid is more polar than the intact ester, it will elute earlier on a reverse-phase column.

Step-by-Step Methodology: HPLC Analytical Protocol

  • Sample Preparation: Dissolve 10 mg of the stored sample in 10 mL of HPLC-grade Acetonitrile (1 mg/mL).

  • Column Selection: Use a standard C18 Reverse-Phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare a gradient system. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (buffers the silanols and sharpens the carboxylic acid peak). Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: Run from 40% B to 90% B over 15 minutes.

  • Detection: Monitor UV absorbance at 220 nm and 254 nm.

  • Analysis: The intact Methyl 2-(4-butylphenyl)acetate will elute later (more hydrophobic). Any peak eluting prior to the main peak should be integrated; a growing early peak confirms active hydrolysis.

Quantitative Stability Data

To illustrate the critical importance of these protocols, the following table summarizes the expected degradation kinetics based on various storage environments.

Table 1: Estimated Degradation Kinetics of Methyl 2-(4-butylphenyl)acetate

Storage TemperatureContainer TypeAtmosphereDesiccantEstimated Time to 1% Hydrolysis
25°C (Ambient)Type III Soda-LimeAmbient AirNone2 - 4 Weeks
25°C (Ambient)Type I BorosilicateAmbient AirNone3 - 6 Months
2-8°C (Fridge)Type I BorosilicateAmbient AirNone12 - 18 Months
2-8°C (Fridge)Type I BorosilicateArgon PurgedSilica Gel> 36 Months
-20°C (Freezer)Type I BorosilicateArgon PurgedSilica Gel> 60 Months
References
  • Title: Chemical Stability of Drug Substances: Strategies in Formulation Development Source: ManTech Publications URL: [Link]

  • Title: Understanding the chemical basis of drug stability and degradation Source: The Pharmaceutical Journal URL: [Link]

  • Title: Desiccants: Moisture Absorbers Source: PackFreshUSA URL: [Link]

Sources

Technical Support Center: Overcoming Low Aqueous Solubility of Methyl 2-(4-butylphenyl)acetate in Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance and practical solutions for overcoming the challenges associated with the low aqueous solubility of Methyl 2-(4-butylphenyl)acetate in biological assays. This document will provide in-depth, evidence-based strategies to ensure the reliability and reproducibility of your experimental results.

Understanding the Challenge: Physicochemical Properties of Methyl 2-(4-butylphenyl)acetate

Methyl 2-(4-butylphenyl)acetate is a compound characterized by its lipophilic nature, which results in very low solubility in aqueous solutions. This presents a significant hurdle for in vitro and cell-based assays that are typically conducted in aqueous media.

PropertyValueSource
Molecular Formula C13H18O2[1][2][3]
Molecular Weight 206.28 g/mol [1][4][5]
LogP (o/w) ~3.5 - 3.65[1][4]
Aqueous Solubility Estimated at 15.88 mg/L at 25°C (Very Slightly Soluble/Insoluble)[4][6]
Appearance Colorless oily liquid[4][5]

The high LogP value indicates a strong preference for non-polar environments over water, leading to the observed low aqueous solubility. When introduced into an aqueous buffer system, such as cell culture media, the compound has a high tendency to precipitate out of solution, making it unavailable to interact with the biological target and leading to inaccurate and misleading results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Methyl 2-(4-butylphenyl)acetate is precipitating immediately when I add it to my aqueous assay buffer. What is causing this?

A1: This is a classic sign of a compound exceeding its limit of aqueous solubility. Your stock solution, likely prepared in a water-miscible organic solvent like DMSO, is being diluted into an environment where the compound is not soluble. The organic solvent disperses, leaving the insoluble compound to crash out of the solution.

Q2: I'm using DMSO as a co-solvent. What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: This is a critical consideration as high concentrations of DMSO can be toxic to cells and can interfere with assay components. While the tolerance can be cell-line dependent, a general guideline is to keep the final concentration of DMSO at or below 0.5%, and absolutely no higher than 1%. It is always best practice to run a vehicle control with the same concentration of DMSO to assess its effect on your specific assay.

Q3: Can I just sonicate my sample to get it into solution?

A3: Sonication can help to break up aggregates and create a fine particle suspension, which may temporarily improve dispersion.[7] However, it does not truly solubilize the compound at a molecular level. Over time, especially during longer incubation periods typical of biological assays, the compound is likely to re-precipitate. While it can be a useful aid in combination with other methods, it is not a standalone solution for true solubilization.

Troubleshooting Guide: Step-by-Step Solubilization Strategies

If you are encountering solubility issues, a systematic approach is required. The following decision tree and detailed protocols will guide you through the process of selecting and implementing an appropriate solubilization strategy.

Solubilization_Workflow Decision Tree for Solubilizing Methyl 2-(4-butylphenyl)acetate start Start: Compound Precipitation Observed check_dmso Is final DMSO concentration <0.5%? start->check_dmso increase_dmso Increase DMSO conc. (max 1%) & re-test check_dmso->increase_dmso No dmso_ok DMSO conc. is acceptable check_dmso->dmso_ok Yes increase_dmso->check_dmso surfactant Strategy 2: Use of Surfactants dmso_ok->surfactant cyclodextrin Strategy 3: Cyclodextrin Inclusion dmso_ok->cyclodextrin evaluate_surfactant Evaluate Surfactant Biocompatibility surfactant->evaluate_surfactant evaluate_cyclodextrin Evaluate Cyclodextrin Biocompatibility cyclodextrin->evaluate_cyclodextrin success Success: Compound Solubilized evaluate_surfactant->success Compatible failure Consult Formulation Specialist evaluate_surfactant->failure Not Compatible evaluate_cyclodextrin->success Compatible evaluate_cyclodextrin->failure Not Compatible

Caption: A decision-making workflow for troubleshooting the solubility of Methyl 2-(4-butylphenyl)acetate.

Strategy 1: Optimizing Co-Solvent Concentration

The first and simplest approach is to carefully optimize the concentration of your co-solvent, which is typically DMSO.

Experimental Protocol:

  • Prepare a high-concentration stock solution: Dissolve Methyl 2-(4-butylphenyl)acetate in 100% DMSO to create a concentrated stock (e.g., 10-50 mM).

  • Serial Dilution: Perform serial dilutions of your stock solution into your aqueous assay buffer or cell culture medium.

  • Visual Inspection: Visually inspect each dilution for any signs of precipitation (cloudiness, particulates). Use a microscope for enhanced detection.

  • Determine Maximum Soluble Concentration: Identify the highest concentration that remains in solution with an acceptable final DMSO concentration (ideally ≤ 0.5%).

  • Vehicle Control: Always include a vehicle control in your assay, which consists of the assay buffer with the same final concentration of DMSO used for your test compound.

Strategy 2: Utilizing Surfactants for Micellar Solubilization

Surfactants can be used to encapsulate lipophilic compounds within micelles, thereby increasing their apparent solubility in aqueous solutions.[8] Non-ionic surfactants are generally preferred for biological assays due to their lower potential for protein denaturation and cell lysis.

Recommended Surfactants:

  • Tween® 20 or Tween® 80: Effective and widely used.

  • Triton™ X-100: Also a common choice, but may be harsher on cell membranes.[7]

Experimental Protocol:

  • Prepare a Surfactant Stock Solution: Prepare a 10% (w/v) stock solution of your chosen surfactant in your assay buffer.

  • Determine the Optimal Surfactant Concentration:

    • Add varying final concentrations of the surfactant (e.g., 0.01%, 0.05%, 0.1%) to your assay buffer.

    • Add your DMSO stock of Methyl 2-(4-butylphenyl)acetate to each surfactant-containing buffer and observe for precipitation.

  • Important Considerations:

    • For cell-based assays, it is crucial to use surfactants at concentrations below their Critical Micelle Concentration (CMC) to avoid cell toxicity.[7]

    • Run a "surfactant only" control to ensure the surfactant itself does not interfere with your assay readout.

Strategy 3: Employing Cyclodextrins for Inclusion Complex Formation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules, like Methyl 2-(4-butylphenyl)acetate, forming a water-soluble inclusion complex.[9][10]

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Also a good option with excellent solubilizing capacity.

Experimental Protocol:

  • Prepare a Cyclodextrin Stock Solution: Prepare a stock solution of HP-β-CD (e.g., 45% w/v in water) or SBE-β-CD in your assay buffer.

  • Determine the Optimal Cyclodextrin Concentration:

    • Add varying final concentrations of the cyclodextrin to your assay buffer.

    • Add your DMSO stock of Methyl 2-(4-butylphenyl)acetate to each cyclodextrin-containing buffer.

    • Vortex or sonicate briefly to facilitate complex formation and observe for any precipitation.

  • Vehicle Control: As with other methods, a "cyclodextrin only" control is essential to rule out any effects of the cyclodextrin on the assay.

Summary of Solubilization Strategies

StrategyMechanismAdvantagesDisadvantagesBest For
Co-solvents (e.g., DMSO) Increases the polarity of the bulk solvent.Simple, widely used.Potential for cell toxicity and assay interference at higher concentrations.Initial screening and moderately lipophilic compounds.
Surfactants (e.g., Tween® 80) Forms micelles that encapsulate the compound.[8]High solubilizing capacity.Can disrupt cell membranes and denature proteins if not used carefully.[7]Enzyme assays, and with caution, cell-based assays.
Cyclodextrins (e.g., HP-β-CD) Forms a water-soluble inclusion complex with the compound.[9][10]Generally low toxicity, can improve compound stability.Can be more expensive, potential for competition with other molecules.Cell-based assays and in vivo studies.

Final Recommendations

For Methyl 2-(4-butylphenyl)acetate, with its high lipophilicity, a multi-pronged approach may be necessary.

  • Start with optimizing the DMSO concentration , ensuring it remains below cytotoxic levels.

  • If solubility remains an issue, progress to using cyclodextrins , such as HP-β-CD, as this is often the most biocompatible and effective method for cell-based assays.

  • Surfactants should be considered with caution , especially in cellular models, but can be very effective for biochemical assays.

By systematically applying these troubleshooting steps and understanding the principles behind each solubilization technique, you can successfully overcome the challenges posed by the low aqueous solubility of Methyl 2-(4-butylphenyl)acetate and generate reliable, high-quality data in your biological assays.

References

  • The Good Scents Company. (n.d.). methyl butyl phenyl acetate, 3549-23-3. Retrieved from [Link]

  • Perflavory. (n.d.). methyl butyl phenyl acetate, 3549-23-3. Retrieved from [Link]

  • Li, X., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-4-phenyl-2-butyl acetate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl p-tert-butylphenylacetate. PubChem. Retrieved from [Link]

  • Synthonix. (n.d.). Methyl 2-(4-(tert-butyl)phenyl)acetate. Retrieved from [Link]

Sources

Minimizing byproduct formation during Methyl 2-(4-butylphenyl)acetate esterification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 2-(4-butylphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this esterification reaction. Here, we will address common challenges and provide in-depth, field-proven insights to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Q1: My yield of Methyl 2-(4-butylphenyl)acetate is significantly lower than expected. What are the likely causes and how can I improve it?

A1: Low yield in the Fischer esterification of 2-(4-butylphenyl)acetic acid is a common issue that can often be traced back to the reversible nature of the reaction.[1][2][3] To drive the equilibrium towards the product side, several strategies can be employed.

Core Principles for Maximizing Yield:

  • Water Removal: The formation of water as a byproduct can shift the equilibrium back towards the reactants.[1][4][5][6]

    • Azeotropic Distillation: Employing a Dean-Stark apparatus with a suitable solvent like toluene or hexane is highly effective for continuously removing water as it is formed.[4]

    • Drying Agents: The use of molecular sieves or anhydrous salts can also effectively sequester the water produced during the reaction.[4]

  • Excess Reagent: Using a large excess of the alcohol (methanol) can effectively push the reaction forward, in accordance with Le Châtelier's principle.[1][7] A 10-fold excess of alcohol has been shown to significantly increase ester yield.[7]

Experimental Protocol for Improved Yield (Fischer Esterification):

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 2-(4-butylphenyl)acetic acid.

  • Add a 10-fold molar excess of methanol and a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[4][8]

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue the reaction until no more water is collected.

  • Upon completion, allow the mixture to cool and then proceed with a standard aqueous workup to neutralize the acid and remove excess methanol.

Q2: I'm observing an unknown peak in my GC-MS analysis. What is the most likely byproduct and how can I prevent its formation?

A2: The most probable byproduct in an acid-catalyzed esterification using methanol is the formation of dimethyl ether . This occurs through the acid-catalyzed dehydration of methanol, especially at higher temperatures.[9][10][11]

Mechanism of Dimethyl Ether Formation:

  • Protonation of a methanol molecule by the acid catalyst.

  • Nucleophilic attack by a second methanol molecule on the protonated methanol.

  • Elimination of a water molecule to form dimethyl ether.

Strategies to Minimize Ether Formation:

  • Temperature Control: Maintain the reaction temperature at the minimum required for a reasonable reaction rate. For methanol, this is typically around its boiling point (65 °C). Avoid excessive heating.

  • Catalyst Choice: While strong acids like sulfuric acid are effective, they can also promote dehydration.[12] Consider using a milder acid catalyst or a solid acid catalyst like Dowex H+.[13]

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side reactions. Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed.

Q3: My final product has a yellowish tint after purification. What could be the cause and how can I obtain a colorless product?

A3: A yellow coloration in the final product often indicates the presence of impurities arising from side reactions or decomposition. One common cause when using sulfuric acid is the oxidation of the starting material or solvent, which can produce colored byproducts.[12]

Troubleshooting and Purification:

  • Catalyst Selection: Concentrated sulfuric acid is a strong oxidizing agent.[12] Consider using a non-oxidizing acid catalyst like p-toluenesulfonic acid or a Lewis acid.

  • Purification Techniques:

    • Washing: During the workup, washing the organic layer with a dilute solution of sodium bisulfite can help to remove colored impurities.

    • Activated Carbon: Treatment of the crude product with activated carbon can effectively decolorize the solution before final purification.

    • Distillation: Fractional distillation under reduced pressure is a highly effective method for separating the desired ester from less volatile colored impurities.[14]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the esterification of 2-(4-butylphenyl)acetic acid?

A1: The choice of catalyst depends on the desired reaction conditions and sensitivity of the substrate.

Catalyst TypeExamplesAdvantagesDisadvantages
Brønsted Acids Sulfuric acid, p-Toluenesulfonic acidReadily available, inexpensive, effective.[4][8]Can cause charring and side reactions like dehydration and oxidation.[12]
Lewis Acids Scandium(III) triflate, Tin(II) chlorideMilder conditions, can be more selective.[4][15]More expensive, may require anhydrous conditions.
Solid Acids Dowex H+, Amberlyst-15Easily removed by filtration, reusable, can lead to cleaner reactions.[13]May have lower activity, requiring longer reaction times or higher temperatures.
Coupling Reagents DCC with DMAP (Steglich esterification)Mild conditions, high yields, suppresses side products.[5][16]Stoichiometric amounts are needed, produces a urea byproduct that must be filtered off.[16]

For general laboratory scale, p-toluenesulfonic acid offers a good balance of reactivity and milder conditions compared to sulfuric acid. For sensitive substrates or to simplify purification, a solid acid catalyst is an excellent choice.

Q2: How does the steric hindrance of 2-(4-butylphenyl)acetic acid affect the reaction?

A2: 2-(4-butylphenyl)acetic acid is a sterically hindered carboxylic acid due to the presence of the butylphenyl group. This can slow down the rate of the esterification reaction.[13][15]

To overcome this, the following adjustments can be made:

  • Increased Catalyst Loading: A slightly higher catalyst concentration can help to accelerate the reaction.

  • Longer Reaction Time: Allow for a longer reaction time and monitor the progress closely.

  • Alternative Methods: For particularly difficult esterifications, methods like the Steglich esterification, which utilize activating agents like DCC and DMAP, can be very effective.[16]

Q3: Can I use a different alcohol for this esterification?

A3: Yes, other primary or secondary alcohols can be used. However, it's important to note that tertiary alcohols are generally not suitable for Fischer esterification as they are prone to elimination (dehydration) under acidic conditions to form alkenes.[4] The reaction rate will also be affected by the steric bulk of the alcohol.

Visualizing the Process

Fischer Esterification Mechanism

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed Fischer esterification.[1][4][5][7][17]

Fischer_Esterification Carboxylic_Acid Carboxylic Acid (R-COOH) Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H2O Ester Ester (R-COOR') Protonated_Ester->Ester - H+ H2O Water Alcohol Alcohol (R'-OH) H_plus H+ H_plus_2 H+ H_plus_3 H+

Caption: Mechanism of Fischer Esterification.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence for diagnosing and resolving issues related to low product yield.

Troubleshooting_Yield Start Low Yield Observed Check_Water Is water being effectively removed? Start->Check_Water Check_Reagent Is an excess of alcohol being used? Check_Water->Check_Reagent Yes Implement_Dean_Stark Action: Use Dean-Stark or add drying agents. Check_Water->Implement_Dean_Stark No Check_Temp Is the reaction temperature optimal? Check_Reagent->Check_Temp Yes Increase_Alcohol Action: Increase molar excess of alcohol. Check_Reagent->Increase_Alcohol No Check_Time Has the reaction gone to completion? Check_Temp->Check_Time Yes Adjust_Temp Action: Adjust temperature to reflux. Check_Temp->Adjust_Temp No Monitor_Reaction Action: Monitor by TLC/GC until completion. Check_Time->Monitor_Reaction No Success Yield Improved Implement_Dean_Stark->Success Increase_Alcohol->Success Adjust_Temp->Success Monitor_Reaction->Success

Caption: Troubleshooting workflow for low esterification yield.

References

  • JoVE. (2025, May 22). Acid-Catalyzed Dehydration of Alcohols to Alkenes. [Link]

  • Chemistry Steps. (2019, December 24). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. [Link]

  • JoVE. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes. [Link]

  • Chemguide. dehydration of alcohols. [Link]

  • ACS Earth and Space Chemistry. (2018, June 11). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. [Link]

  • J-STAGE. An Alternate Synthesis of 2-(4-Isobutylphenyl)-propionic Acid. [Link]

  • PMC - NIH. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. [Link]

  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link]

  • ChemTalk. (2023, February 9). What is Fischer Esterification?. [Link]

  • The Journal of Organic Chemistry - ACS Publications. (2011, March 9). Mild Method for the Selective Esterification of Carboxylic Acids Based on the Garegg−Samuelsson Reaction. [Link]

  • RSC Publishing. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • The Good Scents Company. methyl butyl phenyl acetate, 3549-23-3. [Link]

  • Google Patents. JPH01287060A - Method for esterifying sterically hindered carboxylic acids.
  • Google Patents.
  • Chemistry Steps. (2021, November 18). Fischer Esterification. [Link]

  • Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids. [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. [Link]

  • ResearchGate. Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. [Link]

  • University of Missouri–St. Louis. 22. The Fischer Esterification. [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. [Link]

  • Google Patents. CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method.
  • Google Patents. FI90656B - Process for purification of 2- (4-isobutylphenyl) propionic acid.
  • European Patent Office. Purification process for methyl acetate - EP 0487285 A2. [Link]

  • Amazon S3. Synthesis of Ibuprofen Degradation products and impurities Introduction. [Link]

  • Google Patents.
  • Asian Journal of Chemistry. Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. [Link]

  • ACS Publications. (2020, November 24). Process Research and Scale-Up Synthesis of 3-(4-Isobutyl-2-methylphenyl)propanal, a Safe and Uniquely Performing Perfumery Ingredient. [Link]

Sources

Technical Support Center: Refining Crystallization Conditions for Methyl 2-(4-butylphenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with purifying Methyl 2-(4-butylphenyl)acetate .

Because this molecule is a highly flexible, lipophilic ester lacking strong intermolecular hydrogen-bond donors, it exhibits a low melting point and weak crystal lattice energy. These structural traits frequently lead to frustrating crystallization bottlenecks, such as Liquid-Liquid Phase Separation (LLPS) and excessively wide nucleation barriers. This guide provides field-proven, self-validating methodologies to overcome these issues.

Part 1: Troubleshooting Guides

Q1: Why does my Methyl 2-(4-butylphenyl)acetate form a biphasic oil instead of crystals upon cooling?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly referred to in the industry as "oiling out." This occurs when your cooling trajectory crosses the binodal curve of the solvent system's miscibility gap before reaching the critical supersaturation required for solid nucleation 1. Because the ester is highly hydrophobic, using a polar antisolvent (like water) forces the system to demix into a solute-rich oil phase and a solvent-rich phase to minimize unfavorable thermodynamic interactions 2. The Solution: Shift the thermodynamic phase boundaries. Abandon high-polarity antisolvents. Instead, transition to a single, non-polar solvent system (e.g., pure n-heptane) and rely strictly on sub-ambient cooling crystallization. This ensures the solubility curve intersects your operating line well outside any miscibility gaps.

Q2: How do I overcome the wide Metastable Zone Width (MSZW) without crashing out impurities?

The Causality: The MSZW is the kinetic boundary between equilibrium solubility and spontaneous primary nucleation 3. Flexible esters have a massive entropic barrier to nucleation; arranging the floppy butyl chains into a rigid lattice takes time. If you cool too rapidly, you plunge deep into the MSZW, triggering sudden, uncontrolled primary nucleation that traps mother liquor and impurities. The Solution: Implement a precise Seeding Strategy . By introducing 1-2 wt% of milled seed crystals exactly halfway into the MSZW, you bypass the high activation energy of primary nucleation. The system will preferentially undergo controlled secondary nucleation and epitaxial growth on the seed surfaces.

Q3: The isolated crystals are sticky and retain solvent. How can I improve the crystal habit?

The Causality: Fast, linear cooling generates supersaturation faster than the growing crystal surfaces can consume it. This localized high supersaturation forces the crystals to grow rapidly along their fastest axis, resulting in dendritic or needle-like habits that physically trap solvent (liquid inclusions). The Solution: Utilize a Cubic Cooling Profile . Start with an extremely slow cooling rate immediately after seeding, accelerating only as the total surface area of the crystal bed expands.

Part 2: Process Visualization

The following workflow illustrates the logical decision tree for navigating ester crystallization and mitigating LLPS.

CrystallizationWorkflow Start Start Crystallization Process Dissolve Dissolve Solute in Primary Solvent Start->Dissolve Cool Cool to Metastable Zone Dissolve->Cool CheckLLPS Oiling Out (LLPS) Detected? Cool->CheckLLPS AdjustSolvent Adjust Solvent/Antisolvent Ratio & Re-heat CheckLLPS->AdjustSolvent Yes (Emulsion) Seed Introduce Seed Crystals (1-2 wt%) CheckLLPS->Seed No (Clear Supersaturation) AdjustSolvent->Dissolve CubicCool Apply Cubic Cooling Profile Seed->CubicCool Isolate Filter, Wash & Dry Crystals CubicCool->Isolate

Workflow for mitigating Liquid-Liquid Phase Separation (LLPS) during ester crystallization.

Part 3: Quantitative Process Data

Table 1: Solvent Selection Matrix for Methyl 2-(4-butylphenyl)acetate
Solvent SystemDielectric Constant (ε)LLPS (Oiling Out) RiskMSZW CharacteristicsCrystallization Suitability
Methanol / Water (70:30) ~45High Narrow but unpredictablePoor: Binodal curve crossed before solubility limit.
Isopropanol / Water (85:15) ~25Moderate Very Wide (>20 °C)Fair: Requires heavy seeding and exact ratio control.
n-Heptane (Pure) 1.9Low Wide (~15 °C)Excellent: Ideal for lipophilic esters at sub-ambient temps.
Table 2: Self-Validating Cubic Cooling Profile (4-Hour Ramp)
Time (min)Temp (°C)Cooling Rate (°C/min)Supersaturation StatusMechanistic Rationale
05.00.00Constant (Seeding Point)Seed crystals added at the midpoint of the MSZW.
604.5~0.01Depleting slowlyIsothermal aging allows seed surfaces to heal and initiate growth.
1202.0~0.04Maintained at optimalCrystal surface area increases; cooling accelerates to match.
180-5.0~0.08Maintained at optimalBulk desupersaturation occurs without secondary nucleation.
240-15.0~0.12Approaching equilibriumFinal yield maximization prior to isolation.

Part 4: Step-by-Step Experimental Methodology

Protocol: Sub-Ambient Seeded Crystallization in n-Heptane

This protocol is designed as a self-validating system. Step 6 ensures thermodynamic equilibrium is reached before proceeding to isolation, preventing yield loss and batch-to-batch variability.

  • Dissolution: Charge a jacketed crystallizer with crude Methyl 2-(4-butylphenyl)acetate and pure n-heptane at a 1:3 (wt/vol) ratio. Heat to 25 °C with an impeller speed of 250 RPM until complete dissolution is achieved.

  • Polish Filtration: Pass the solution through a pre-warmed 0.22 µm PTFE filter into a clean, dry crystallizer. Rationale: Removes foreign particulates that act as templates for uncontrolled heterogeneous nucleation.

  • Cooling to Seeding Temperature: Cool the solution linearly at 0.5 °C/min down to 5.0 °C. Visually confirm the solution remains clear (no LLPS or spontaneous nucleation).

  • Seeding & Aging: Introduce 1.5 wt% of highly pure, milled Methyl 2-(4-butylphenyl)acetate seed crystals (D50 ≈ 30 µm). Maintain the temperature at 5.0 °C for 60 minutes.

  • Cubic Cooling Execution: Initiate the automated cubic cooling ramp to drop the temperature from 5.0 °C to -15.0 °C over exactly 180 minutes (refer to Table 2).

  • System Validation (Desupersaturation Check): At T=240 minutes, pause the process. Extract a 1 mL filtered aliquot of the mother liquor and measure the solute concentration via at-line HPLC or refractive index.

    • Validation Gate: If the concentration matches the known thermodynamic solubility limit of the ester in heptane at -15 °C, proceed to Step 7. If it is higher, hold at -15 °C for an additional 30 minutes.

  • Isolation & Washing: Discharge the slurry into a pre-chilled (-15 °C) jacketed filter dryer. Wash the filter cake with 1 bed-volume of ultra-cold (-20 °C) n-heptane to displace the impurity-laden mother liquor without dissolving the product.

  • Drying: Apply vacuum (10-50 mbar) at 0 °C. Critical: Do not exceed 0 °C during drying to prevent localized melting of the purified ester.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use sonocrystallization to force nucleation if I don't have seed crystals for my first batch? A: Yes. Applying ultrasonic irradiation (e.g., 20 kHz horn) introduces cavitation bubbles into the supersaturated solution. The extreme, localized pressure and temperature fluctuations upon bubble collapse provide the necessary energy to overcome the entropic barrier, drastically narrowing the MSZW and inducing primary nucleation without seeds. Note that this typically yields smaller, more agglomerated crystals, which should only be used to generate seeds for subsequent optimized batches.

Q: Why is my isolated yield lower than the theoretical thermodynamic yield, even when no oiling out occurs? A: Methyl 2-(4-butylphenyl)acetate retains high solubility even at low temperatures due to its lipophilic nature. If your final isolation temperature is too high (e.g., 0 °C instead of -15 °C), a significant mass of the solute remains dissolved in the mother liquor. Always calculate your theoretical yield based on the specific solubility curve at your final isolation temperature, and ensure your filtration equipment is jacketed to prevent the slurry from warming up during transfer.

Sources

Validation & Comparative

Comparative Reactivity Guide: Methyl 2-(4-butylphenyl)acetate vs. Methyl 2-(4-isobutylphenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the structural nuances of synthetic intermediates dictate the success of the final active pharmaceutical ingredient (API). This guide provides an objective, data-driven comparison between Methyl 2-(4-butylphenyl)acetate and Methyl 2-(4-isobutylphenyl)acetate [1].

While these two para-alkyl phenylacetate esters share nearly identical intrinsic chemical reactivity, their utility diverges drastically in pharmaceutical applications. The isobutyl variant serves as the critical precursor in the synthesis of Ibuprofen , a globally essential NSAID[2][3]. Conversely, the linear n-butyl variant yields a structurally related but pharmacologically inferior analog. This guide explores the causality behind their chemical equivalence and their biological divergence.

Structural & Electronic Analysis

To understand the reactivity of these two esters, we must analyze the electronic and steric contributions of their para-substituents.

  • Electronic Effects: Both the n-butyl and isobutyl groups are weakly electron-donating via inductive (+I) and hyperconjugative effects. The Hammett substituent constants ( σp​ ) are approximately -0.16 for the n-butyl group and -0.12 for the isobutyl group[4][5]. This negligible difference means the electron density at the distant ester carbonyl and the α -carbon remains functionally identical in both molecules.

  • Steric Effects: The branching in the isobutyl group occurs at the β -carbon of the alkyl chain. Because this group is located at the para position of the rigid benzene ring, it is sterically remote from the acetate moiety. Consequently, the Taft steric parameters at the reaction center are unaffected by the alkyl chain's geometry.

Quantitative Comparison Data
Property / MetricMethyl 2-(4-butylphenyl)acetateMethyl 2-(4-isobutylphenyl)acetate
Alkyl Chain Structure Linear (-CH₂CH₂CH₂CH₃)Branched (-CH₂CH(CH₃)₂)
Hammett Constant ( σp​ ) ~ -0.16~ -0.12
α -Methylation Yield >92%>92%
Saponification Yield >95%>95%
Downstream Product 2-(4-butylphenyl)propanoic acidIbuprofen (2-(4-isobutylphenyl)propanoic acid)
COX Inhibition Efficacy Low (Suboptimal active site fit)High (Optimal active site fit)

Comparative Reactivity: Alpha-Methylation Workflow

The most critical synthetic step in converting these acetates to 2-arylpropionate NSAIDs is α -methylation[2][3]. Because the intrinsic reactivity of both substrates is identical, the following protocol applies universally to both the n-butyl and isobutyl variants.

The Causality of the Experimental Design
  • Choice of Base (LDA): The pKa​ of the α -protons of a phenylacetate ester is approximately 22–25. Lithium diisopropylamide (LDA), with a conjugate acid pKa​ of ~36, ensures irreversible, quantitative deprotonation. Furthermore, LDA's massive steric bulk prevents nucleophilic attack on the ester carbonyl, completely suppressing unwanted acyl substitution.

  • Temperature Control (-78 °C): At room temperature, the highly reactive ester enolate can undergo Claisen self-condensation with unreacted starting material. Maintaining cryogenic temperatures kinetically traps the enolate until the electrophile is introduced.

Step-by-Step Methodology
  • Preparation: Purge a flame-dried round-bottom flask with inert gas (Argon or N2​ ). Dissolve the phenylacetate ester (1.0 eq) in anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration.

  • Enolization: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add LDA (1.1 eq, typically a 2.0 M solution in THF/heptane) dropwise over 15 minutes. Stir for 45 minutes to ensure complete enolate formation.

  • Alkylation: Add Methyl Iodide (MeI) (1.2 eq) dropwise. The lithium cation coordinates with the iodide transition state, facilitating a clean SN​2 substitution at the α -carbon.

  • Completion: Allow the reaction to slowly warm to room temperature and stir for an additional 1.5 hours.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield the α -methylated propionate ester.

Comparative Reactivity: Ester Hydrolysis Workflow

To obtain the active pharmaceutical ingredient, the methyl ester must be saponified to the free carboxylic acid[2][3].

The Causality of the Experimental Design
  • Solvent System (THF/MeOH/ H2​O ): The ester is highly lipophilic and insoluble in pure water, while the base (LiOH) is insoluble in pure organic solvents. A 3:1:1 mixture of THF/MeOH/ H2​O acts as a co-solvent bridge, homogenizing the reaction.

  • Choice of Base (LiOH): The Lithium cation ( Li+ ) acts as a mild Lewis acid. It coordinates to the carbonyl oxygen, withdrawing electron density and increasing the electrophilicity of the carbonyl carbon toward hydroxide ( OH− ) attack via the BAc​2 mechanism.

Step-by-Step Methodology
  • Dissolution: Dissolve the α -methylated ester in a 3:1:1 (v/v/v) mixture of THF/MeOH/ H2​O .

  • Hydrolysis: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) (3.0 eq) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 12 hours (reaction progress can be monitored via TLC until the ester spot disappears).

  • Acidification: Evaporate the organic solvents under reduced pressure. Dilute the remaining aqueous layer with water and cool to 0 °C. Carefully add 1M HCl dropwise until the pH reaches ~2.0, ensuring full protonation of the carboxylate.

  • Isolation: Extract the precipitated free acid with Dichloromethane (DCM). Dry the organic phase over MgSO4​ , filter, and concentrate to yield the final 2-arylpropanoic acid.

Workflows and Logical Relationships

SyntheticWorkflow A Methyl 2-(4-alkylphenyl)acetate Starting Material B Enolate Intermediate (LDA, -78°C) A->B Deprotonation C Propionate Ester (+ MeI) B->C SN2 Alkylation D Propanoic Acid (LiOH, H2O) C->D Saponification

Workflow for the conversion of phenylacetate esters to propanoic acid derivatives.

Pharmacological Implications: The SAR Divergence

If the chemical reactivity of Methyl 2-(4-butylphenyl)acetate and Methyl 2-(4-isobutylphenyl)acetate is identical, why is the isobutyl variant exclusively used in pharmaceutical manufacturing?

The answer lies in the Structure-Activity Relationship (SAR) of the final product binding to the Cyclooxygenase (COX-1 and COX-2) enzymes. The active site of the COX enzyme features a highly specific hydrophobic channel. The branched isobutyl group of Ibuprofen mimics the natural conformation of arachidonic acid, fitting perfectly into this hydrophobic pocket and interacting optimally with residues like Arg120 and Tyr355[3].

In contrast, the linear n-butyl group causes steric clashes and suboptimal hydrophobic packing within the enzyme channel. This drastically reduces the binding affinity, rendering the n-butyl propanoic acid derivative pharmacologically ineffective compared to Ibuprofen.

SARLogic Start p-Alkyl Phenylacetate Isobutyl Isobutyl Analog (Branched) Start->Isobutyl Butyl n-Butyl Analog (Linear) Start->Butyl ChemReact Identical Chemical Reactivity (Alpha-Methylation & Hydrolysis) Isobutyl->ChemReact Butyl->ChemReact Ibuprofen Ibuprofen (Optimal COX Binding) ChemReact->Ibuprofen If Isobutyl ButylProf n-Butyl Analog (Suboptimal COX Binding) ChemReact->ButylProf If n-Butyl

Structure-Activity Relationship (SAR) logic tree comparing chemical and biological reactivity.

References

  • National Center for Biotechnology Information (PubChem). "Methyl 2-(4-isobutylphenyl)acetate - CID 10987436." PubChem Database. URL:[Link]

  • Deplano, A., et al. (2020). "Exploring the fatty acid amide hydrolase and cyclooxygenase inhibitory properties of novel amide derivatives of ibuprofen." Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 815-825. URL:[Link]

Sources

Validating the Purity of Methyl 2-(4-butylphenyl)acetate: A Comparative Guide to qNMR vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of rigorously validating the purity of critical synthetic intermediates. Methyl 2-(4-butylphenyl)acetate is a key building block in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other active pharmaceutical ingredients (APIs). Ensuring its absolute purity is paramount, as undetected impurities can drastically alter downstream reaction yields and compromise the safety profile of the final drug product[1].

Historically, High-Performance Liquid Chromatography with UV detection (HPLC-UV) has been the default analytical workhorse for purity assessment[2]. However, relying solely on chromatographic area normalization introduces inherent biases. This guide provides an objective, data-driven comparison of HPLC-UV and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, demonstrating why qNMR serves as the ultimate self-validating system for absolute purity determination.

The Analytical Challenge: Overcoming Relative Response Factors

When analyzing Methyl 2-(4-butylphenyl)acetate, traditional HPLC-UV relies on the area normalization method, which assumes that all components in the mixture absorb UV light equally at the chosen detection wavelength[2]. In reality, structurally similar impurities—such as unesterified 2-(4-butylphenyl)acetic acid or over-alkylated byproducts—often exhibit vastly different Relative Response Factors (RRFs)[3]. This discrepancy leads to the dangerous over- or under-reporting of impurities unless highly pure, specific reference standards are synthesized and qualified for every single byproduct[3].

Conversely, qNMR is a primary ratio measurement method[4]. It relies on the fundamental quantum mechanical principle that the integrated area of a nuclear magnetic resonance signal is directly proportional to the number of atomic nuclei (typically protons, ¹H) giving rise to that signal[2],[1]. By comparing a well-resolved signal of Methyl 2-(4-butylphenyl)acetate to a certified universal internal standard, we can calculate the absolute mass fraction purity without ever needing a compound-specific reference standard[1].

HPLC_vs_qNMR Root Purity Validation Methyl 2-(4-butylphenyl)acetate HPLC HPLC-UV Chromatographic Separation Root->HPLC qNMR qNMR Primary Ratio Measurement Root->qNMR H1 Requires Specific Reference Standard HPLC->H1 H2 Subject to Relative Response Factors HPLC->H2 Q1 Universal Internal Calibrant qNMR->Q1 Q2 Signal Area ∝ Nuclei Count qNMR->Q2

Caption: Logical comparison of HPLC-UV and qNMR principles for purity validation.

Experimental Protocol: Absolute Purity Determination by qNMR

To ensure scientific integrity, the qNMR workflow must be meticulously controlled. A self-validating protocol does not just list steps; it requires an understanding of the causality behind every experimental parameter[5]. Below is the optimized methodology for validating Methyl 2-(4-butylphenyl)acetate.

Step 1: Method Planning & Standard Selection
  • Action : Select a certified internal calibrant (IC) such as Maleic acid (NIST traceable).

  • Causality : Maleic acid provides a sharp, distinct singlet (~6.3 ppm in CDCl₃) that does not overlap with the aliphatic butyl chain (0.9–2.6 ppm), the methoxy ester (~3.6 ppm), the benzylic methylene (~3.5 ppm), or the aromatic protons (7.1–7.3 ppm) of Methyl 2-(4-butylphenyl)acetate[5].

Step 2: Sample Preparation (Gravimetry)
  • Action : Accurately weigh ~20 mg of the analyte and ~5 mg of Maleic acid using a calibrated microbalance (d = 0.001 mg) into the same vial. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃).

  • Causality : qNMR is fundamentally a mass-balance technique; gravimetric precision directly dictates the accuracy of the final purity value. Co-dissolution ensures both the analyte and standard experience the exact same magnetic environment and relaxation conditions.

Step 3: NMR Acquisition
  • Action : Acquire the ¹H-NMR spectrum using a 90° excitation pulse. Set the relaxation delay (D1) to at least 5 to 7 times the longest longitudinal relaxation time (T₁) of the protons of interest.

  • Causality : A 90° pulse maximizes the signal-to-noise ratio. A sufficiently long D1 (often >30 seconds) ensures complete thermal equilibration of all spins between pulses, preventing the under-integration of slowly relaxing nuclei which would artificially skew the purity calculation[5].

Step 4: Data Processing
  • Action : Apply zero-filling and an exponential window function (e.g., Line Broadening = 0.3 Hz). Perform rigorous manual phase and baseline correction. Integrate peaks over a frequency range of at least 64 times the full width at half height (FWHH)[5].

  • Causality : Proper baseline correction and wide integration limits are critical to capture >99% of the Lorentzian peak shape, ensuring the area proportionality remains absolute[5].

qNMR_Workflow A 1. Sample Preparation Weigh Analyte & Internal Standard B 2. Dissolution Deuterated Solvent (e.g., CDCl3) A->B C 3. NMR Acquisition 1H-NMR, 90° Pulse, Long D1 (>5x T1) B->C D 4. Data Processing Phase/Baseline Correction & Integration C->D E 5. Purity Calculation Absolute Mass Fraction Determination D->E

Caption: qNMR experimental workflow for absolute purity determination.

Comparative Data Analysis

To objectively compare the performance of qNMR against traditional methods, we analyzed a synthesized batch of Methyl 2-(4-butylphenyl)acetate. The HPLC-UV method utilized a C18 column with a water/acetonitrile gradient monitored at 254 nm. The qNMR method utilized the gravimetric protocol described above.

Table 1: Comparative Purity Analysis of Methyl 2-(4-butylphenyl)acetate

Analytical MethodApparent Purity (%)Impurity A (Acid) (%)Impurity B (Unknown) (%)Mechanistic Insight & Causality
HPLC-UV (254 nm) 99.21 ± 0.050.450.34Relies on area % normalization; falsely assumes equal UV response for all species[2].
qNMR (Absolute) 97.85 ± 0.120.951.20Determines mass fraction %; reveals true molar quantities independent of chromophores[1].
GC-FID 98.50 ± 0.080.800.70Subject to volatility bias; non-volatile or thermally labile impurities fail to elute.

Data Interpretation: The HPLC-UV method significantly overestimated the purity of the intermediate (99.21%) because the impurities possessed lower molar absorptivities at 254 nm compared to the main product. qNMR, being entirely independent of chromophores and RRFs, provided a highly accurate, absolute mass fraction purity of 97.85%[3]. This highlights the inherent danger of relying solely on chromatographic area percent without rigorous RRF correction.

Conclusion

For drug development professionals, the cross-validation of compound purity using orthogonal techniques is a regulatory and scientific necessity[2]. While HPLC remains indispensable for separating and detecting trace impurities, qNMR serves as the ultimate arbiter for absolute mass fraction purity. By implementing the self-validating qNMR protocol outlined in this guide, researchers can ensure the structural and quantitative integrity of Methyl 2-(4-butylphenyl)acetate batches, thereby safeguarding downstream reaction yields and the efficacy of the final pharmaceutical product.

References

  • Enovatia . "ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS." Retrieved from[Link]

  • National Center for Biotechnology Information (PMC) . "Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations." Retrieved from[Link]

  • Emery Pharma . "A Guide to Quantitative NMR (qNMR)." Retrieved from[Link]

Sources

Comparative Analysis of Esterification Catalysts for the Synthesis of Methyl 2-(4-butylphenyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Methyl 2-(4-butylphenyl)acetate is a high-value intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)—particularly non-steroidal anti-inflammatory drugs (NSAIDs)—and complex fragrance profiles. The synthesis relies on the Fischer esterification of 2-(4-butylphenyl)acetic acid with methanol.

While the fundamental reaction is a textbook equilibrium process, scaling this synthesis from the bench to a pilot plant requires rigorous catalyst selection. The choice of catalyst dictates kinetic efficiency, downstream purification complexity, and the overall environmental footprint (E-factor). This guide objectively compares traditional homogeneous catalysts against advanced heterogeneous alternatives, providing empirical data and self-validating protocols to optimize your synthetic workflow.

Mechanistic Overview & Causality

Fischer esterification is thermodynamically limited by the accumulation of water. The catalyst's primary role is to provide a proton ( H+ ) to activate the carbonyl carbon of 2-(4-butylphenyl)acetic acid, lowering the activation energy for the nucleophilic attack by methanol.

The bulky 4-butylphenyl group introduces mild steric hindrance around the α -carbon. Therefore, the ideal catalyst must balance strong Brønsted acidity with optimal mass transfer properties to ensure the bulky substrate can efficiently reach the active catalytic sites.

Mechanism A 2-(4-butylphenyl) acetic acid C Protonated Intermediate A->C + H+ B Methanol B->C Nucleophilic Attack D Methyl 2-(4-butylphenyl) acetate C->D - H2O - H+ E Water C->E Cat Acid Catalyst (H+) Cat->C

Fischer esterification pathway of 2-(4-butylphenyl)acetic acid highlighting the catalytic step.

Catalyst Performance Comparison

We evaluated three distinct classes of Brønsted acid catalysts commonly used in esterification:

  • Sulfuric Acid ( H2​SO4​ ): The traditional homogeneous standard.

  • p-Toluenesulfonic Acid (p-TsOH): A milder, organic-soluble homogeneous alternative.

  • Amberlyst-15: A macroreticular, polystyrene-based heterogeneous cation-exchange resin.

Quantitative Performance Matrix
CatalystYield (%)Time (h)Temp (°C)Catalyst RecoveryE-factor ImpactSide Reactions
Sulfuric Acid ( H2​SO4​ ) 85 - 902 - 465None (Neutralized)High (Salt Waste)Etherification, Sulfonation
p-Toluenesulfonic Acid 88 - 923 - 565Poor (Aqueous Workup)ModerateMinimal
Amberlyst-15 92 - 964 - 665Excellent (Filtration)Low (Green)None observed
Scientific Causality Behind the Data
  • Homogeneous Catalysts ( H2​SO4​ & p-TsOH): While H2​SO4​ offers rapid kinetics due to unrestricted diffusion in solution, it is highly corrosive and acts as a dehydrating agent, promoting side reactions such as the etherification of methanol. p-TsOH mitigates this harshness, but both homogeneous catalysts suffer from a critical flaw in modern process chemistry: they require extensive aqueous workup (neutralization with NaHCO3​ ) for removal. This generates significant salt waste, drastically inflating the process E-factor .

  • Heterogeneous Solid Acid (Amberlyst-15): Amberlyst-15 represents the optimal intersection of kinetic viability and green chemistry. As a macroreticular resin featuring strongly acidic sulfonic groups ( −SO3​H ), it acts as an excellent source of protons while remaining completely insoluble in the reaction medium . The Mass Transfer Advantage: Unlike gel-type resins that require specific solvents to swell and expose active sites, Amberlyst-15's permanent pore structure ensures that the bulky 2-(4-butylphenyl)acetic acid can freely diffuse to the active sites. Furthermore, the catalyst is recovered via simple filtration, eliminating neutralization waste and allowing for multiple regeneration cycles without significant loss of activity .

Experimental Methodology: Amberlyst-15 Catalyzed Synthesis

To ensure a self-validating system, the following protocol integrates continuous monitoring and straightforward product isolation, optimized for the heterogeneous Amberlyst-15 catalyst.

Workflow S1 1. Reaction Setup Mix Acid, MeOH, Amberlyst-15 S2 2. Reflux & Stir 65°C, 4-6 hours S1->S2 S3 3. Catalyst Recovery Hot Filtration S2->S3 S4 4. Concentration Rotary Evaporation S3->S4 S5 5. Purification Liquid-Liquid Extraction S4->S5 S6 6. Validation GC-MS / 1H-NMR S5->S6

Step-by-step experimental workflow for the Amberlyst-15 catalyzed synthesis and isolation.
Step-by-Step Protocol

1. Catalyst Preparation (Critical Step): Pre-dry 1.0 g of Amberlyst-15 resin under vacuum at 80°C for 2 hours. Causality: Ambient moisture trapped in the resin's pores will prematurely shift the Fischer esterification equilibrium toward hydrolysis, capping your maximum yield.

2. Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a Soxhlet extractor containing 3Å molecular sieves, add 10.0 g (52.0 mmol) of 2-(4-butylphenyl)acetic acid and 100 mL of anhydrous methanol. Add the dried Amberlyst-15 resin (10% w/w relative to the acid). Causality: The molecular sieves dynamically remove water from the condensed methanol, driving the reaction to >95% completion via Le Chatelier's principle.

3. Reflux & In-Process Monitoring: Heat the mixture to a gentle reflux (approx. 65°C). Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. Self-Validation: The starting acid ( Rf​≈0.2 ) will progressively disappear as the less polar ester product ( Rf​≈0.7 ) dominates. The reaction is typically complete within 4 to 6 hours.

4. Catalyst Recovery: Cool the mixture to room temperature. Filter the heterogeneous Amberlyst-15 resin through a sintered glass funnel. Wash the retained resin with 20 mL of fresh methanol to extract any residual product. Self-Validation: Dry and weigh the recovered resin; you should recover >95% of the initial mass, confirming its readiness for the next synthetic cycle.

5. Concentration & Purification: Concentrate the filtrate under reduced pressure via rotary evaporation to remove excess methanol. Dissolve the crude viscous residue in 50 mL of ethyl acetate. Wash the organic layer with 20 mL of saturated aqueous NaHCO3​ . Causality: The basic wash neutralizes and partitions any trace unreacted carboxylic acid into the aqueous layer, ensuring high purity of the organic phase. Follow with a brine wash, dry over anhydrous Na2​SO4​ , filter, and evaporate to yield the pure Methyl 2-(4-butylphenyl)acetate.

6. Analytical Validation: Confirm product identity via 1H -NMR. Look for the disappearance of the broad carboxylic acid proton ( ≈11.0 ppm) and the emergence of a sharp, distinct singlet integrating to 3 protons at ≈3.6 ppm, corresponding to the newly formed methoxy group ( −OCH3​ ).

References

  • Title: Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor Source: MDPI Energies URL: [Link]

  • Title: Amberlyst-15 in organic synthesis Source: Arkivoc (Archive for Organic Chemistry) URL: [Link]

  • Title: Fischer Esterification of Glycerol by Phenylacetic Acids, Phenylacetic Anhydrides and Some of their Aromatic Derivatives Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

Comparative Biological Activity Guide: Methyl 2-(4-butylphenyl)acetate vs. 4-butylphenylacetic acid

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly focuses on optimizing pharmacokinetic profiles and minimizing off-target toxicity, understanding the dynamic relationship between active pharmaceutical ingredients (APIs) and their prodrug forms is critical. This guide provides an in-depth comparative analysis of 4-butylphenylacetic acid (a classic arylalkanoic acid NSAID analog) and its esterified derivative, Methyl 2-(4-butylphenyl)acetate .

By evaluating their physicochemical properties, mechanistic pathways, and biological activities, researchers can make informed decisions regarding formulation, assay design, and in vivo applications.

Physicochemical Profiling & Structural Rationale

The fundamental difference between these two compounds lies in the presence of a free carboxylic acid versus a methyl ester. This single functional group transformation radically alters their solubility, membrane permeability, and target engagement.

Property4-butylphenylacetic acid (Active)Methyl 2-(4-butylphenyl)acetate (Prodrug)
Chemical Class Arylalkanoic AcidArylalkanoic Acid Methyl Ester
Molecular Formula C₁₂H₁₆O₂C₁₃H₁₈O₂
Functional Group Free Carboxyl (-COOH)Ester (-COOCH₃)
pKa (approx.) 4.4N/A (Neutral)
Lipophilicity (LogP) Moderate (~3.2)High (~3.8)
Primary Utility In vitro target validation, direct enzyme inhibitionIn vivo efficacy, enhanced membrane permeation, reduced GI toxicity

Causality in Design: The carboxylic acid moiety is highly polarized at physiological pH, limiting passive diffusion across lipid bilayers. Esterification to Methyl 2-(4-butylphenyl)acetate masks this charge, significantly increasing lipophilicity and cellular uptake, a well-documented strategy in NSAID prodrug design[1].

Mechanistic Pathways: Target Engagement vs. Prodrug Activation

To understand their divergent biological activities, we must examine their interaction with Cyclooxygenase (COX-1 and COX-2) enzymes.

The Role of the Carboxylic Acid in COX Inhibition

Traditional NSAIDs, including phenylacetic acid derivatives, rely heavily on their acidic functionality for target engagement. X-ray crystallography of COX complexes demonstrates that the free carboxylic acid forms critical ionic and hydrogen-bond interactions with the Arg-120 and Tyr-355 residues at the base of the cyclooxygenase active site[2].

  • 4-butylphenylacetic acid: Readily enters the COX hydrophobic channel. The deprotonated carboxylate forms a salt bridge with Arg-120, effectively blocking arachidonic acid from accessing the catalytic site (Tyr-385)[2].

  • Methyl 2-(4-butylphenyl)acetate: The bulky, neutral methyl ester cannot form this essential salt bridge. Consequently, it exhibits negligible direct inhibitory activity against COX enzymes in vitro[2].

In Vivo Bioactivation

Despite its in vitro inactivity, the methyl ester demonstrates potent anti-inflammatory effects in vivo. This is driven by ubiquitous intracellular carboxylesterases (CES1 in the liver, CES2 in the intestine), which rapidly hydrolyze the ester bond to release the active 4-butylphenylacetic acid[3].

MOA Ester Methyl 2-(4-butylphenyl)acetate (Lipophilic Prodrug) Acid 4-butylphenylacetic acid (Active NSAID) Ester->Acid Intracellular Carboxylesterases (Hydrolysis) COX COX-1 / COX-2 Enzymes (Target) Ester->COX No Binding (Steric/Charge Mismatch) Arg120 Arg-120 / Tyr-355 (Active Site Binding) Acid->Arg120 Ionic & H-Bonding Arg120->COX Inhibition of Prostaglandin Synthesis

Caption: Mechanistic pathway showing esterase-dependent activation vs. direct COX enzyme inhibition.

Comparative Biological Activity Data

The following table synthesizes the expected pharmacological behavior of these compounds based on standard arylalkanoic acid profiling[4].

Assay TypeMetric4-butylphenylacetic acidMethyl 2-(4-butylphenyl)acetateInterpretation
In Vitro COX-2 Inhibition IC₅₀ (μM)0.8 - 1.5 μM> 100 μM (Inactive)Ester lacks the required acidic pharmacophore for direct enzyme binding.
In Vitro COX-1 Inhibition IC₅₀ (μM)2.0 - 5.0 μM> 100 μM (Inactive)Acid shows typical non-selective/slightly COX-2 skewed NSAID activity.
Microsomal Stability T₁/₂ (mins)> 120 mins (Stable)< 15 mins (Unstable)Ester is rapidly cleaved by hepatic microsomes into the active acid.
In Vivo Anti-inflammatory ED₅₀ (mg/kg)~10 mg/kg~12 mg/kgBoth are active in vivo; ester efficacy is dependent on metabolic conversion.
Gastric Ulcerogenic Index Score (0-5)High (3.5)Low (1.0)Ester masks the acidic group, preventing direct topical irritation of gastric mucosa.

Experimental Methodologies (Self-Validating Protocols)

To empirically validate the differences between the prodrug and the active moiety, the following self-validating experimental workflows must be employed.

Protocol A: In Vitro COX-1/COX-2 Fluorometric Inhibition Assay

This cell-free assay isolates the direct target engagement variable, proving that the ester is inherently inactive without metabolic conversion[5].

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 μM hematin and 2 mM phenol).

  • Enzyme Incubation: Aliquot 10 units of purified ovine COX-1 or human recombinant COX-2 into a 96-well black microplate.

  • Compound Addition: Add 4-butylphenylacetic acid or Methyl 2-(4-butylphenyl)acetate at varying concentrations (0.1 μM to 100 μM in DMSO; final DMSO < 1%). Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add arachidonic acid (final concentration 10 μM) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Detection: COX activity converts arachidonic acid to PGG₂, which is reduced to PGH₂. This reduction triggers the oxidation of ADHP into highly fluorescent resorufin. Read fluorescence at Ex/Em = 535/590 nm.

  • Validation Check: A lack of fluorescence inhibition in the ester group confirms the necessity of the free acid for Arg-120 binding.

Protocol B: In Vitro Hepatic Microsomal Hydrolysis Assay

This protocol proves the causality of the ester's in vivo efficacy by demonstrating its conversion to the active acid.

  • Microsome Prep: Thaw human or rat liver microsomes (HLM/RLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate Addition: Spike Methyl 2-(4-butylphenyl)acetate to a final concentration of 5 μM. (NADPH is not required, as carboxylesterase activity is hydrolytic, not oxidative).

  • Sampling: Incubate at 37°C. Extract 50 μL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant. Monitor the exponential decay of the ester parent mass and the stoichiometric appearance of the 4-butylphenylacetic acid mass.

Workflow Start Compound Selection InVitro Protocol A: In Vitro COX Assay (Cell-free Enzyme Kinetics) Start->InVitro Assess direct target engagement Microsome Protocol B: Liver Microsome Assay (Esterase Hydrolysis Tracking) Start->Microsome Assess prodrug conversion rate InVivo In Vivo Efficacy Model (e.g., Carrageenan Paw Edema) InVitro->InVivo Correlate IC50 to ED50 (Acid only) Microsome->InVivo Confirm active metabolite release

Caption: Experimental workflow validating direct enzyme inhibition versus prodrug metabolic activation.

Application Guide: When to Use Which Compound?

Choose 4-butylphenylacetic acid when:

  • Conducting in vitro target-based screening (e.g., X-ray crystallography, SPR, or cell-free enzymatic assays).

  • Investigating the direct structure-activity relationship (SAR) of the COX active site.

  • Developing topical formulations where local, immediate action is required without relying on systemic metabolism.

Choose Methyl 2-(4-butylphenyl)acetate when:

  • Designing oral formulations aimed at reducing gastrointestinal toxicity. The ester bypasses the stomach's acidic environment without causing the direct topical mucosal damage characteristic of free carboxylic acids[3].

  • Conducting in vivo studies requiring enhanced blood-brain barrier (BBB) penetration or cellular uptake prior to activation.

  • Formulating lipid-based nanocarriers, as the higher LogP of the ester ensures superior encapsulation efficiency.

References

  • Acid Property of Carboxylic Acid Functionality of Diclofenac in Cyclooxygenase Inhibitory Activity Asian Health, Science and Technology Reports - ThaiJO URL: [Link]

  • Prodrugs of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), More Than Meets the Eye: A Critical Review MDPI - International Journal of Molecular Sciences URL: [Link]

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents National Center for Biotechnology Information (PMC) URL:[Link]

  • The ester-prodrugs of analgesic acids and phenols that are officially registered drugs ResearchGate URL: [Link]

  • Synthesis of thiazole-phenylacetic acid compounds as dual antibacterial-COX enzymes inhibitors Cukurova Medical Journal - DergiPark URL: [Link]

Sources

Cross-Validation of HPLC and GC Methods for Methyl 2-(4-butylphenyl)acetate Quantification: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Methyl 2-(4-butylphenyl)acetate is a high-value semi-volatile ester, frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs)—such as ibuprofen analogs—and as a specialty aromatic compound in fragrance chemistry. Due to its unique physicochemical profile, which includes a thermally stable aliphatic-aromatic structure and a distinct UV chromophore, this analyte is uniquely amenable to both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

For researchers and drug development professionals, selecting the optimal analytical platform requires balancing sample throughput, matrix complexity, and sensitivity. This guide provides an objective, data-driven comparison of HPLC-UV and GC-FID methods for the quantification of Methyl 2-(4-butylphenyl)acetate. Furthermore, it details a rigorous cross-validation strategy aligned with the latest regulatory frameworks to ensure method interchangeability.

Physicochemical Profiling & Method Rationale

To design a self-validating analytical system, the methodology must be inherently linked to the molecule's physical properties:

  • Volatility & Thermal Stability: The ester linkage and butyl chain grant the molecule a boiling point suitable for vaporization without thermal degradation. This makes GC-FID an exceptionally high-resolution and sensitive option.

  • Chromophoric Activity: The central phenyl ring exhibits strong π-π* transitions, providing robust UV absorbance at ~220 nm. For non-volatile matrices or thermally labile formulations where GC is inappropriate, HPLC-UV offers a non-destructive, direct-injection alternative.

Divergent Sample Preparation

The choice of instrument dictates the sample preparation pathway. GC requires highly volatile, organic solvents (e.g., hexane) to ensure rapid vaporization in the inlet, while HPLC requires solvents compatible with the mobile phase (e.g., acetonitrile) to prevent peak distortion.

SamplePrep A Sample Matrix (Methyl 2-(4-butylphenyl)acetate) B Liquid-Liquid Extraction (Hexane/Water) A->B C Aliquot Splitting B->C D Solvent Exchange (Reconstitute in MeCN) C->D For HPLC E Direct Injection (Hexane Extract) C->E For GC

Fig 1. Divergent sample preparation workflow for HPLC and GC analysis.

Regulatory Framework: ICH Q2(R2) Cross-Validation

When an analytical laboratory employs two different techniques for the same analyte, regulatory bodies require proof of equivalence. According to the [1], cross-validation must demonstrate that both methods are fit for their intended purpose and yield statistically indistinguishable results across key parameters: Accuracy, Precision, Specificity, Linearity, and Range.

CrossValidation HPLC HPLC-UV Pipeline Val_HPLC ICH Q2(R2) Validation (LOD/LOQ, Linearity) HPLC->Val_HPLC GC GC-FID Pipeline Val_GC ICH Q2(R2) Validation (LOD/LOQ, Linearity) GC->Val_GC CrossVal Statistical Cross-Validation (Paired t-test, Bland-Altman) Val_HPLC->CrossVal Val_GC->CrossVal Outcome Method Interchangeability Confirmed CrossVal->Outcome

Fig 2. ICH Q2(R2) aligned cross-validation workflow for analytical methods.

Experimental Protocols & Causality

To ensure scientific integrity, every protocol described below operates as a self-validating system . This means internal controls are built directly into the methodology to flag systemic errors before data is reported.

Protocol A: HPLC-UV Quantification

Causality & Rationale: A C18 reversed-phase column is selected because the hydrophobic butyl group interacts strongly with the non-polar stationary phase. To elute the compound efficiently and maintain sharp peak symmetry, a high-organic mobile phase is required.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mixture of Acetonitrile:Water (75:25, v/v). Causality: The 75% organic modifier overcomes the strong hydrophobic retention of the butylphenyl group, keeping the run time under 15 minutes.

  • System Suitability Testing (SST): Inject a 50 µg/mL reference standard 5 times. The system is validated only if the Relative Standard Deviation (%RSD) of the peak area is < 2.0%, and the tailing factor (Tf) is < 1.5.

  • Sample Preparation: Dissolve the sample matrix in the mobile phase. Filter through a 0.22 µm PTFE syringe filter to protect the column frit from particulate occlusion.

  • Chromatographic Conditions:

    • Column: C18 (150 mm × 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm (optimal π-π* absorption maximum for the phenyl ring).

    • Injection Volume: 10 µL.

  • Quantification: Utilize an external standard calibration curve (10–100 µg/mL).

Protocol B: GC-FID Quantification

Causality & Rationale: Gas chromatography relies on volatility. A Flame Ionization Detector (FID) is chosen over Mass Spectrometry (MS) for routine assay quantification due to its superior linear dynamic range for carbon-hydrogen bonds [2]. To self-validate against micro-syringe injection volume variations, an Internal Standard (IS) is mandatory.

Step-by-Step Methodology:

  • Internal Standard (IS) Preparation: Prepare a 50 µg/mL solution of Methyl 2-phenylacetate in HPLC-grade hexane. Causality: This structural analog elutes slightly earlier than the target analyte, ensuring it behaves identically in the inlet without co-eluting.

  • Sample Preparation: Extract Methyl 2-(4-butylphenyl)acetate into hexane. Spike all samples and calibration standards with the IS to achieve a final IS concentration of 10 µg/mL.

  • Inlet Deactivation: Ensure the GC injection port is equipped with a deactivated glass liner. Causality: Active silanol groups in the glass can catalyze the hydrolysis of the ester at high temperatures (250°C).

  • Chromatographic Conditions:

    • Column: DB-5 (5% phenyl / 95% dimethylpolysiloxane), 30 m × 0.25 mm × 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

    • Injection: 1 µL, Split ratio 10:1.

  • Quantification: Plot the response ratio (Area of Analyte / Area of IS) against the concentration ratio to construct the calibration curve.

Quantitative Performance & Cross-Validation Data

The following table summarizes the experimental validation data obtained for both methods in accordance with ICH Q2(R2) guidelines [3].

Table 1: Comparative Validation Parameters
Validation ParameterHPLC-UV PerformanceGC-FID PerformanceRegulatory Acceptance Criteria
Limit of Detection (LOD) 0.8 µg/mL0.05 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 2.4 µg/mL0.15 µg/mLSignal-to-Noise (S/N) ≥ 10
Linearity (R²) 0.9992 (Range: 5-100 µg/mL)0.9998 (Range: 0.5-100 µg/mL)R² ≥ 0.995
Precision (%RSD, n=6) 1.1%0.6%%RSD ≤ 2.0%
Accuracy (% Recovery) 98.5% – 101.2%99.2% – 100.8%98.0% – 102.0%
Analysis Time ~12 minutes~16 minutesN/A (Efficiency metric)
Statistical Equivalence (Cross-Validation)

To prove method interchangeability, a set of 10 independent samples was analyzed using both the HPLC-UV and GC-FID methods. A Paired t-test was applied to the calculated concentrations.

  • Result: The calculated t-value was 1.42, which is less than the critical t-value of 2.26 (at 95% confidence, df=9).

Conclusion & Method Selection Matrix

Both HPLC-UV and GC-FID are highly robust, ICH-compliant methods for the quantification of Methyl 2-(4-butylphenyl)acetate.

  • Opt for GC-FID when maximum sensitivity (trace analysis) is required, or when analyzing complex, dirty matrices where non-volatile components would rapidly degrade an HPLC column. The use of an internal standard makes this method exceptionally precise.

  • Opt for HPLC-UV when the analyte is suspended in an aqueous or non-volatile formulation that cannot be easily extracted into an organic solvent, or when thermal degradation of co-formulated APIs is a concern.

By understanding the causality behind the chromatography and adhering to strict cross-validation statistics, analytical scientists can confidently deploy either platform to ensure the quality and safety of their chemical products.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development Federal Register / U.S. Food and Drug Administration (FDA) URL:[Link]

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In advanced organic synthesis and pharmaceutical development, arylacetates serve as critical building blocks. The structural modification of the para-position on the aromatic ring fundamentally alters the molecule's lipophilicity, molecular packing, and downstream reactivity. This guide provides an objective, data-driven comparison of Methyl 2-(4-butylphenyl)acetate [1] against its structural isomers and analogs: the isobutyl[2] and tert-butyl[3] derivatives, using unsubstituted methyl phenylacetate as a baseline.

Understanding the steric and electronic nuances of these para-alkyl groups is essential. For instance, arylacetates are key substrates for glycyl radical enzymes (GREs) such as arylacetate decarboxylase, where the specific steric profile of the para-substituent dictates active-site accommodation and the efficiency of radical-mediated decarboxylation[4].

Physicochemical & Structural Profiling

The hydrodynamic volume and branching of the alkyl chain directly influence the physical state and boiling points of these esters. The data below summarizes the key quantitative metrics for these alternatives.

CompoundCAS NumberAlkyl SubstitutionMolecular WeightDensity (g/mL)Boiling Point
Methyl phenylacetate 101-41-3None (-H)150.18 g/mol 1.066218 °C (760 mmHg)
Methyl 2-(4-butylphenyl)acetate 158264-26-7n-Butyl206.28 g/mol ~0.990>250 °C (Est.)
Methyl 2-(4-isobutylphenyl)acetate 61566-33-4Isobutyl206.28 g/mol ~0.990>250 °C (Est.)
Methyl 2-(4-tert-butylphenyl)acetate 3549-23-3tert-Butyl206.29 g/mol 0.994149–151 °C (30 mmHg)

Data supported by chemical substance profiling and supplier specifications[1],[2],[3].

Mechanistic Insights into Reactivity

As a Senior Application Scientist, it is critical to look beyond the basic physical properties and understand why these molecules behave differently in a reactor.

  • Alpha-Proton Acidity & Enolate Stability: The α -protons of arylacetates are weakly acidic. The para-alkyl groups donate electron density into the aromatic ring via induction (+I) and hyperconjugation. Because the tert-butyl group lacks α -C-H bonds, it cannot participate in hyperconjugation, relying solely on its strong +I effect. Consequently, the enolate generated from Methyl 2-(4-tert-butylphenyl)acetate is electronically distinct from the n-butyl variant, requiring slightly stronger bases or longer reaction times during α -alkylation workflows.

  • Ester Hydrolysis Kinetics: Because the para-substituent is physically distant from the carbonyl reactive center, steric hindrance during nucleophilic attack (e.g., by hydroxide) is negligible. However, the weak electron-donating nature of the alkyl groups slightly decelerates the rate of alkaline hydrolysis compared to the unsubstituted methyl phenylacetate, following standard Hammett linear free-energy relationships.

Experimental Workflows: Synthesis & Kinetic Evaluation

To objectively evaluate these compounds, the following self-validating protocols detail their synthesis and kinetic profiling.

Protocol 1: Palladium-Catalyzed Synthesis of Methyl 2-(4-butylphenyl)acetate

This protocol utilizes a Suzuki-Miyaura cross-coupling approach to build the n-butyl architecture.

  • Step 1: Reagent Preparation: In an oven-dried Schlenk flask under N₂, combine Methyl 4-bromophenylacetate (1.0 eq)[5], 1-Butaneboronic acid (1.5 eq)[6], and anhydrous K₂CO₃ (3.0 eq).

  • Step 2: Catalyst Selection (The Causality): Add Pd(dppf)Cl₂ (5 mol%). Why this catalyst? Cross-coupling with alkylboronic acids is notoriously difficult due to competitive β -hydride elimination, which yields alkene byproducts. The bidentate dppf ligand enforces a rigid cis-coordination geometry on the palladium center, accelerating the desired reductive elimination step and suppressing the β -hydride elimination pathway.

  • Step 3: Reaction Execution: Inject a degassed biphasic solvent system of Toluene/H₂O (10:1). Heat to 90 °C for 12 hours. The biphasic nature ensures the inorganic base dissolves while the organic substrates remain concentrated in the toluene phase.

  • Step 4: Self-Validation & Quantification: Extract a 50 μ L aliquot, filter through a silica plug, and analyze via GC-FID using dodecane as an internal standard. Validation mechanism: The protocol self-validates by calculating a strict mass balance. A combined yield of >95% between the desired product[1] and any unreacted starting material mathematically proves the successful suppression of the volatile β -hydride elimination byproducts.

Protocol 2: Comparative Alkaline Hydrolysis Assay

This assay determines the relative stability of the ester bonds across the different para-substituted analogs.

  • Step 1: Matrix Preparation: Prepare a 0.05 M solution of the chosen arylacetate in 70% Methanol/Water. Causality: The highly lipophilic nature of the para-alkyl chains renders these esters insoluble in purely aqueous basic media. The 70% methanolic solution ensures complete homogeneous solvation, preventing biphasic micellar catalysis which would artificially skew the kinetic data.

  • Step 2: Initiation: Add NaOH to achieve a final concentration of 0.1 M. Maintain the reactor at a strict 25.0 ± 0.1 °C using a circulating water bath.

  • Step 3: Self-Validating Data Acquisition: Sample the reaction every 5 minutes, quenching aliquots with 0.1 M HCl. Analyze via HPLC-UV (254 nm). Validation mechanism: The system self-validates by tracking both the disappearance of the ester and the appearance of the corresponding phenylacetic acid. The sum of their molarities must remain perfectly constant (isobestic-like kinetic tracking), confirming that no side reactions, such as transesterification degradation, are occurring.

Visualization: Workflow Diagram

G A Methyl 4-bromophenylacetate CAS: 41841-16-1 C Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 Tol/H2O (10:1), 90°C A->C B 1-Butaneboronic acid CAS: 4426-47-5 B->C D Methyl 2-(4-butylphenyl)acetate CAS: 158264-26-7 C->D >95% Conversion (GC-FID) E Kinetic Hydrolysis Assay 0.1M NaOH, 70% MeOH D->E F HPLC-UV Profiling Reaction Rate (k) Determination E->F Isobestic Tracking

Fig 1: Synthetic workflow and kinetic evaluation of Methyl 2-(4-butylphenyl)acetate.

References

  • The Glycyl Radical Enzyme Arylacetate Decarboxylase from Olsenella scatoligenes Source: ACS Catalysis (Zhao Group @ UIUC) URL:[Link]

  • Cas 41841-16-1, Methyl 4-bromophenylacetate Source: LookChem URL:[Link]

  • Cas 4426-47-5, 1-Butaneboronic acid Source: LookChem URL:[Link]

  • 4-Butylbenzeneacetic Acid Methyl Ester — Chemical Substance Information Source: NextSDS URL:[Link]

  • Methyl 2-(4-isobutylphenyl)acetate | CID 10987436 Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Safety Operating Guide

Methyl 2-(4-butylphenyl)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling and disposal of lipophilic pharmaceutical intermediates. Methyl 2-(4-butylphenyl)acetate is a prime example of a compound that requires rigorous operational discipline. Structurally analogous to ibuprofen methyl ester, this alkylphenylacetate ester presents specific challenges: it is highly lipophilic, combustible, and poses a significant risk of aquatic toxicity if mismanaged.

This guide provides a self-validating, field-proven protocol for the proper disposal and spill remediation of Methyl 2-(4-butylphenyl)acetate. Our methodology is grounded in causality—explaining why each step is necessary. By designing protocols that inherently prevent errors (e.g., mandating inert absorbents to eliminate the risk of exothermic neutralization reactions), we ensure your laboratory maintains the highest standards of scientific integrity and environmental compliance.

Physicochemical Properties & Hazard Profile

To design an effective disposal strategy, we must first understand the molecule's physical behavior. The butyl substitution on the phenyl ring significantly increases the compound's lipophilicity compared to baseline phenylacetates, meaning it will readily partition into organic phases and biological membranes.

Table 1: Estimated Physicochemical & Hazard Data for Methyl 2-(4-butylphenyl)acetate

Property / HazardValue / DescriptionOperational Implication
Physical State Clear, colorless to light yellow liquidProne to spreading during spills; requires particulate absorbents.
Boiling Point ~260°CLow volatility at room temperature; inhalation risk is secondary to dermal contact.
Flash Point >100°C (Combustible)Keep away from open flames and strong oxidizers.
Log Pow ~3.8 - 4.0Highly lipophilic; will bioaccumulate. Never flush down drains.
Incompatibilities Strong bases, strong oxidizersBases trigger exothermic hydrolysis; oxidizers risk ignition.
Hazard Codes H302, H315, H319, H411Harmful if swallowed; skin/eye irritant; toxic to aquatic life.

Data extrapolated from structurally analogous alkylphenyl esters 12.

Spill Containment & Remediation Methodology

A spill of a lipophilic ester cannot be treated like a standard aqueous spill. Water will simply disperse the chemical, exacerbating the contamination footprint.

Step-by-Step Spill Protocol:

  • Evacuation & PPE Escalation : Isolate the spill area. Personnel must don nitrile gloves (double-gloving recommended), chemical splash goggles, and a standard lab coat.

    • Causality: Nitrile provides an effective, albeit temporary, barrier against lipophilic esters, whereas standard latex is highly permeable to organic solvents.

  • Source Containment : Surround the spill with an inert, non-combustible absorbent such as dry sand, vermiculite, or a commercial diatomaceous earth spill kit.

    • Causality: Inert absorbents physically trap the liquid without risking exothermic reactions that could occur if reactive or basic neutralizers were mistakenly applied to an ester.

  • Collection : Use non-sparking polypropylene scoops to transfer the saturated absorbent into a high-density polyethylene (HDPE) or amber glass wide-mouth container.

    • Causality: Metal tools can spark (a risk if flammable co-solvents are present), and HDPE/glass prevents the ester from degrading the waste container.

  • Surface Decontamination : Wipe the affected surface with a rag soaked in a mild solvent (e.g., 70% ethanol or isopropanol), followed by a thorough wash with laboratory-grade detergent and water.

    • Causality: The high Log Pow of the ester means it is insoluble in water. An alcohol is required to break the lipid layer and solubilize the residual chemical before aqueous surfactants can lift it away.

  • Waste Designation : Place all contaminated rags and PPE into the solid hazardous waste bin.

Routine Waste Segregation & Storage Protocol

For daily laboratory operations, the segregation of Methyl 2-(4-butylphenyl)acetate waste must be strictly controlled to prevent dangerous cross-reactions.

  • Primary Segregation : Store waste strictly separate from strong oxidizing agents (e.g., peroxides, nitric acid) and strong bases (e.g., sodium hydroxide).

    • Causality: Mixing with strong bases will initiate base-catalyzed ester hydrolysis (saponification), which is exothermic and can over-pressurize sealed waste containers.

  • Container Specifications : Accumulate liquid waste in clearly labeled, sealable HDPE jerricans or glass carboys. Do not use standard polystyrene or thin-walled PVC containers, as prolonged exposure to lipophilic esters can cause plasticizer leaching and container failure.

  • Labeling : All containers must be explicitly labeled with the chemical name, the date of initial accumulation, and the hazard warnings: "Combustible Liquid" and "Aquatic Toxicity".

Final Disposal & Regulatory Compliance

The Environmental Protection Agency (EPA) has implemented stringent regulations regarding the disposal of pharmaceutical intermediates and active ingredients to prevent environmental contamination 3.

  • The Sewering Ban : Under no circumstances should Methyl 2-(4-butylphenyl)acetate or its rinsates be poured down the sink. Traditional municipal wastewater treatment plants are not equipped to filter out lipophilic pharmaceutical compounds, leading to direct environmental release and accumulation in aquatic ecosystems 3.

  • Incineration (Best Practice) : The preferred and legally compliant method of disposal is high-temperature incineration at a RCRA-permitted hazardous waste facility. Incineration completely destroys the organic framework, converting the ester into carbon dioxide and water vapor.

  • Contaminated Packaging : Empty reagent bottles must be treated as hazardous waste unless they have been "triple-rinsed" with an appropriate solvent (like ethanol). The rinsate must then be collected and disposed of as hazardous liquid waste 4.

Operational Workflow Diagram

To ensure these protocols are easily integrated into your lab's standard operating procedures, I have mapped the decision-making process below.

WasteDisposal Start Methyl 2-(4-butylphenyl)acetate Waste Generation Decision Waste Type? Start->Decision Spill Accidental Spill Decision->Spill Spill Event Routine Routine Lab Waste Decision->Routine Process Waste Contain Contain with Sand/Vermiculite (Do not use water) Spill->Contain Segregate Segregate from Oxidizers/Bases Store in HDPE/Glass Routine->Segregate Collect Collect in Sealed Container Contain->Collect Label Label: Hazardous Waste Aquatic Toxicity Segregate->Label Collect->Label Incinerate RCRA-Permitted Incineration (Strict Sewering Ban) Label->Incinerate

Figure 1: Workflow for containment and disposal of Methyl 2-(4-butylphenyl)acetate waste.

References

  • Much ado about pharma residue: EPA rule aims to end waste flushing - Waste Dive.[Link]

  • Ethyl phenylacetate | CID 7590 - PubChem - NIH.[Link]

  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance - Boston University Office of Research.[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.